MC 1046
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(E,4R)-4-[(1R,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24?,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDBQSPKXAUHPH-NRCFQFCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C(=O)C1CC1)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Neurotrophic Agent GPI-1046: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPI-1046 is a synthetic, non-immunosuppressive small molecule that has garnered significant interest for its neurotrophic and neuroprotective properties. As a ligand for the FK506-binding protein 12 (FKBP-12), it represents a class of compounds that decouple the neurotrophic effects of immunophilin ligands from their immunosuppressive actions. This technical guide provides an in-depth exploration of the mechanism of action of GPI-1046, summarizing key quantitative data, detailing experimental protocols, and visualizing the proposed signaling pathways.
Core Mechanism of Action: Neurotrophism Independent of Immunosuppression
GPI-1046 was designed as an analog of the immunosuppressant drug FK506 (tacrolimus). While both molecules bind to the intracellular immunophilin FKBP-12, GPI-1046 does not inhibit the calcium-dependent phosphatase calcineurin.[1] This lack of calcineurin inhibition is the molecular basis for its non-immunosuppressive nature. The primary therapeutic potential of GPI-1046 lies in its ability to promote neuronal survival, neurite outgrowth, and functional recovery in various models of neurodegeneration.[1]
The precise downstream signaling cascade initiated by GPI-1046 remains an area of active investigation, with evidence pointing towards multiple, potentially interconnected pathways. A significant finding is that the neurotrophic effects of GPI-1046 are observed at picomolar concentrations, which are substantially lower than its binding affinity for FKBP-12 (in the nanomolar range), suggesting that its mechanism may not solely be dependent on the inhibition of FKBP-12's rotamase activity.[1] Furthermore, some studies suggest that the neuroprotective actions of GPI-1046 may be independent of FKBP-12 altogether.[2][3]
Proposed Signaling Pathways
Several mechanisms have been proposed to explain the neurotrophic effects of GPI-1046:
-
Upregulation of Neurotrophic Factors: One hypothesis is that GPI-1046 indirectly exerts its effects by increasing the expression of endogenous neurotrophic factors. Studies have shown that administration of GPI-1046 can lead to an increase in Glial Cell Line-Derived Neurotrophic Factor (GDNF) in the substantia nigra.
-
Antioxidant Effects via Glutathione Upregulation: GPI-1046 has been shown to protect neurons from oxidative stress by increasing intracellular levels of the antioxidant glutathione (GSH).[4][5] This mechanism is proposed to be independent of FKBP-12 binding.[2][3]
-
Modulation of Presenilin-1 and NMDA Receptor Function: In a model of Parkinson's disease, GPI-1046 treatment was found to upregulate the expression of presenilin-1 (PS-1).[6] This upregulation was associated with the restoration of N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission, which is impaired in this disease model.[6]
Signaling Pathway Diagrams
Caption: Proposed signaling pathways of GPI-1046.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of GPI-1046.
| Parameter | Value | Cell/Animal Model | Reference |
| In Vitro Efficacy | |||
| EC50 for Neurite Outgrowth | 58 pM | Chicken Sensory Ganglia | [1] |
| Ki for FKBP-12 | ~7.5 nM | In vitro binding assay | [1] |
| In Vivo Efficacy | |||
| Sciatic Nerve Crush Model | |||
| - Axon Diameter Increase | Dose-dependent | Rat | [1] |
| - Myelination Increase | Dose-dependent | Rat | [1] |
| MPTP Parkinson's Model | |||
| - Sparing of TH+ fibers | >2-fold increase | Mouse (4 mg/kg) | [1] |
| 6-OHDA Parkinson's Model | |||
| - Increase in TH+ fibers | Significant | Rat (delayed administration) | [1] |
Table 1: Efficacy and Potency of GPI-1046
| Finding | Animal Model | Conclusion | Reference |
| No neuroregenerative effects | MPTP-treated monkeys | Species-specific differences in efficacy may exist. | [7][8] |
| Ineffective in protecting against neuronal death | Rat (axotomy model) | Contrasts with the effects of FK506 in the same model. | [9] |
| Marginal effects on neurite outgrowth | Chick DRG cultures | Efficacy may be context-dependent. | [10] |
Table 2: Conflicting and Negative Findings
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of GPI-1046's mechanism of action are provided below.
Neurite Outgrowth Assay in Dorsal Root Ganglion (DRG) Cultures
Caption: Workflow for a typical DRG neurite outgrowth assay.
Methodology:
-
Ganglia Isolation: Dorsal root ganglia are dissected from embryonic day 10 chicken embryos and collected in a sterile buffered salt solution.
-
Culture Preparation: The ganglia are plated on collagen-coated plates in a defined, serum-free medium.
-
Treatment: GPI-1046 is added to the culture medium at concentrations ranging from picomolar to micromolar. A negative control (vehicle) and a positive control (e.g., Nerve Growth Factor) are included.
-
Incubation: Cultures are maintained at 37°C in a humidified incubator with 5% CO2 for 24 to 48 hours.
-
Immunocytochemistry: After incubation, the cultures are fixed with 4% paraformaldehyde, permeabilized, and stained with a primary antibody against a neuronal marker (e.g., anti-neurofilament) followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: The stained cultures are imaged using a fluorescence microscope. Neurite outgrowth is quantified by measuring the length of the longest neurite or the total neurite length per neuron using image analysis software.
MPTP Mouse Model of Parkinson's Disease
Caption: Experimental workflow for the MPTP mouse model.
Methodology:
-
Animal Model: Adult male C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injections (e.g., 20 mg/kg, 4 doses at 2-hour intervals) to induce selective degeneration of dopaminergic neurons in the substantia nigra.
-
GPI-1046 Treatment: GPI-1046 is administered, typically subcutaneously, either concurrently with MPTP to assess neuroprotection or after the lesion is established to evaluate neurorestoration.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod to measure motor coordination and balance, and open-field tests to evaluate locomotor activity.
-
Histological Analysis: At the end of the study, mice are euthanized, and their brains are removed. Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum are quantified using stereological methods or densitometry.
6-OHDA Rat Model of Parkinson's Disease
Caption: Experimental workflow for the 6-OHDA rat model.
Methodology:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A unilateral lesion is created by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or directly into the striatum. This leads to a progressive loss of dopaminergic neurons on one side of the brain.
-
GPI-1046 Treatment: Treatment with GPI-1046 or vehicle is often initiated after the lesion has fully developed (e.g., 1-4 weeks post-surgery) to assess its regenerative potential.
-
Behavioral Analysis: The extent of the dopaminergic lesion is assessed by monitoring rotational behavior induced by dopamine agonists like apomorphine or amphetamine. A reduction in net rotations in the GPI-1046 treated group compared to the vehicle group indicates functional recovery.
-
Histological Evaluation: Similar to the MPTP model, brains are processed for tyrosine hydroxylase immunohistochemistry to quantify the extent of dopaminergic neuron loss and fiber sprouting in the substantia nigra and striatum.
Conclusion
GPI-1046 is a potent neurotrophic agent that operates through a mechanism independent of immunosuppression. While its binding to FKBP-12 is established, the downstream signaling events are complex and likely multifaceted, involving the upregulation of neurotrophic factors, antioxidant pathways, and modulation of synaptic protein function. The quantitative data from rodent models are promising, demonstrating efficacy at very low doses. However, the conflicting findings, particularly the lack of efficacy in primate models, highlight the need for further research to fully elucidate its mechanism of action and to determine its therapeutic potential in human neurodegenerative diseases. The detailed experimental protocols provided herein serve as a foundation for future investigations into this intriguing class of neurotrophic compounds.
References
- 1. pnas.org [pnas.org]
- 2. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Immunophilin ligands prevent H2O2-induced apoptotic cell death by increasing glutathione levels in neuro 2A neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to CHIR99021: The Potent and Selective GSK-3 Inhibitor
CHIR99021, also known as CT99021, is a synthetic aminopyrimidine derivative that has emerged as a cornerstone small molecule in biomedical research.[1] It is recognized as one of the most potent and selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that plays a critical negative regulatory role in a multitude of cellular signaling pathways.[2][3][4][5] Due to its high specificity, CHIR99021 serves as a powerful tool for investigating cellular processes governed by GSK-3, most notably the canonical Wnt/β-catenin signaling pathway. Its ability to robustly activate this pathway has made it indispensable in stem cell biology, regenerative medicine, and the study of diseases where Wnt signaling is dysregulated, such as cancer and neurodegenerative disorders.[1][2][5]
Core Mechanism of Action: Inhibition of GSK-3 and Activation of Wnt/β-Catenin Signaling
The primary mechanism of CHIR99021 involves its direct, ATP-competitive inhibition of both GSK-3 isoforms, GSK-3α and GSK-3β.[5] By binding to the highly conserved ATP-binding pocket of the kinase, it prevents the phosphorylation of GSK-3's downstream substrates.[5] This action has profound effects on the canonical Wnt/β-catenin signaling pathway, effectively mimicking the presence of a Wnt ligand.
The Wnt/β-Catenin Pathway: "OFF" vs. "ON" State
-
"WNT OFF" State (Absence of Wnt Ligand): In the absence of Wnt signaling, GSK-3 is a key component of a cytoplasmic "destruction complex," which also includes the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), as well as Casein Kinase 1α (CK1α).[1] This complex sequentially phosphorylates the transcriptional coactivator β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.[1][3] Consequently, cytoplasmic β-catenin levels remain low, and Wnt target genes in the nucleus remain inactive.
-
"WNT ON" State (Wnt Ligand or CHIR99021): The signaling cascade is initiated when a Wnt protein binds to its Frizzled (FZD) receptor and the LRP5/6 co-receptor.[1][6] This event leads to the recruitment of the Dishevelled (Dvl) protein and the inhibition of the destruction complex.[2][3] CHIR99021 achieves the same outcome by directly inhibiting the kinase activity of GSK-3.[1][2] With GSK-3 inactivated, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and then translocates into the nucleus.[1][6] Inside the nucleus, β-catenin binds to the T-Cell Factor/Lymphoid-Enhancing Factor (TCF/LEF) family of transcription factors, acting as a coactivator to initiate the transcription of Wnt target genes, which are involved in processes like proliferation, differentiation, and cell fate decisions.[2][6]
Caption: The Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.
Quantitative Data
CHIR99021 exhibits high potency and selectivity for GSK-3 isoforms over other kinases.
| Parameter | Value | Target | Notes |
| IC₅₀ | 6.7 nM | GSK-3β | The half maximal inhibitory concentration.[4][7] |
| IC₅₀ | 10 nM | GSK-3α | The half maximal inhibitory concentration.[4][7] |
| Selectivity | >500-fold | Over Cdc2 and ERK2 | Demonstrates high selectivity against closely related kinases.[7] |
| Selectivity | >350-fold | Over CDKs | Shows minimal cross-reactivity with cyclin-dependent kinases.[7] |
| Working Concentration | 0.1 µM - 15 µM | In Cell Culture | Effective concentrations vary by cell type and application.[1] |
| Typical Concentration | 3 µM - 10 µM | Stem Cell Culture | Commonly used for maintaining pluripotency and directing differentiation.[8][9] |
Key Research Applications and Experimental Protocols
The ability of CHIR99021 to modulate the Wnt pathway has made it a versatile tool in numerous research areas.
1. Stem Cell Biology: CHIR99021 is fundamental in stem cell research for:
-
Maintaining Pluripotency: It is a key component of "2i" (two-inhibitor) medium, along with a MEK inhibitor (e.g., PD0325901), for maintaining mouse embryonic stem cells (mESCs) in a naive, "ground state" of pluripotency, independent of LIF.[4][8]
-
Promoting Self-Renewal: It enhances the self-renewal of human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1]
-
Directing Differentiation: Timed application of CHIR99021 is used to guide the differentiation of pluripotent stem cells into various lineages, including cardiomyocytes, neurons, and osteoblasts.[4][6][10]
2. Regenerative Medicine: By promoting the proliferation and differentiation of specific cell types, CHIR99021 is explored for its potential to enhance tissue regeneration. For example, it has been shown to promote alveolar epithelial cell proliferation and lung regeneration after injury.[11]
3. Disease Modeling and Drug Discovery: CHIR99021 is used to activate Wnt signaling to study its role in diseases like cancer, where the pathway is often hyperactive.[1] It can also be used in screening assays to identify new molecules that modulate the Wnt pathway.
Experimental Protocols
Protocol 1: Maintenance of Naive Pluripotency in Mouse ESCs (2i/LIF Medium)
This protocol describes the use of CHIR99021 in combination with a MEK inhibitor to maintain mESCs in a ground state of pluripotency.[8]
Materials:
-
N2B27 medium
-
Leukemia Inhibitory Factor (LIF)
-
CHIR99021 (e.g., 3 µM final concentration)
-
PD0325901 (MEK inhibitor, e.g., 1 µM final concentration)
-
mESCs cultured on gelatin-coated plates
-
Trypsin or other dissociation reagent
Methodology:
-
Prepare the complete 2i/LIF medium by supplementing N2B27 base medium with LIF, 3 µM CHIR99021, and 1 µM PD0325901.
-
Culture mESCs on gelatin-coated plates in the complete 2i/LIF medium.
-
Change the medium every day.
-
Passage the cells every 2-3 days. When cells are confluent, aspirate the medium, wash with PBS, and dissociate using trypsin.
-
Neutralize the dissociation reagent, centrifuge the cells, and resuspend in fresh 2i/LIF medium.
-
Plate the cells at the desired density on new gelatin-coated plates.
-
Confirm the maintenance of pluripotency by observing the characteristic dome-shaped colony morphology and assessing the expression of pluripotency markers like Oct4 and Nanog via immunocytochemistry or qRT-PCR.[8]
Protocol 2: TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation
This protocol measures the activation of the Wnt/β-catenin pathway by quantifying the transcriptional activity of TCF/LEF.[8]
Materials:
-
HEK293T cells or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
Control luciferase plasmid (e.g., M51 Super 8x FOPFlash - contains mutated TCF/LEF binding sites)
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine or other transfection reagent
-
CHIR99021 stock solution (in DMSO)
-
DMSO (vehicle control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Plating: Plate HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid and the Renilla normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing either CHIR99021 at the desired concentration (e.g., 0.1, 1, 5, 10 µM) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Incubate the treated cells for another 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly (TOP/FOPFlash) and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis:
-
For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity for CHIR99021-treated cells relative to the DMSO-treated control cells. A significant increase in TOPFlash activity (but not FOPFlash) indicates specific activation of the Wnt/β-catenin pathway.
-
Caption: Workflow for a TCF/LEF Luciferase Reporter Assay.
Conclusion
CHIR99021 is a highly selective and potent GSK-3 inhibitor that serves as a robust chemical activator of the canonical Wnt/β-catenin signaling pathway. Its well-defined mechanism of action and high specificity make it an invaluable tool for researchers in stem cell biology, developmental biology, and disease modeling. The detailed protocols provided herein offer a practical framework for utilizing CHIR99021 to maintain cellular pluripotency and to quantitatively assess the activation of the Wnt pathway, empowering further discoveries in these critical fields of research. However, researchers should remain mindful that while CHIR99021 is highly specific at nanomolar concentrations, the micromolar concentrations often used for Wnt activation could potentially have off-target effects, necessitating careful experimental design and controls.[9]
References
- 1. reprocell.com [reprocell.com]
- 2. agscientific.com [agscientific.com]
- 3. agscientific.com [agscientific.com]
- 4. stemcell.com [stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycogen synthase kinase 3β inhibitor- CHIR 99021 augments the differentiation potential of mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Role of CHIR9G9021 in Stem Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR99021, a potent and highly selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3), has become an indispensable tool in stem cell research and regenerative medicine.[1][2] By modulating a key cellular signaling pathway, CHIR99021 provides researchers with precise control over stem cell fate, enabling the maintenance of pluripotency and the directed differentiation into a multitude of specific cell lineages. This technical guide provides an in-depth overview of CHIR99021's mechanism of action, its applications in stem cell differentiation with associated quantitative data, and detailed experimental protocols.
Core Mechanism of Action: GSK-3 Inhibition and Wnt/β-Catenin Pathway Activation
CHIR99021 is an aminopyrimidine derivative that exhibits extreme potency in inhibiting both GSK-3 isoforms, GSK3β (IC₅₀ = 6.7 nM) and GSK3α (IC₅₀ = 10 nM).[3] GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role as a negative regulator in the canonical Wnt/β-catenin signaling pathway.[3][4][5]
In the absence of a Wnt signal (the "off-state"), GSK-3 is part of a "destruction complex" along with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1α (CK1α).[1][6] This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[4][7] This keeps cytoplasmic β-catenin levels low, and Wnt target genes remain inactive.
When CHIR99021 is introduced, it directly inhibits GSK-3. This inhibition mimics the natural Wnt "on-state," where Wnt ligands bind to Frizzled (Fzd) receptors and LRP5/6 co-receptors.[1][8] By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and degradation of β-catenin.[1] As a result, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus.[1][4] In the nucleus, it acts as a coactivator, binding to T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[1][4] These target genes are crucial for regulating cell fate decisions, including proliferation, self-renewal, and differentiation.
Applications in Directed Stem Cell Differentiation
CHIR99021 is instrumental in directing the differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into various lineages of all three germ layers: endoderm, mesoderm, and ectoderm.
Mesoderm Lineage: Cardiomyocyte Differentiation
The generation of cardiomyocytes is one of the most robust and widely adopted applications of CHIR99021. Protocols typically involve a biphasic modulation of the Wnt pathway: an initial activation with CHIR99021 to specify cardiac mesoderm, followed by inhibition to promote differentiation into cardiomyocytes.[9]
Quantitative Data for Cardiomyocyte Differentiation
| Cell Type | CHIR99021 Concentration (µM) | Duration of Treatment | Differentiation Efficiency (% cTnT+) | Reference(s) |
| Human iPSCs | 4 | 48 hours | >80% | [10] |
| Human iPSCs | 7.5 | 48 hours | Protocol Dependent | [11][12] |
| Human iPSCs | 2 (for expansion) | 7-9 days | N/A (Expansion Phase) | [13] |
| Mouse ESCs | 3 | 48 hours | Protocol Dependent | [9] |
| Human iPSCs | 1-1.75 | 24 hours (with BMP4) | Protocol Dependent | [14] |
Experimental Protocol: Monolayer Cardiomyocyte Differentiation
This protocol is adapted from Lian et al. and is a widely used method for generating cardiomyocytes.[3][11]
-
Cell Seeding (Day -3): Plate human PSCs onto Matrigel-coated 6-well plates. Culture in mTeSR1 medium until cells reach 70-85% confluency.[11]
-
Induction (Day 0): Aspirate mTeSR1 medium. Add 3 mL per well of RPMI/B27 medium without insulin, supplemented with 7.5 µM CHIR99021.[11][12] Incubate for 48 hours.
-
Wnt Inhibition (Day 2): Aspirate the CHIR99021-containing medium. Add 3 mL per well of RPMI/B27 medium without insulin, supplemented with a Wnt inhibitor (e.g., 5 µM IWP2).[11]
-
Maturation (Day 4 onwards): Change the medium every 2-3 days with RPMI/B27 medium containing insulin. Spontaneously beating cardiomyocytes are typically observed between days 7 and 12.[13][14]
Endoderm Lineage: Hepatocyte Differentiation
CHIR99021 is highly effective for the initial, critical step of definitive endoderm (DE) formation, from which hepatocytes are derived.[15] Activation of Wnt/β-catenin signaling is essential for the expression of key endoderm markers like SOX17 and FOXA2.[15][16]
Quantitative Data for Hepatocyte Differentiation
| Cell Type | CHIR99021 Concentration (µM) | Duration of Treatment | Differentiation Stage | Reference(s) |
| Human ESCs/iPSCs | 3 | 24-72 hours | Definitive Endoderm | [15][16] |
| Human iPSCs | 4 | 48 hours | Definitive Endoderm | [16] |
| Human PSCs | 10 | 72 hours | Definitive Endoderm | [17] |
Experimental Protocol: Definitive Endoderm Induction for Hepatic Lineage
This protocol is a common first stage for generating hepatocyte-like cells.[15][17]
-
Pre-treatment (Optional): Some protocols utilize a 24-hour pre-treatment with 0.5% DMSO in mTeSR1 medium to prime the cells.[15]
-
DE Induction (Day 0): When PSCs reach ~80% confluency, replace the medium with RPMI/B27 medium (can be with or without insulin depending on the protocol) supplemented with 3-10 µM CHIR99021.[16][17]
-
Culture (72 hours): Culture the cells for 72 hours, with daily media changes containing fresh CHIR99021.[17]
-
Verification: After 72 hours, the resulting cell population can be analyzed for high expression of DE markers such as SOX17, FOXA2, and CXCR4. This population is then ready for subsequent differentiation steps toward hepatoblasts and mature hepatocytes.
Ectoderm Lineage: Neural Differentiation
The role of CHIR99021 in neural differentiation is context-dependent and dose-dependent. While Wnt activation is often associated with inhibiting neural induction and promoting posterior fates, timed and specific application of CHIR99021 is crucial in various neural differentiation protocols, including the generation of specific neuronal subtypes and brain organoids.[18][19] For instance, a temporary increase in CHIR99021 concentration can promote motor neuron differentiation from progenitors by favoring neurogenesis over gliogenesis.[20]
Quantitative Data for Neural Differentiation
| Cell Type | CHIR99021 Concentration (µM) | Duration of Treatment | Outcome | Reference(s) |
| Human Neural Precursor Cells | 3 | 2-30 days | Increased Neuronal Differentiation | [21] |
| Human ESCs (pMN progenitors) | 3 | 7 days | Promotes Neurogenesis | |
| Human iPSCs (Brain Organoids) | 1 | Chronic (from Day 14) | Increased Organoid Size & Progenitor Proliferation | [18] |
| Human iPSCs (Brain Organoids) | 10 | Chronic (from Day 14) | Decreased Organoid Size | [18][19] |
Other Applications
Beyond directed differentiation, CHIR99021 is also used for:
-
Maintenance of Pluripotency: In combination with other small molecules like PD0325901, CHIR99021 helps maintain mouse ESCs in a naive, undifferentiated "ground state."[3]
-
Cellular Reprogramming: It is a key component in chemical cocktails used to reprogram somatic cells into iPSCs, often enhancing the efficiency of the process.[3]
-
Lineage Reprogramming: CHIR99021 is used in protocols to directly convert one somatic cell type to another, such as fibroblasts to neurons.[3]
-
Expansion of Progenitors: It can be used to expand certain progenitor populations, such as cardiomyocytes, before final maturation.[13]
Conclusion
CHIR99021 is a powerful and versatile small molecule that has revolutionized the field of stem cell biology. Its highly specific inhibition of GSK-3 provides a reliable method to activate the canonical Wnt/β-catenin pathway, granting researchers precise control over cell fate decisions. From efficiently generating beating cardiomyocytes and definitive endoderm for hepatocytes to modulating complex neural development, CHIR99021 is a cornerstone of modern differentiation protocols. Understanding its mechanism, optimizing its concentration and timing, and adhering to robust protocols are key to successfully harnessing its potential for basic research, disease modeling, and the development of future regenerative therapies.
References
- 1. reprocell.com [reprocell.com]
- 2. nbinno.com [nbinno.com]
- 3. stemcell.com [stemcell.com]
- 4. agscientific.com [agscientific.com]
- 5. Unique and Overlapping Functions of GSK-3 Isoforms in Cell Differentiation and Proliferation and Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK3β inhibition and canonical Wnt signaling in mice hearts after myocardial ischemic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. allencell.org [allencell.org]
- 12. benchchem.com [benchchem.com]
- 13. hpscreg.eu [hpscreg.eu]
- 14. researchgate.net [researchgate.net]
- 15. Highly efficient and expedited hepatic differentiation from human pluripotent stem cells by pure small-molecule cocktails - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-Molecule-Driven Hepatocyte Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differentiation of hepatocyte-like cells from human pluripotent stem cells using small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
- 21. biorxiv.org [biorxiv.org]
The Neuroprotective Landscape of GPI-1046: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPI-1046, a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP-12), has emerged as a compound of significant interest for its neuroprotective and neuroregenerative properties. This technical guide provides an in-depth overview of the core scientific findings related to GPI-1046, focusing on its mechanism of action, efficacy in various preclinical models, and the underlying signaling pathways. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation.
Introduction
Neurodegenerative diseases and nerve injuries represent a significant and growing unmet medical need. The discovery of molecules that can protect neurons from damage and promote regeneration is a critical goal in neuroscience research and drug development. GPI-1046, a synthetic small molecule, has been extensively studied for its potential to address this need. Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not exhibit immunosuppressive activity, making it a more attractive candidate for chronic neurological conditions.[1][2] This document synthesizes the available preclinical data on GPI-1046, offering a comprehensive resource for researchers in the field.
Mechanism of Action
GPI-1046 exerts its neuroprotective effects through multiple proposed mechanisms, primarily centered around its interaction with immunophilins, particularly FKBP-12.
2.1. FKBP-12 Binding and Neurite Outgrowth: GPI-1046 binds to FKBP-12, an intracellular receptor protein.[1] While the precise downstream signaling cascade is not fully elucidated, this interaction is believed to be a key initiating event for its neurotrophic effects.[1] Studies have shown that GPI-1046 can elicit neurite outgrowth from sensory neuronal cultures at picomolar concentrations, with maximal effects comparable to nerve growth factor (NGF).[1][3] Interestingly, the neurotrophic potency of GPI-1046 appears to be significantly greater than its affinity for inhibiting the rotamase activity of FKBP-12, suggesting that mechanisms beyond simple enzyme inhibition are at play.[1]
2.2. Modulation of Intracellular Calcium: GPI-1046 has been shown to modulate endoplasmic reticulum (ER) calcium load, which may contribute to its neuroprotective effects in the context of HIV-1 protein (gp120 and Tat)-induced neurotoxicity.[4]
2.3. Activation of Neurotrophic Factor Signaling: Research suggests that immunophilin ligands like GPI-1046 may exert their effects by activating neurotrophic factor signaling pathways. Both the immunosuppressive ligand FK506 and the non-immunosuppressive GPI-1046 have been shown to significantly increase the content of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra.[5]
2.4. Antioxidant Properties: In some models, the neuroprotective actions of GPI-1046 have been linked to the activation of the striatal glutathione (GSH) synthesis, suggesting a role in mitigating oxidative stress.[2] However, other studies indicate that the protective effect and glutathione activation by GPI-1046 may not require binding to FKBP-12.[6]
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of GPI-1046 in various models of neuronal injury and neurodegeneration.
Table 1: In Vitro Neurite Outgrowth
| Experimental Model | Parameter Measured | GPI-1046 Concentration | Result | Reference |
| Chicken Sensory Ganglia | Neurite Outgrowth | 1 pM | Significant enhancement | [1][3][7] |
| Chicken Sensory Ganglia | EC50 for Neurite Outgrowth | 58 pM | 50% of maximal stimulation | [1][3] |
| Chicken Sensory Ganglia | Maximal Stimulation | 1-10 nM | Comparable to maximal NGF | [1][3] |
| Rat Dissociated Newborn Dorsal Root Ganglia Cells | Neurite Outgrowth | Not Specified | Marginal increase compared to NGF | [8] |
Table 2: In Vivo Efficacy in Parkinson's Disease Models
| Animal Model | Neurotoxin | GPI-1046 Dose | Treatment Paradigm | Key Finding | Reference |
| Mice | MPTP | 4 mg/kg (s.c.) | Concurrent with MPTP | >2-fold sparing of striatal TH-positive processes | [1] |
| Mice | MPTP | 4, 10, 20, 40 mg/kg (s.c.) | 8-day delay post-MPTP | Dose-dependent recovery of TH+ labeled punctae; 2- to 3-fold higher innervation at 20 mg/kg | [1][3] |
| Rats | 6-OHDA | 10 mg/kg (s.c.) | 1 hr, 7 days, or 28 days post-lesion | Pronounced increase in striatal TH-positive fiber density | [1] |
| Rats | 6-OHDA | 10 mg/kg | 60 days post-lesion (14-day course) | Significantly higher striatal TH fiber density | [9] |
| MPTP-treated Monkeys | MPTP | Not Specified | Not Specified | No regenerative effects observed | [10][11] |
Table 3: In Vivo Efficacy in Other Neurological Models
| Animal Model | Injury Model | GPI-1046 Dose | Key Finding | Reference |
| Rats | Sciatic Nerve Crush | 3 or 10 mg/kg (s.c.) | Markedly augmented diameter and cross-sectional area of recovering nerve fibers | [3] |
| Rats | Parachloroamphetamine (PCA) Treatment | Not Specified | Promoted protection and/or sprouting of serotonin-containing nerve fibers | [1] |
| Rats | Middle Cerebral Artery Occlusion (MCAO) | Not Specified | Significantly reduced infarct volume | [12] |
Signaling Pathways and Experimental Workflows
Visual representations of the proposed signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.
Proposed Signaling Pathway for GPI-1046 Neuroprotection
Caption: Proposed signaling pathways for the neuroprotective effects of GPI-1046.
Experimental Workflow for In Vivo Parkinson's Disease Model
Caption: Generalized experimental workflow for assessing GPI-1046 in rodent models of Parkinson's disease.
Detailed Experimental Protocols
The following are generalized methodologies based on published studies for key experiments. Specific parameters may need to be optimized for individual laboratory conditions.
5.1. In Vitro Neurite Outgrowth Assay (Sensory Ganglia)
-
Ganglia Dissection: Dorsal root ganglia are dissected from chick embryos (e.g., E9-E10) under sterile conditions.
-
Explant Culture: The ganglia are placed in a culture dish coated with a suitable substrate (e.g., collagen) and containing a serum-free or low-serum culture medium.
-
Treatment: GPI-1046 is added to the culture medium at various concentrations (e.g., ranging from picomolar to nanomolar). A negative control (vehicle) and a positive control (e.g., Nerve Growth Factor) are included.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for a specified period (e.g., 24-48 hours).
-
Quantification: Neurite outgrowth is quantified by measuring the length and/or number of neurites extending from the explant. This can be done manually using a microscope with a calibrated eyepiece or with automated image analysis software. The number of neurites longer than the diameter of the explant is a common metric.[1]
5.2. In Vivo Parkinson's Disease Model (MPTP-induced)
-
Animal Model: Male C57BL/6 mice are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce parkinsonian pathology. A typical regimen involves multiple intraperitoneal (i.p.) injections.
-
GPI-1046 Treatment:
-
Behavioral Testing: Functional recovery can be assessed using tests such as the rotarod test or by measuring apomorphine- or amphetamine-induced rotational behavior.
-
Tissue Processing and Immunohistochemistry: At the end of the study, animals are euthanized, and their brains are collected. Brains are sectioned, and immunohistochemistry is performed using an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons and their projections in the striatum and substantia nigra.
-
Quantitative Analysis: The density of TH-positive fibers in the striatum is quantified using image analysis software to determine the extent of neuroprotection or regeneration.
5.3. In Vivo Sciatic Nerve Crush Model
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed and crushed with fine forceps for a standardized duration.
-
GPI-1046 Administration: GPI-1046 is administered (e.g., subcutaneously) daily, starting from the day of the nerve crush.
-
Tissue Collection and Analysis: After a specified recovery period (e.g., 18 days), a segment of the sciatic nerve distal to the crush site is harvested. The nerve is processed for histology, and cross-sections are analyzed to measure axonal caliber, cross-sectional area, and the extent of myelination.[1]
Discussion and Future Directions
The preclinical data for GPI-1046 strongly support its neuroprotective and neuroregenerative potential in a range of models. Its non-immunosuppressive nature makes it a particularly appealing candidate for further development. However, some inconsistencies in the literature warrant further investigation. The lack of efficacy observed in an MPTP-treated primate model, in contrast to robust effects in rodents, highlights the importance of species differences and the need for careful translation of preclinical findings.[10][11]
Furthermore, while the binding to FKBP-12 is a primary proposed mechanism, evidence suggests that other pathways are also involved.[6][13] Future research should focus on elucidating the complete signaling network engaged by GPI-1046 to better understand its mechanism of action and to identify potential biomarkers for its activity. The conflicting reports on its ability to promote neurite outgrowth in different in vitro systems also require clarification.[8]
Despite these open questions, the body of evidence suggests that GPI-1046 and similar non-immunosuppressive immunophilin ligands represent a promising therapeutic strategy for neurodegenerative diseases and neuronal injury. Further studies, including well-designed clinical trials, will be necessary to determine the ultimate therapeutic utility of GPI-1046 in human patients.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ovid.com [ovid.com]
- 5. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Failure of GPI compounds to display neurotrophic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The small molecule FKBP ligand GPI 1046 induces partial striatal re-innervation after intranigral 6-hydroxydopamine lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asu.elsevierpure.com [asu.elsevierpure.com]
- 12. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
CHIR99021: A Technical Guide to its Role as a Potent Activator of Wnt/β-catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHIR99021 is a highly potent and selective small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] As a critical negative regulator of the canonical Wnt/β-catenin signaling pathway, GSK-3's inhibition by CHIR99021 leads to robust pathway activation. This mechanism has made CHIR99021 an indispensable tool in stem cell biology, regenerative medicine, and cancer research.[3] It is widely used for the maintenance of pluripotency in embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), directed differentiation into various lineages, and the culture of organoids.[3][4][5] This guide provides an in-depth overview of CHIR99021's mechanism of action, presents key quantitative data, details common experimental protocols, and illustrates the core signaling pathways and workflows.
Mechanism of Action: GSK-3 Inhibition and Wnt/β-catenin Pathway Activation
The canonical Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis.[6] Its activity is tightly controlled by the intracellular concentration of the transcriptional co-activator β-catenin.[6] CHIR99021 activates this pathway by directly interfering with the primary mechanism of β-catenin degradation.
In the Absence of a Wnt Signal (Wnt-OFF State):
In the "OFF" state, cytoplasmic β-catenin is targeted for destruction by a multi-protein "destruction complex."[3] This complex is composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1α (CK1α) and GSK-3.[3] GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] This ensures that β-catenin levels remain low, and Wnt target genes are not transcribed.
In the Presence of a Wnt Signal or CHIR99021 (Wnt-ON State):
When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[6] CHIR99021 mimics this "ON" state by directly and selectively inhibiting the kinase activity of GSK-3.[2][3] As an ATP-competitive inhibitor, it prevents the phosphorylation of β-catenin.[7] This leads to the stabilization and accumulation of non-phosphorylated β-catenin in the cytoplasm.[3] The accumulated β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of downstream Wnt target genes, such as Axin2 and Lef1.[2][6]
Quantitative Data
CHIR99021 is distinguished by its high potency and selectivity for GSK-3 isoforms.
Table 1: Potency and Selectivity of CHIR99021
| Target | IC50 | Selectivity | Reference |
|---|---|---|---|
| GSK-3β | 6.7 nM | >500-fold vs. closest homologs (Cdc2, ERK2) | [1][8] |
| GSK-3α | 10 nM | >500-fold vs. closest homologs | [1][8] |
| Panel of 20 other kinases | >10,000-fold selective for GSK-3 | Little to no activity against CDK2, MAPK, PKB |[1][7] |
Table 2: Effective Concentrations of CHIR99021 in Cell Culture Applications
| Application | Cell Type | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Stem Cell Maintenance (2i) | Mouse ESCs | 3 µM | Maintains pluripotency in absence of LIF | [1] |
| Organoid Culture | Intestinal Stem Cells | 1-3 µM | Promotes growth and self-renewal | [5][9] |
| Organoid Culture | Cerebral Organoids | 1 µM | Increases NPC markers (SOX2, PAX6) | [4] |
| Directed Differentiation | Human iPSCs | 0.1 - 15 µM | Guides differentiation into specific lineages | [3] |
| Osteogenesis | Bone Marrow Stromal Cells | 5 µM | Promotes osteoblast differentiation |[10] |
Table 3: Reported Effects of CHIR99021 on Gene and Protein Expression
| Cell Type | Treatment | Target | Regulation | Method | Reference |
|---|---|---|---|---|---|
| Neuro-2a cells | CHIR99021 | p-GSK3β / GSK-3β Ratio | Significantly Increased | Western Blot | [11] |
| Neuro-2a cells | CHIR99021 | β-catenin | Upregulated | Western Blot | [11] |
| ST2 cells | CHIR99021 | TopFlash Luciferase Activity | Increased by 548% | Reporter Assay | [6] |
| ST2 cells | CHIR99021 | Lef1, Axin2 mRNA | Increased | qRT-PCR | [6] |
| Cerebral Organoids | 1µM CHIR99021 | SOX2 Protein | 1.5-fold increase | Western Blot | [4] |
| Cerebral Organoids | 1µM CHIR99021 | PAX6 Protein | 1.8-fold increase | Immunohistochemistry |[4] |
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of CHIR99021. Researchers should optimize concentrations and timings for their specific cell types and experimental conditions.
TOPflash/FOPflash Reporter Assay for Wnt Pathway Activation
This dual-luciferase assay is the gold standard for quantifying canonical Wnt signaling activity.[12][13] The TOPflash plasmid contains a firefly luciferase gene under the control of TCF/LEF binding sites, while the FOPflash plasmid contains mutated, non-functional sites and serves as a negative control.[13] A co-transfected Renilla luciferase plasmid is used for normalization.
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will reach ~80-90% confluency at the time of transfection.[14]
-
Transfection: Co-transfect cells using a suitable reagent (e.g., Lipofectamine) with a mixture of the TOPflash (or FOPflash) reporter plasmid and a Renilla luciferase control plasmid.[14][15] Incubate for 24 hours.[14]
-
Treatment: Replace the medium with fresh medium containing CHIR99021 at the desired concentration (e.g., 3 µM) or a vehicle control (DMSO).[14] Incubate for an additional 8-24 hours.[15]
-
Lysis: Wash the cells once with PBS and then add 1X Passive Lysis Buffer to each well. Incubate on an orbital shaker for 15 minutes at room temperature.[14]
-
Measurement: Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Analysis: Calculate the ratio of TOPflash to FOPflash activity (T/F ratio), after normalizing each to the Renilla luciferase activity. This ratio provides a precise measure of Wnt-specific transcriptional activation.[13]
Western Blotting for β-catenin Accumulation
Western blotting is used to qualitatively and quantitatively assess changes in total β-catenin protein levels following CHIR99021 treatment.
Methodology:
-
Cell Lysis: Treat cells with CHIR99021. After treatment, wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.[16]
-
SDS-PAGE: Denature protein samples and load equal amounts onto a polyacrylamide gel. Separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16][17]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[16][17]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.[17] Following washes in TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[16][18]
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative increase in β-catenin levels.
Quantitative PCR (qPCR) for Wnt Target Gene Expression
qPCR is used to measure the change in mRNA levels of Wnt target genes, such as Axin2, Lef1, or T (Brachyury), following CHIR99021 treatment.[6][19][20]
Methodology:
-
RNA Extraction: Treat cells with CHIR99021. Harvest the cells and extract total RNA using a suitable kit or Trizol-based method.[6]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[6]
-
qPCR: Perform qPCR using the synthesized cDNA as a template, specific primers for the target genes (Axin2, Lef1, etc.), and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method. Compare the expression in CHIR99021-treated samples to vehicle-treated controls to determine the fold change in gene expression.[6]
Conclusion
CHIR99021 is a cornerstone of modern cell biology due to its potent and highly specific inhibition of GSK-3, which provides a reliable and robust method for activating the Wnt/β-catenin signaling pathway.[19][21] Its utility spans from fundamental research into developmental pathways to applied sciences such as regenerative medicine and the development of novel therapeutic strategies. The quantitative data and standardized protocols provided in this guide offer a comprehensive resource for researchers aiming to effectively utilize CHIR99021 in their work. As with any small molecule, careful dose-response studies and appropriate controls are essential to ensure specific and reproducible results.[22]
References
- 1. stemcell.com [stemcell.com]
- 2. agscientific.com [agscientific.com]
- 3. reprocell.com [reprocell.com]
- 4. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Highly Expandable Intestinal Spheroids Composed of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Niche-independent high-purity cultures of Lgr5+ intestinal stem cells and their progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 13. jcancer.org [jcancer.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oaepublish.com [oaepublish.com]
- 19. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Premise and peril of Wnt signaling activation through GSK-3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic Potential of GPI-1046
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational compound GPI-1046, a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP-12). It aims to consolidate the existing preclinical data, detail the experimental methodologies used to evaluate its efficacy, and visualize its proposed mechanism of action. GPI-1046 has been explored for its neurotrophic and neuroprotective properties, with potential applications in neurodegenerative diseases and nerve regeneration.
Core Mechanism of Action
GPI-1046 is a small molecule designed to bind to FKBP-12, an abundant immunophilin in the brain, without eliciting the immunosuppressive effects associated with other FKBP-12 ligands like FK506 (tacrolimus)[1][2]. The binding of GPI-1046 to FKBP-12 is believed to initiate a cascade of intracellular events that promote neuronal survival and growth. Unlike immunosuppressive ligands, GPI-1046 does not inhibit the phosphatase activity of calcineurin[1]. Its neurotrophic effects are potent, with picomolar concentrations stimulating neurite outgrowth in sensory neuronal cultures[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies on GPI-1046.
Table 1: In Vitro Efficacy of GPI-1046
| Parameter | Cell/Tissue Type | Value | Reference |
| Neurite Outgrowth (EC₅₀) | Chicken Sensory Ganglia | 58 pM | [1] |
| Neurite Outgrowth (Significant Enhancement) | Chicken Sensory Ganglia | 1 pM | [1] |
| FKBP-12 Binding Affinity (Kᵢ) | - | ≈7.5 nM | [1] |
| Immunosuppressive Activity | Concanavalin A-stimulated peripheral blood lymphocytes | No inhibition up to 10 µM | [1] |
| Calcineurin Inhibition | Purified calcineurin-FKBP-12 | No inhibition | [1] |
Table 2: In Vivo Efficacy of GPI-1046 in Rodent Models
| Model | Species | Dosage Regimen | Key Findings | Reference |
| Sciatic Nerve Crush | Rat | 3 or 10 mg/kg s.c. daily for 18 days | Markedly augmented axon diameter and cross-sectional area.[1] | [1] |
| MPTP-induced Parkinson's | Mouse | 4 mg/kg s.c. (concurrent with MPTP) | More than doubled the number of spared striatal TH-positive processes.[3] | [3] |
| MPTP-induced Parkinson's | Mouse | 20 mg/kg s.c. (post-MPTP treatment) | 2- to 3-fold higher striatal innervation densities compared to vehicle controls.[3] | [3] |
| 6-OHDA-induced Parkinson's | Rat | 10 mg/kg s.c. for 5 days (1 hr post-lesion) | Stimulated striatal reinnervation by dopamine fibers and recovery from motor abnormalities.[3] | [3] |
| 6-OHDA-induced Parkinson's | Rat | 10 mg/kg/day for 5 days | Reduced duration of amphetamine-induced circling.[4] | [4] |
| Axon Regeneration | Rat | 10 mg/kg s.c. for 3 days | Enhanced maximal regeneration distance of motor and sensory axons.[4] | [4] |
It is important to note that while promising results have been observed in rodent models, studies in MPTP-treated primates did not show neuroregenerative or neuroprotective effects of GPI-1046, suggesting potential species-specific differences in its efficacy[5][6][7].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of GPI-1046.
1. In Vitro Neurite Outgrowth Assay
-
Objective: To assess the potency of GPI-1046 in promoting neurite extension from sensory neurons.
-
Methodology:
-
Dorsal root ganglia are dissected from chick embryos.
-
The ganglia are cultured as explants in a suitable medium (e.g., Matrigel) in the absence of exogenous growth factors.
-
Increasing concentrations of GPI-1046 are added to the cultures.
-
After a defined incubation period (e.g., 48 hours), neurite outgrowth is quantified. This is often done by measuring the number of neurites whose length exceeds the diameter of the explant.
-
A dose-response curve is generated to determine the EC₅₀.[1][8]
-
2. Rodent Model of Parkinson's Disease (MPTP-induced)
-
Objective: To evaluate the neuroprotective and neurorestorative effects of GPI-1046 on dopaminergic neurons in a mouse model of Parkinson's disease.
-
Methodology:
-
Male CD1 mice receive daily intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg for five days to induce nigrostriatal dopamine system damage.
-
GPI-1046 is administered via subcutaneous (s.c.) injection. Two dosing paradigms are often used:
-
Concurrent: GPI-1046 is given daily, 30 minutes before each MPTP injection, and for a subsequent number of days.
-
Post-treatment: GPI-1046 administration begins several days after the cessation of MPTP treatment to model a restorative effect.
-
-
Animals are sacrificed at a specified time point after the initiation of MPTP treatment.
-
Brains are processed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive fibers in the striatum to quantify the density of dopaminergic innervation.[3]
-
3. Rodent Model of Parkinson's Disease (6-OHDA-induced)
-
Objective: To assess the efficacy of GPI-1046 in a rat model of Parkinson's disease that involves direct neurotoxin injection.
-
Methodology:
-
Male Sprague-Dawley rats receive a unilateral stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra to create a lesion of the dopaminergic neurons.
-
GPI-1046 is administered (e.g., 10 mg/kg s.c.) at different time points relative to the lesioning (e.g., 1 hour, 7 days, or 28 days post-6-OHDA) for a specified duration (e.g., 5 days).
-
Behavioral assessments, such as amphetamine-induced rotational behavior, are performed to evaluate functional recovery.
-
Post-mortem analysis includes quantification of striatal dopamine levels and immunohistochemistry for TH-positive neurons.[3]
-
4. Sciatic Nerve Crush Injury Model
-
Objective: To determine the effect of GPI-1046 on peripheral nerve regeneration.
-
Methodology:
-
The sciatic nerve of adult male Sprague-Dawley rats is exposed and crushed with forceps for a controlled duration.
-
Animals receive daily subcutaneous injections of GPI-1046 (e.g., 3 or 10 mg/kg) or vehicle.
-
After a set period (e.g., 18 days), the animals are sacrificed, and the sciatic nerves are harvested.
-
Histological analysis is performed to quantify axonal caliber, cross-sectional area, and the extent of myelination (e.g., using myelin basic protein staining).[1]
-
Signaling Pathways and Mechanisms of Action
The precise downstream signaling cascade initiated by the GPI-1046/FKBP-12 complex is not fully elucidated. However, based on available data, a proposed pathway can be visualized. One study has shown that GPI-1046 treatment in a rat model of Parkinson's disease up-regulated the expression of presenilin-1 (PS-1) and restored NMDA receptor-mediated synaptic transmission in the striatum, which was lost following the dopaminergic lesion[9]. This suggests a potential link between the neurotrophic effects of GPI-1046 and the modulation of synaptic plasticity.
Caption: Proposed signaling pathway of GPI-1046.
The diagram above illustrates the initial binding of GPI-1046 to its intracellular target, FKBP-12. This complex formation is hypothesized to lead to the upregulation of presenilin-1, which in turn restores the function of NMDA receptors, ultimately contributing to the observed neuroprotective and neurotrophic effects.
The following workflow visualizes the general process of evaluating a neurotrophic compound like GPI-1046.
Caption: General experimental workflow for GPI-1046 evaluation.
This workflow outlines the progression from initial in vitro characterization of binding and cellular effects to more complex in vivo models of disease and injury, culminating in an assessment of therapeutic potential.
Conclusion
GPI-1046 has demonstrated significant neurotrophic and neurorestorative potential in a variety of preclinical in vitro and rodent models. Its ability to promote neurite outgrowth at picomolar concentrations and its efficacy in models of Parkinson's disease and peripheral nerve injury are noteworthy. However, the lack of efficacy observed in primate studies highlights the challenges of translating findings from rodents to higher species. Future research should focus on elucidating the complete downstream signaling pathways of GPI-1046 and understanding the species-specific differences in its activity to better predict its therapeutic utility in humans.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Systemic administration of the immunophilin ligand GPI 1046 in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The non-immunosuppressive immunophilin ligand GPI-1046 potently stimulates regenerating axon growth from adult mouse dorsal root ganglia cultured in Matrigel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CHIR99021 in the Induction of Pluripotency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The induction and maintenance of pluripotency are cornerstones of regenerative medicine and developmental biology research. Small molecules that can modulate key signaling pathways have emerged as powerful tools to enhance the efficiency, speed, and safety of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). Among these, CHIR99021 has become an indispensable reagent. This technical guide provides an in-depth overview of CHIR99021, detailing its mechanism of action, its application in various reprogramming protocols, and quantitative data on its efficacy. It also includes detailed experimental protocols and visual diagrams of the core signaling pathways and workflows.
Introduction to CHIR99021
CHIR99021 is a highly potent and selective aminopyrimidine derivative that functions as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] It exhibits high specificity for the two GSK-3 isoforms, GSK-3α and GSK-3β, with IC₅₀ values of 10 nM and 6.7 nM, respectively. By inhibiting GSK-3, CHIR99021 activates the canonical Wnt/β-catenin signaling pathway, a cascade crucial for embryonic development and the maintenance of stem cell self-renewal.[2] Its ability to mimic Wnt signaling has made it a central component in protocols for maintaining embryonic stem cells (ESCs), deriving iPSCs, and guiding directed differentiation.[3][4]
Mechanism of Action: The Wnt/β-Catenin Pathway
The canonical Wnt signaling pathway is fundamental to CHIR99021's effect on pluripotency. In the absence of a Wnt signal, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and GSK-3β actively phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome.
CHIR99021 intervenes by directly inhibiting GSK-3β. This action prevents the phosphorylation of β-catenin, causing it to stabilize and accumulate in the cytoplasm.[1] The stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. These target genes include key regulators of pluripotency and self-renewal, such as c-Myc and others involved in maintaining the undifferentiated state.[5]
Data Presentation: Efficacy in Pluripotency Induction
CHIR99021 significantly enhances the efficiency of iPSC generation, both in combination with classic transcription factors (Yamanaka factors) and as part of purely chemical reprogramming cocktails.
Table 1: Quantitative Impact of CHIR99021 on iPSC Reprogramming Efficiency
| Starting Cell Type | Reprogramming Method | Chemical Cocktail Components | Key Result | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | 3 Factors (Oct4/Sox2/Klf4) | Valproic Acid (VPA), CHIR99021 | ~30-fold increase in GFP+ iPS-like colony generation compared to factors alone. | [6] |
| MEFs | 1 Factor (Oct4) | VPA, CHIR99021 , 616452, Tranylcypromine (VC6T) | Successful generation of iPSCs, replacing Sox2, Klf4, and c-Myc. | [5][6] |
| MEFs | Chemical Reprogramming (No Factors) | VPA, CHIR99021 , 616452, Tranylcypromine, Forskolin, DZNep (VC6TFZ) + 2i | Achieved reprogramming efficiency of up to 0.2%. | [2][7] |
| Porcine Fetal Fibroblasts | 4 Factors (OSKM) | CHIR99021 , PD0325901 (2i) | Reduced number of alkaline phosphatase-positive colonies compared to LIF medium. | [8] |
| mdx Mouse Muscle Fibroblasts | 4 Factors (OSKM) | CHIR99021 (3 µM), SB431542, Noggin | Significantly increased the number of Nanog-positive colonies in aged, unstable iPSCs. | [9] |
Table 2: Effect of CHIR99021 on Pluripotency Gene Expression
| Cell Type | Treatment | Target Gene(s) | Observed Effect | Reference |
| Mouse ESCs (B6 strain) | 3 µM CHIR99021 + LIF | Oct4, Nanog, Klf4, Rex1, Tbx3 | Dramatically induced/maintained higher mRNA levels compared to LIF alone. | [3] |
| Mouse ESCs (D3 strain) | 5 µM CHIR99021 (6 days) | Nanog, Pou5f1 (Oct4) | Maintained significantly higher expression compared to randomly differentiated cells. | [10] |
| Porcine iPS-like cells | CHIR99021 + PD0325901 (2i) | OCT4, SOX2, REX1, UTF1 | Significantly lower expression levels compared to controls grown in LIF medium. | [8] |
| Bovine ESCs & Blastocysts | 1.5 µM CHIR99021 | NANOG, SOX2 | Decreased expression in bESCs and reduced number of NANOG+/SOX2+ cells in blastocysts. | [11][12] |
Note: The effects of CHIR99021 can be species-specific, highlighting the need for empirical optimization in new systems.
Experimental Protocols
Preparation of CHIR99021 Stock Solution
Proper preparation and storage are critical for consistent experimental outcomes.
-
Reconstitution: CHIR99021 is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, dissolve 2 mg of CHIR99021 (MW: 465.34 g/mol ) in 429.8 µL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).[1]
-
Solubilization: If necessary, gently warm the solution at 37°C for 3-5 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store at -20°C. Avoid repeated freeze-thaw cycles.
-
Usage: When ready to use, thaw an aliquot at 37°C. Pre-warm the cell culture medium to 37°C before adding the CHIR99021 stock to prevent precipitation. The final concentration of DMSO in the culture medium should not exceed 0.5%.[1]
Protocol: Chemical Induction of Pluripotent Stem Cells (CiPSCs) from Mouse Embryonic Fibroblasts (MEFs)
This protocol is a synthesized example based on the multi-stage chemical reprogramming strategy.[2][7]
Methodology:
-
Cell Seeding (Day 0): Plate MEFs onto gelatin-coated 6-well plates at a density of 5 x 10⁴ cells per well in MEF medium (DMEM with 10% FBS).
-
Stage 1 - Initiation (Days 1-16):
-
Aspirate MEF medium and replace with Stage 1 Medium.
-
Stage 1 Medium Formulation: Base medium (e.g., KnockOut DMEM/F12, 20% KSR, NEAA, GlutaMAX, β-mercaptoethanol) supplemented with the VC6TF cocktail:
-
Valproic Acid (VPA): 0.5 mM
-
CHIR99021: 3 µM
-
616452 (RepSox): 0.5 µM
-
Tranylcypromine: 10 µM
-
Forskolin: 10 µM
-
-
Change the medium every 2 days. Cells will undergo a mesenchymal-to-epithelial transition (MET).
-
-
Stage 2 - Maturation (Days 17-28):
-
Replace with Stage 2 Medium.
-
Stage 2 Medium Formulation: Stage 1 medium with the addition of 3-Deazaneplanocin A (DZNep) at 0.5 µM.
-
Continue changing the medium every 2 days. Small, compact colonies should begin to appear.
-
-
Stage 3 - Stabilization (Days 29 onwards):
-
Switch to a 2i/LIF medium to stabilize and expand the emergent CiPSC colonies.
-
2i/LIF Medium Formulation: Base medium supplemented with:
-
CHIR99021: 3 µM
-
PD0325901: 1 µM
-
Leukemia Inhibitory Factor (LIF): 1000 U/mL
-
-
-
Colony Picking and Expansion: Once colonies are large enough, they can be identified by morphology and alkaline phosphatase (AP) staining, then manually picked and expanded under 2i/LIF conditions on feeder cells or Matrigel.
Conclusion
CHIR99021 is a powerful and versatile small molecule that has become a cornerstone of pluripotency research. Its specific inhibition of GSK-3 provides a robust method for activating the Wnt/β-catenin pathway, thereby enhancing the efficiency of iPSC generation and helping to maintain the self-renewal of pluripotent stem cells. As demonstrated, it is a key component in a wide array of protocols, from factor-based reprogramming to entirely chemical-based methods. Understanding its mechanism, optimal concentration, and synergistic partners is critical for any researcher aiming to manipulate cell fate and unlock the full potential of regenerative medicine.
References
- 1. reprocell.com [reprocell.com]
- 2. Chemically Induced Reprogramming of Somatic Cells to Pluripotent Stem Cells and Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleiotropy of Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Self-Renewal of Embryonic Stem Cells from Refractory Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A chemical logic for reprogramming to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small molecule inhibitors PD0325091 and CHIR99021 reduce expression of pluripotency-related genes in putative porcine induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reprogramming efficiency and quality of induced Pluripotent Stem Cells (iPSCs) generated from muscle-derived fibroblasts of mdx mice at different ages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of NANOG and SOX2 expression by activin A and a canonical WNT agonist in bovine embryonic stem cells and blastocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Unraveling the Indirect Influence of GPI-1046 on NMDA Receptor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the biological activity of the neuroimmunophilin ligand GPI-1046, with a specific focus on its effects on N-methyl-D-aspartate (NMDA) receptors. Contrary to a direct modulatory role, evidence strongly indicates that GPI-1046 influences NMDA receptor function through an indirect mechanism. The core of this activity lies in the upregulation of Presenilin-1 (PS-1), a protein critically involved in neuronal function and synaptic plasticity. This guide synthesizes the available quantitative data, details the experimental methodologies used to elucidate this mechanism, and presents visual representations of the involved signaling pathways and experimental workflows. The findings suggest that the neuroprotective and pro-cognitive effects of GPI-1046 may, in part, be attributed to its ability to restore NMDA receptor-mediated synaptic transmission via the modulation of PS-1 expression.
Introduction
GPI-1046 is a non-immunosuppressive derivative of the immunophilin ligand FK506, which has demonstrated neuroprotective and neuroregenerative properties in various models of neurological disorders. NMDA receptors are ionotropic glutamate receptors that play a pivotal role in synaptic plasticity, learning, and memory.[1] However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in the pathophysiology of numerous neurological conditions.[2] Understanding the interplay between therapeutic compounds like GPI-1046 and crucial neuronal components like NMDA receptors is paramount for the development of novel neuroprotective strategies. This document focuses on the nuanced, indirect relationship between GPI-1046 and NMDA receptors, mediated by Presenilin-1.
Biological Activity of GPI-1046 on NMDA Receptors: An Indirect Mechanism
Current research indicates that GPI-1046 does not directly bind to or allosterically modulate NMDA receptors. Instead, its primary mechanism of action concerning NMDA receptor function involves the upregulation of Presenilin-1 (PS-1). In a preclinical model of Parkinson's disease, where dopaminergic lesions led to a significant loss of NMDA receptor-mediated synaptic transmission, treatment with GPI-1046 was shown to restore this function.[3] This restoration was not a result of increased NMDA receptor expression itself, but rather a consequence of elevated PS-1 mRNA and protein levels.[3]
PS-1 is the catalytic subunit of the γ-secretase complex and is known to be essential for normal NMDA receptor function and synaptic plasticity.[4] It has been shown to regulate glutamate release and the surface expression of the NMDA receptor subunit GluN2B.[5][6] Therefore, the biological activity of GPI-1046 on NMDA receptors is a downstream effect of its ability to modulate gene expression, specifically targeting the PSEN1 gene.
Quantitative Data
The following tables summarize the key quantitative findings regarding the effects of GPI-1046. It is important to note that direct binding affinity or functional modulation data (e.g., IC50, EC50) of GPI-1046 on NMDA receptors are absent from the literature due to the indirect nature of the interaction.
Table 1: Effect of GPI-1046 on Presenilin-1 (PS-1) Expression
| Parameter | Method | Tissue/Cell Type | Observation | Reference |
| PS-1 mRNA abundance | cDNA microarray, QPCR | Rat Striatum (lesioned) | Upregulated | [3] |
| PS-1 protein expression | Western Blot | Rat Striatum (lesioned) | Over-expressed | [3] |
Table 2: Functional Effect of GPI-1046 on NMDA Receptor-Mediated Synaptic Transmission
| Parameter | Method | Tissue/Cell Type | Observation | Reference |
| NMDA receptor-mediated synaptic transmission | Whole-cell patch-clamp | Rat Corticostriatal Brain Slices (lesioned) | Restored to near-normal levels | [3] |
| NMDA receptor mRNA and protein expression | QPCR, Western Blot | Rat Striatum (lesioned) | No significant increase | [3] |
Signaling Pathways
The signaling cascade initiated by GPI-1046 that culminates in the modulation of NMDA receptor function is multifaceted. The primary pathway involves the upregulation of PS-1. PS-1, in turn, influences NMDA receptor activity, potentially through its role in protein trafficking and synaptic localization.
PS-1 is also a key player in other signaling pathways, such as Notch and Wnt signaling, which are crucial for neuronal development and function.[7][8]
Experimental Protocols
The following are detailed, representative protocols for the key experimental techniques used to investigate the effects of GPI-1046 on PS-1 and NMDA receptor function.
Quantitative PCR (qPCR) for PS-1 mRNA Expression
This protocol describes the measurement of PS-1 mRNA levels in rat striatal tissue.
Protocol Details:
-
Tissue Preparation: Rat striatal tissue is rapidly dissected and homogenized in a suitable lysis buffer (e.g., TRIzol).
-
RNA Extraction: Total RNA is extracted using a standard protocol, such as the TRIzol method, followed by purification.
-
RNA Quantification: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green or TaqMan probes. Primers specific for rat Psen1 and a stable housekeeping gene (e.g., Gapdh, Actb) are used.
-
Data Analysis: The relative expression of Psen1 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the data to the housekeeping gene.
Western Blot for PS-1 Protein Quantification
This protocol outlines the steps for quantifying PS-1 protein levels in rat striatal tissue lysates.
Protocol Details:
-
Protein Extraction: Striatal tissue is homogenized in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay.[9]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PS-1.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified using densitometry software (e.g., ImageJ), and PS-1 levels are normalized to a loading control (e.g., β-actin, GAPDH).[10]
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in acute corticostriatal brain slices.
Protocol Details:
-
Slice Preparation: Coronal or parasagittal brain slices containing the striatum and cortex are prepared from rats using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to recover before recording.
-
Recording: Slices are transferred to a recording chamber continuously perfused with aCSF. Medium spiny neurons in the striatum are visualized using DIC microscopy.
-
Whole-Cell Configuration: Whole-cell patch-clamp recordings are established using borosilicate glass pipettes filled with an internal solution.
-
EPSC Recording: To isolate NMDA receptor-mediated EPSCs, recordings are typically performed at a depolarized holding potential (e.g., +40 mV) to relieve the Mg2+ block, in the presence of an AMPA receptor antagonist (e.g., CNQX). EPSCs are evoked by electrical stimulation of corticostriatal afferents.
-
Data Analysis: The amplitude, rise time, and decay time of the NMDA EPSCs are analyzed using appropriate software.
Conclusion
The biological activity of GPI-1046 on NMDA receptors is characterized by an indirect, yet functionally significant, mechanism. By upregulating the expression of Presenilin-1, GPI-1046 restores NMDA receptor-mediated synaptic transmission in a pathological context. This mode of action highlights a novel therapeutic strategy that, instead of directly targeting the NMDA receptor and risking the side effects associated with direct antagonism or agonism, modulates the cellular machinery that regulates the receptor's function. This technical guide provides a comprehensive overview of this mechanism, supported by available data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring the therapeutic potential of GPI-1046 and similar compounds. Future research should aim to further elucidate the precise molecular interactions between Presenilin-1 and the NMDA receptor complex and how this interaction is leveraged by GPI-1046 to exert its neurorestorative effects.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Presenilins regulate synaptic plasticity in the perforant pathways of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presenilin-1/γ-Secretase Controls Glutamate Release, Tyrosine Phosphorylation, and Surface Expression of N-Methyl-d-aspartate Receptor (NMDAR) Subunit GluN2B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presenilin-1/γ-secretase controls glutamate release, tyrosine phosphorylation, and surface expression of N-methyl-D-aspartate receptor (NMDAR) subunit GluN2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presenilin-1 - Wikipedia [en.wikipedia.org]
- 8. PSEN1 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. How to Quantify Protein Expression in Cells Using Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. bio-rad.com [bio-rad.com]
Unraveling the Molecular Targets of CHIR99021: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR99021, a potent and highly selective small molecule inhibitor, has emerged as an indispensable tool in cellular and developmental biology, regenerative medicine, and cancer research.[1] Its remarkable specificity for Glycogen Synthase Kinase 3 (GSK-3) allows for precise modulation of fundamental cellular processes, most notably the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the molecular targets of CHIR99021, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.
Core Molecular Targets: GSK-3α and GSK-3β
CHIR99021 is an aminopyrimidine derivative that functions as an ATP-competitive inhibitor of both isoforms of Glycogen Synthase Kinase 3, GSK-3α and GSK-3β. By binding to the ATP pocket of these kinases, CHIR99021 effectively blocks their catalytic activity. This inhibition is highly potent, with activity observed in the low nanomolar range.
Quantitative Data: Potency and Selectivity
The efficacy of a chemical probe is defined by its potency towards its intended target and its selectivity against other related molecules. CHIR99021 exhibits exceptional potency for GSK-3 and a high degree of selectivity, making it a reliable tool for specifically interrogating GSK-3 function.
| Parameter | Target | Value | Notes |
| IC50 | GSK-3β | 6.7 nM[2] | The half maximal inhibitory concentration, indicating the concentration of CHIR99021 required to inhibit 50% of GSK-3β activity. |
| GSK-3α | 10 nM[2] | The half maximal inhibitory concentration for the GSK-3α isoform. | |
| Ki | GSK-3β | 9.8 nM[3] | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. |
| Kd | GSK-3 | > 4 µM[4] | The dissociation constant for 22 other pharmacologically relevant receptors, indicating low affinity. |
| Selectivity | Off-target kinases | >500-fold selectivity over closely related kinases.[4] | CHIR99021 shows significantly lower activity against a large panel of other kinases. |
| Non-kinase enzymes | Ki > 8 µM for 23 non-kinase enzymes.[4] | Demonstrates minimal interaction with other classes of enzymes. |
Mechanism of Action: Activation of Wnt/β-catenin Signaling
GSK-3 is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, CHIR99021 prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and translocation to the nucleus.[1] In the nucleus, β-catenin acts as a transcriptional co-activator, inducing the expression of Wnt target genes involved in proliferation, differentiation, and cell fate decisions.[5]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method to determine the IC50 value of CHIR99021 against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
CHIR99021 dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96- or 384-well plates
-
Multilabel plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of CHIR99021 in DMSO. A typical starting concentration is 10 µM, diluted down to the low nM range. Include a DMSO-only control.
-
Reaction Setup: In each well of the plate, add the following components:
-
Kinase buffer
-
1 µL of CHIR99021 dilution (or DMSO)
-
GSK-3β enzyme solution (final concentration ~0.5-1 ng/µL)
-
Substrate peptide solution (final concentration ~0.2 µg/µL)
-
-
Initiate Reaction: Start the kinase reaction by adding ATP solution (final concentration ~10-25 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the CHIR99021 concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of β-catenin Stabilization
This protocol describes how to assess the effect of CHIR99021 on β-catenin protein levels in cultured cells.
Materials:
-
Cell culture medium and supplements
-
CHIR99021
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of CHIR99021 (e.g., 0, 1, 5, 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative increase in β-catenin levels.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of CHIR99021 on cultured cells.
Materials:
-
Cells and culture medium
-
CHIR99021
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of CHIR99021 concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Off-Target Effects and Selectivity Profile
While CHIR99021 is highly selective for GSK-3, kinome-wide screening has revealed potential off-target effects at higher concentrations.[3] It is crucial for researchers to be aware of these and to use the lowest effective concentration to minimize off-target activities. A kinome scan of CHIR99021 against a large panel of kinases showed that it is significantly more selective than other commonly used GSK-3 inhibitors like BIO and SB-216763.[6]
Conclusion
CHIR99021 is a powerful and selective pharmacological tool for the study of GSK-3 signaling. Its well-defined molecular targets and mechanism of action, coupled with its high potency and selectivity, make it an invaluable reagent for a wide range of applications in biomedical research. By understanding its quantitative properties and employing rigorous experimental protocols, researchers can effectively utilize CHIR99021 to dissect the complex roles of GSK-3 in health and disease.
References
Methodological & Application
Application Notes: GPI-1046 for In Vitro Neuroprotection
Introduction
GPI-1046 is a non-immunosuppressive immunophilin ligand that has demonstrated significant neuroprotective and neurotrophic properties in a variety of in vitro and in vivo models.[1][2] It functions by binding to the FK506-binding protein 12 (FKBP12), an abundant protein in the nervous system.[1] Unlike its parent compound, FK506, GPI-1046 does not inhibit calcineurin, thus avoiding the immunosuppressive side effects associated with FK506.[3] These characteristics make GPI-1046 a promising candidate for the development of therapeutic agents for neurodegenerative diseases and nerve injury.
Mechanism of Action
The primary mechanism of action for GPI-1046 involves its high-affinity binding to FKBP12.[1] While the complete downstream signaling cascade is still under investigation, evidence suggests that the neuroprotective effects of GPI-1046 are mediated through multiple pathways. One key aspect is the modulation of intracellular calcium homeostasis. Furthermore, studies have indicated that GPI-1046 can protect neurons from apoptosis by inhibiting the activation of key executioner caspases, such as caspase-3 and caspase-8, and preventing the release of cytochrome c from mitochondria.[4] Some research also suggests that the neuroprotective properties of immunophilin ligands like GPI-1046 may involve the activation of antioxidant mechanisms, such as increasing glutathione levels.[3]
Applications in In Vitro Neuroprotection Assays
GPI-1046 can be effectively utilized in a range of in vitro neuroprotection assays to assess its efficacy in mitigating neuronal damage induced by various stressors. Common applications include:
-
Promotion of Neurite Outgrowth: GPI-1046 has been shown to potently stimulate neurite outgrowth from sensory and cortical neurons in culture, a key indicator of neuronal health and regeneration.[1][2][5]
-
Protection Against Excitotoxicity: In vitro models of glutamate-induced excitotoxicity can be used to evaluate the protective effects of GPI-1046 on neuronal survival.
-
Protection Against Oxidative Stress: The efficacy of GPI-1046 in preventing neuronal death induced by oxidative stressors, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), can be quantified.[3]
-
Inhibition of Apoptosis: GPI-1046 can be assessed for its ability to reduce apoptosis in neuronal cell cultures exposed to various toxins or trophic factor withdrawal.
Recommended Cell Lines and Primary Cultures
-
SH-SY5Y Human Neuroblastoma Cells: A widely used and versatile cell line for neurotoxicity and neuroprotection studies.
-
Primary Cortical Neurons: Provide a more physiologically relevant model for studying neurodegenerative processes.
-
Dorsal Root Ganglion (DRG) Neurons: Particularly useful for studying neurite outgrowth and peripheral neuropathy.[5]
Experimental Protocols
Here, we provide detailed protocols for assessing the neuroprotective effects of GPI-1046 in two common in vitro assay formats: a neurite outgrowth assay using primary cortical neurons and a neuroprotection assay against glutamate-induced excitotoxicity in SH-SY5Y cells.
Protocol 1: GPI-1046 Neurite Outgrowth Assay in Primary Cortical Neurons
1. Objective:
To quantify the dose-dependent effect of GPI-1046 on promoting neurite outgrowth in primary cortical neuron cultures.
2. Materials:
-
GPI-1046 (stock solution in DMSO)
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neuronal plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated cell culture plates (e.g., 96-well plates)
-
Laminin
-
Microtubule-Associated Protein 2 (MAP2) primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
High-content imaging system or fluorescence microscope
3. Methods:
-
Cell Plating:
-
Coat 96-well plates with poly-D-lysine overnight at 37°C.
-
Wash plates three times with sterile water and allow to air dry.
-
Coat plates with laminin (e.g., 10 µg/mL) for at least 2 hours at 37°C.
-
Dissociate primary cortical neurons from embryonic tissue according to standard protocols.
-
Plate neurons at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in pre-warmed neuronal plating medium.
-
Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
GPI-1046 Treatment:
-
Prepare serial dilutions of GPI-1046 in neuronal plating medium. A suggested concentration range is 1 pM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., Brain-Derived Neurotrophic Factor, BDNF).
-
Carefully remove half of the medium from each well and replace it with the medium containing the different concentrations of GPI-1046 or controls.
-
Incubate the cells for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with primary antibody against MAP2 (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite outgrowth using appropriate software. Parameters to measure include:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Length of the longest neurite
-
-
4. Data Presentation:
| GPI-1046 Concentration | Total Neurite Length (µm/neuron) | Number of Primary Neurites/Neuron | Number of Branch Points/Neuron |
| Vehicle Control (DMSO) | |||
| 1 pM | |||
| 10 pM | |||
| 100 pM | |||
| 1 nM | |||
| 10 nM | |||
| 100 nM | |||
| 1 µM | |||
| Positive Control (BDNF) |
Caption: Dose-dependent effect of GPI-1046 on neurite outgrowth parameters in primary cortical neurons.
Protocol 2: GPI-1046 Neuroprotection Assay Against Glutamate-Induced Excitotoxicity in SH-SY5Y Cells
1. Objective:
To determine the protective effect of GPI-1046 against glutamate-induced cell death in differentiated SH-SY5Y cells.
2. Materials:
-
GPI-1046 (stock solution in DMSO)
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and penicillin/streptomycin)
-
Differentiation medium (e.g., serum-free medium containing retinoic acid)
-
Glutamate (stock solution in water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Plate reader
3. Methods:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in standard growth medium.
-
Seed cells into 96-well plates at a density of 2 x 10⁴ cells per well.
-
Allow cells to attach for 24 hours.
-
Induce differentiation by replacing the growth medium with differentiation medium (e.g., serum-free medium with 10 µM retinoic acid) and incubate for 5-7 days.
-
-
Pre-treatment with GPI-1046:
-
Prepare various concentrations of GPI-1046 in differentiation medium. A suggested range is 10 nM to 10 µM.
-
Remove the old medium and add the medium containing GPI-1046 or vehicle control (DMSO).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Glutamate-Induced Excitotoxicity:
-
Prepare a high concentration of glutamate solution in a serum-free medium. The final concentration to induce excitotoxicity typically ranges from 5 to 50 mM and should be optimized for your specific cell line and conditions.
-
Add the glutamate solution to the wells (except for the untreated control wells).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
4. Data Presentation:
| Treatment Group | GPI-1046 Concentration | Glutamate Concentration | Cell Viability (% of Control) |
| Untreated Control | 0 | 0 | 100 |
| Vehicle + Glutamate | 0 | (Optimized Concentration) | |
| GPI-1046 + Glutamate | 10 nM | (Optimized Concentration) | |
| GPI-1046 + Glutamate | 100 nM | (Optimized Concentration) | |
| GPI-1046 + Glutamate | 1 µM | (Optimized Concentration) | |
| GPI-1046 + Glutamate | 10 µM | (Optimized Concentration) |
Caption: Neuroprotective effect of GPI-1046 against glutamate-induced excitotoxicity in differentiated SH-SY5Y cells.
Protocol 3: Caspase-3 Activity Assay
1. Objective:
To measure the effect of GPI-1046 on caspase-3 activity in neurons undergoing apoptosis.
2. Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary neurons)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, or neurotoxin)
-
GPI-1046
-
Caspase-3 colorimetric or fluorometric assay kit (containing cell lysis buffer, caspase-3 substrate, and inhibitor)
-
96-well plate
-
Plate reader (for absorbance or fluorescence)
3. Methods:
-
Cell Culture and Treatment:
-
Plate neuronal cells in a 96-well plate and culture overnight.
-
Pre-treat cells with various concentrations of GPI-1046 for 1-2 hours.
-
Induce apoptosis by adding the apoptosis-inducing agent. Include appropriate controls (untreated, vehicle + inducer).
-
Incubate for the time required to induce apoptosis (typically 4-24 hours).
-
-
Cell Lysis and Caspase-3 Assay:
-
Follow the manufacturer's protocol for the caspase-3 assay kit.
-
Typically, this involves lysing the cells and then adding the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours to allow for the cleavage of the substrate by active caspase-3.
-
Measure the absorbance or fluorescence using a plate reader.
-
4. Data Presentation:
| Treatment Group | GPI-1046 Concentration | Apoptosis Inducer | Caspase-3 Activity (Fold Change vs. Control) |
| Untreated Control | 0 | No | 1.0 |
| Vehicle + Inducer | 0 | Yes | |
| GPI-1046 + Inducer | 10 nM | Yes | |
| GPI-1046 + Inducer | 100 nM | Yes | |
| GPI-1046 + Inducer | 1 µM | Yes | |
| GPI-1046 + Inducer | 10 µM | Yes |
Caption: Inhibitory effect of GPI-1046 on caspase-3 activity in apoptotic neurons.
Visualizations
Caption: Proposed signaling pathway of GPI-1046 in neuroprotection.
Caption: Experimental workflow for in vitro neuroprotection assays.
References
- 1. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. In Vitro Neurotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pnas.org [pnas.org]
- 5. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for GPI-1046 in Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GPI-1046, a non-immunosuppressive immunophilin ligand, for in vitro neuronal culture experiments. The document outlines its mechanism of action, effective concentrations for promoting neurite outgrowth and neuroprotection, and detailed protocols for key applications.
Introduction to GPI-1046
GPI-1046 is a synthetic, small-molecule ligand that binds to the FK506 binding protein-12 (FKBP-12).[1] Unlike its predecessor FK506, GPI-1046 is non-immunosuppressive, making it a valuable tool for investigating neurotrophic and neuroprotective effects without confounding immunological responses.[1] Its primary reported activities in neuronal cultures include promoting neurite outgrowth and protecting neurons from various toxic insults.[1][2] The neurotrophic effects of GPI-1046 are remarkably potent, with activity observed in the picomolar to nanomolar range in sensitive neuronal populations.[1][3][4]
Mechanism of Action
The neurotrophic activity of GPI-1046 is initiated by its binding to the intracellular protein FKBP-12. While the complete downstream signaling cascade is not fully elucidated, its effects are distinct from the immunosuppressive pathway of FK506. Evidence suggests that the neurotrophic actions of immunophilin ligands may be linked to the activation or increased expression of endogenous neurotrophic factors, such as the glial cell line-derived neurotrophic factor (GDNF).[5] GPI-1046 has also been noted to partially mitigate oxidative stress and alter intracellular calcium handling, which may contribute to its neuroprotective properties.[2][6]
Caption: Proposed signaling pathway of GPI-1046 in neurons.
Data Presentation: Effective Concentrations of GPI-1046
The efficacy of GPI-1046 is highly dependent on the neuronal cell type and the specific biological endpoint being measured. The compound exhibits extraordinary potency in primary sensory neurons, while its effects on some cell lines, like PC12, have been reported as minimal.[1][7]
| Application | Cell Type | Effective Concentration Range | EC₅₀ / Optimal Dose | Reference(s) |
| Neurite Outgrowth | Chicken Sensory Ganglia / DRG | 1 pM - 10 nM | EC₅₀: ~58 pM | [1][4] |
| Chick Dorsal Root Ganglia (DRG) | Not specified (marginal effects) | - | [8] | |
| PC12 Cells | 0.1 - 1000 nM (little effect) | - | [7] | |
| Neuroprotection | Rat Neuronal Culture (Tat toxicity) | Not specified (potent effects) | - | [2] |
| Dopaminergic Neurons (MPP+ toxicity) | No protective effect observed | - | [8] | |
| Cortical Neurons (Apoptosis) | No protective effect observed | - | [8] |
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay in Primary Sensory Neurons
This protocol details a method for assessing the dose-dependent effect of GPI-1046 on neurite extension in primary dorsal root ganglion (DRG) neurons.
A. Materials
-
GPI-1046
-
DMSO (for stock solution)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Multi-well culture plates (e.g., 24-well or 48-well)
-
Primary DRG neurons (e.g., from chick or rat embryos)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% Goat Serum in PBS)
-
Primary antibody (e.g., anti-β-III Tubulin)
-
Fluorescently labeled secondary antibody
-
Microscope with imaging software for analysis
B. Methods
-
Preparation of GPI-1046 Stock: Dissolve GPI-1046 in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C. Further dilute in culture medium to create working solutions. The final DMSO concentration in culture should be <0.1%.
-
Plate Coating: Coat culture plates with Poly-D-lysine or Poly-L-ornithine followed by laminin according to standard protocols to create a suitable substrate for neuronal attachment and growth.
-
Cell Seeding: Isolate primary DRG neurons using an established protocol. Seed the cells onto the coated plates at a density that allows for clear visualization of individual neurites.
-
Treatment: After allowing cells to attach (typically 2-4 hours), replace the medium with fresh culture medium containing various concentrations of GPI-1046 (e.g., a dose-response from 1 pM to 100 nM) and a vehicle control (medium with DMSO).
-
Incubation: Culture the neurons for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Fixation and Staining:
-
Gently wash the cells with warm PBS.
-
Fix the neurons with 4% PFA for 15-20 minutes.
-
Wash, permeabilize, and block non-specific binding.
-
Incubate with a primary antibody against a neuronal marker like β-III Tubulin.
-
Wash and incubate with a fluorescent secondary antibody.
-
-
Analysis: Capture images using a fluorescence microscope. Quantify neurite outgrowth using software like ImageJ, measuring parameters such as total neurite length, number of neurites, or the percentage of cells with neurites longer than a defined threshold (e.g., two cell body diameters).
Caption: Experimental workflow for the neurite outgrowth assay.
Protocol 2: Neuroprotection Assay Against Excitotoxicity
This protocol provides a framework for evaluating the ability of GPI-1046 to protect cultured neurons from neurotoxin-induced cell death.
A. Materials
-
GPI-1046 and DMSO
-
Primary neuronal culture (e.g., cortical or hippocampal neurons)
-
Coated multi-well plates (e.g., 96-well)
-
Neurotoxin (e.g., Glutamate, NMDA, or Tat protein)
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or LDH release assay)
-
Plate reader
B. Methods
-
Cell Culture: Seed primary neurons on coated plates and culture for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of GPI-1046 or a vehicle control. Incubate for a pre-treatment period (e.g., 1-24 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxin to the culture wells (except for the untreated control wells) at a pre-determined toxic concentration. The duration of exposure will depend on the toxin used (e.g., 40 minutes for a high concentration of glutamate).
-
Post-Toxin Incubation: Remove the toxin-containing medium and replace it with fresh medium (which can also contain GPI-1046). Incubate the cells for an additional 24 hours.
-
Assessment of Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
For an MTT assay, incubate cells with MTT reagent, followed by solubilization of the formazan product.
-
Read the absorbance using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the untreated control group. Compare the viability of neurons treated with the toxin alone versus those pre-treated with GPI-1046.
Caption: Experimental workflow for the neuroprotection assay.
References
- 1. pnas.org [pnas.org]
- 2. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CHIR99021 Small Molecule Cocktail for Reprogramming
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR99021, a potent and highly selective inhibitor of glycogen synthase kinase 3 (GSK-3), has emerged as a cornerstone small molecule in the field of cellular reprogramming.[1][2] By modulating the Wnt/β-catenin signaling pathway, CHIR99021 plays a critical role in promoting pluripotency, enhancing the efficiency of reprogramming, and directing cell fate decisions.[3][4] These application notes provide a comprehensive overview of the use of CHIR99021 in small molecule cocktails for various reprogramming applications, including detailed protocols and quantitative data to guide researchers in their experimental design.
CHIR99021 functions as a Wnt pathway activator by inhibiting GSK-3, a key component of the β-catenin destruction complex.[2][5] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK-3 by CHIR99021 leads to the stabilization and nuclear accumulation of β-catenin, which in turn activates the transcription of Wnt target genes essential for maintaining pluripotency and directing cell differentiation.[2][6]
Data Presentation: Quantitative Overview of CHIR99021 in Reprogramming
The following tables summarize key quantitative data from various studies utilizing CHIR99021 in reprogramming cocktails. Reprogramming efficiency can be influenced by several factors, including the starting cell type, the specific combination of small molecules, and the delivery method of reprogramming factors.
Table 1: CHIR99021 Concentration in Reprogramming Cocktails
| Application | Starting Cell Type | CHIR99021 Concentration (µM) | Other Key Small Molecules | Reference |
| iPSC Generation | Mouse Embryonic Fibroblasts (MEFs) | 3 | VPA, RepSox, Forskolin, Tranylcypromine, DZNep | [7] |
| iPSC Generation (Feeder-Free) | Human Fibroblasts | Not specified in CHALP cocktail | PD0325901, A-83-01, HA-100, hLIF | [8] |
| Neuronal Reprogramming | Mouse Fibroblasts | 10 | Forskolin, ISX-9, SB431542, I-BET151 | [1] |
| Neuronal Reprogramming | Human Fibroblasts | Not specified in VCRFSGY cocktail | VPA, RepSox, Forskolin, SP600125, Gö6983, Y-27632 | [9][10] |
| Cardiomyocyte Reprogramming | Mouse Fibroblasts | 10 | RepSox, Forskolin, VPA | [11] |
| Cardiomyocyte Reprogramming | Human iPSCs | Not specified | Wnt C-59 (used sequentially) | [7] |
| Definitive Endoderm Differentiation | Human iPSCs | 1 - 3 | - | [12] |
| Maintenance of hESCs | Human Embryonic Stem Cells | 0.95 | Y27632, PD0325901 | [13][14] |
Table 2: Reprogramming Efficiencies with CHIR99021-Containing Cocktails
| Application | Starting Cell Type | Reprogramming Efficiency | Key Cocktail Components | Reference |
| iPSC Generation | Mouse Fibroblasts | Up to 0.2% | VPA, CHIR99021, Repsox, Tranylcypromine, Forskolin, DZNep | [7] |
| Neuronal Reprogramming | Mouse Fibroblasts | >90% TUJ1-positive | CHIR99021, Forskolin, ISX9, I-BET151 | [7] |
| Cardiomyocyte Reprogramming | Human Fibroblasts | ~6.6% cTnT-positive | CHIR99021, A83-01, BIX01294, AS8351, SC1, Y27632, OAC2, SU16F, JNJ-10198409 | [15] |
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the role of CHIR99021.
Experimental Protocols
Protocol 1: Generation of Induced Pluripotent Stem Cells (iPSCs) from Mouse Embryonic Fibroblasts (MEFs) using a Small Molecule Cocktail
This protocol describes the generation of iPSCs from MEFs using a cocktail of small molecules that includes CHIR99021, without the need for genetic manipulation.[7]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
MEF culture medium (DMEM, 10% FBS, NEAA, L-glutamine, β-mercaptoethanol)
-
iPSC induction medium (KnockOut DMEM, 15% KSR, NEAA, L-glutamine, β-mercaptoethanol, LIF)
-
Small Molecule Cocktail:
-
CHIR99021 (3 µM)
-
Valproic Acid (VPA, 0.5 mM)
-
RepSox (1 µM)
-
Forskolin (10 µM)
-
Tranylcypromine (10 µM)
-
DZNep (1 µM)
-
-
Gelatin-coated plates
-
Mitomycin-C treated MEF feeder layer
Procedure:
-
Cell Seeding: Plate MEFs onto gelatin-coated 6-well plates at a density of 5 x 10^4 cells per well in MEF culture medium.
-
Induction: After 24 hours, replace the MEF culture medium with iPSC induction medium supplemented with the small molecule cocktail.
-
Medium Change: Change the medium every two days.
-
Colony Emergence: Monitor the plates for the emergence of iPSC-like colonies, typically appearing around day 10-14.
-
Colony Picking and Expansion: Once colonies are large enough, manually pick them and transfer them to a new plate with a mitomycin-C treated MEF feeder layer for expansion.
-
Characterization: Characterize the putative iPSC colonies for pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-1) by immunocytochemistry and qPCR. Further validation can be performed through embryoid body formation and teratoma assays.
Caption: Experimental workflow for iPSC generation from MEFs.
Protocol 2: Direct Reprogramming of Human Fibroblasts to Neurons
This protocol outlines a method for the direct conversion of human fibroblasts into functional neurons using a seven-component small molecule cocktail (VCRFSGY).[9][10]
Materials:
-
Human Dermal Fibroblasts
-
Fibroblast culture medium (DMEM, 10% FBS)
-
Neuronal induction medium (Neurobasal medium, B27 supplement, N2 supplement, GlutaMAX)
-
Small Molecule Cocktail (VCRFSGY):
-
Valproic Acid (VPA)
-
CHIR99021
-
RepSox
-
Forskolin
-
SP600125
-
Gö6983
-
Y-27632
-
-
Poly-L-ornithine and Laminin coated plates
Procedure:
-
Cell Seeding: Plate human fibroblasts onto poly-L-ornithine and laminin coated plates in fibroblast culture medium.
-
Induction: Once cells reach 70-80% confluency, replace the medium with neuronal induction medium supplemented with the VCRFSGY cocktail.
-
Medium Change: Perform a half-medium change every 2-3 days.
-
Morphological Change: Observe the cells for morphological changes indicative of neuronal conversion, which typically begin to appear within a week.
-
Maturation: Continue culture for 2-3 weeks to allow for neuronal maturation.
-
Characterization: Assess the expression of neuronal markers such as β-III tubulin (Tuj1) and MAP2 by immunocytochemistry. Functional characterization can be performed through electrophysiology to measure action potentials and synaptic activity.
Caption: Workflow for direct neuronal reprogramming of fibroblasts.
Protocol 3: Generation of Cardiomyocytes from Mouse Fibroblasts
This protocol details the chemical induction of cardiomyocyte-like cells from mouse fibroblasts using a minimal cocktail of four small molecules.[11]
Materials:
-
Mouse Embryonic Fibroblasts (MEFs)
-
MEF culture medium
-
Cardiomyocyte induction medium (e.g., RPMI/B27)
-
Small Molecule Cocktail:
-
CHIR99021 (10 µM)
-
RepSox (1 µM)
-
Forskolin (10 µM)
-
Valproic Acid (VPA, 0.5 mM)
-
-
Gelatin-coated plates
Procedure:
-
Cell Seeding: Plate MEFs onto gelatin-coated plates.
-
Induction: Once confluent, replace the MEF medium with cardiomyocyte induction medium supplemented with the four-component small molecule cocktail.
-
Medium Change: Change the medium every three days.
-
Beating Clusters: Monitor for the appearance of spontaneously contracting cell clusters, which typically emerge after 7-10 days.
-
Maturation: Continue culture for an additional 1-2 weeks to allow for further maturation of the cardiomyocyte-like cells.
-
Characterization: Analyze the cells for the expression of cardiac-specific markers such as cardiac troponin T (cTnT) and α-actinin by immunocytochemistry. Functional assessment can be performed by recording calcium transients and action potentials.
References
- 1. benchchem.com [benchchem.com]
- 2. Small-molecule-mediated reprogramming: a silver lining for regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cocktail of chemical compounds robustly promoting cell reprogramming protects liver against acute injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. Small molecules enable cardiac reprogramming of mouse fibroblasts with a single factor, Oct4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Making cardiomyocytes with your chemistry set: Small molecule-induced cardiogenesis in somatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. epigenie.com [epigenie.com]
- 11. Translational perspectives on cardiac reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of Reprogramming Efficiency and Regulatory Mechanisms of Placental- and Fibroblast-Derived Induced Pluripotent Stem Cells (iPSCs) in Mules | MDPI [mdpi.com]
- 14. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving Cardiac Reprogramming for Heart Regeneration in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application of GPI-1046 in Alzheimer's Disease Models: A Comprehensive Guide for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs). These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. GPI-1046 is a non-immunosuppressive immunophilin ligand that has demonstrated potent neuroprotective and neuroregenerative properties in various models of neurological damage. This document provides detailed application notes and protocols for the investigation of GPI-1046 in preclinical Alzheimer's disease models.
GPI-1046 binds to the FK506 binding protein-12 (FKBP-12) and is believed to exert its neurotrophic effects through multiple mechanisms, including the potentiation of neurotrophic factor signaling, upregulation of the glutamate transporter GLT1, and inhibition of apoptosis-related pathways.[1][2] While direct studies in Alzheimer's disease models are limited, its established neuroprotective profile suggests its potential to mitigate AD-related pathology and cognitive deficits.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the proposed application of GPI-1046 in Alzheimer's disease animal models, extrapolated from existing studies on other neurodegenerative models.
Table 1: Proposed In Vivo Dosage and Administration
| Animal Model | Recommended Dosage Range | Administration Route | Treatment Duration | Reference for Dosage Extrapolation |
| APP/PS1 Mice | 5 - 20 mg/kg/day | Intraperitoneal (i.p.) or Oral Gavage | 4 - 12 weeks | [2][3] |
| 5xFAD Mice | 5 - 20 mg/kg/day | Intraperitoneal (i.p.) or Oral Gavage | 4 - 12 weeks | [2][3] |
| 3xTg-AD Mice | 5 - 20 mg/kg/day | Intraperitoneal (i.p.) or Oral Gavage | 4 - 12 weeks | [2][3] |
Table 2: Key Outcome Measures for Efficacy Evaluation
| Category | Outcome Measure | Assay/Test | Expected Effect of GPI-1046 |
| Cognitive Function | Spatial Learning & Memory | Morris Water Maze, Radial Arm Water Maze | Improvement in learning and memory deficits |
| Recognition Memory | Novel Object Recognition Test | Enhancement of recognition memory | |
| Amyloid Pathology | Aβ Plaque Load | Immunohistochemistry (e.g., 6E10 antibody), Thioflavin S staining | Reduction in plaque burden |
| Soluble/Insoluble Aβ40/42 Levels | ELISA, Western Blot | Decrease in Aβ levels | |
| Tau Pathology | Hyperphosphorylated Tau Levels | Western Blot (e.g., AT8, PHF-1 antibodies) | Reduction in tau hyperphosphorylation |
| Neurofibrillary Tangles | Gallyas silver staining | Decrease in NFT formation | |
| Neuroprotection | Neuronal Density | Stereology (e.g., NeuN staining) | Preservation of neuronal numbers |
| Synaptic Integrity | Synaptophysin, PSD-95 Western Blot/IHC | Preservation of synaptic markers | |
| Apoptosis | Caspase-3, TUNEL assay | Reduction in apoptotic markers |
Experimental Protocols
I. Animal Model and Drug Administration
1. Animal Models:
-
APP/PS1 Transgenic Mice: These mice develop amyloid plaques and associated cognitive deficits.
-
5xFAD Transgenic Mice: Exhibit an aggressive amyloid pathology with early and robust plaque formation.
-
3xTg-AD Transgenic Mice: Develop both amyloid plaques and tau pathology.
2. GPI-1046 Preparation and Administration:
-
Preparation: Dissolve GPI-1046 in a vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80). Prepare fresh daily.
-
Administration:
-
Intraperitoneal (i.p.) Injection: Administer the prepared GPI-1046 solution once daily.
-
Oral Gavage: Administer the solution directly into the stomach using a gavage needle.
-
-
Control Group: Administer the vehicle solution to a control cohort of animals.
II. Behavioral Testing
Perform behavioral tests after a minimum of 4 weeks of treatment to assess cognitive function.
1. Morris Water Maze (MWM):
-
Purpose: To assess spatial learning and memory.
-
Procedure:
-
A circular pool is filled with opaque water, and a hidden platform is submerged just below the surface.
-
Mice are trained over several days to find the hidden platform using spatial cues in the room.
-
Record the escape latency (time to find the platform) and path length.
-
On the final day, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured.
-
2. Novel Object Recognition (NOR) Test:
-
Purpose: To evaluate recognition memory.
-
Procedure:
-
Habituation: Allow the mouse to explore an open field arena.
-
Training: Place two identical objects in the arena and allow the mouse to explore.
-
Testing: After a retention interval, replace one of the familiar objects with a novel object.
-
Record the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact recognition memory.
-
III. Biochemical and Histological Analysis
Following the completion of behavioral testing, euthanize the animals and collect brain tissue for analysis.
1. Tissue Preparation:
-
Perfuse animals with ice-cold PBS, followed by 4% paraformaldehyde for histology or PBS alone for biochemical assays.
-
For histology, post-fix the brain in 4% paraformaldehyde and then cryoprotect in sucrose solution before sectioning.
-
For biochemistry, rapidly dissect brain regions of interest (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C.
2. Immunohistochemistry (IHC) for Aβ Plaques and Tau Pathology:
-
Procedure:
-
Mount brain sections on slides.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites.
-
Incubate with primary antibodies (e.g., anti-Aβ 6E10, anti-phospho-tau AT8).
-
Incubate with appropriate secondary antibodies conjugated to a fluorescent or enzymatic reporter.
-
Visualize and quantify the plaque load or phospho-tau positive neurons using microscopy and image analysis software.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:
-
Purpose: To quantify soluble and insoluble Aβ40 and Aβ42 levels.
-
Procedure:
-
Homogenize brain tissue in appropriate buffers to separate soluble and insoluble fractions.
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions to measure Aβ concentrations.
-
4. Western Blotting for Tau Hyperphosphorylation and Synaptic Markers:
-
Procedure:
-
Prepare protein lysates from brain tissue.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against phosphorylated tau (e.g., AT8, PHF-1), total tau, synaptophysin, and PSD-95.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using a chemiluminescence substrate and quantify band intensity.
-
Visualizations
Caption: Proposed mechanism of action for GPI-1046's neuroprotective effects.
Caption: General experimental workflow for evaluating GPI-1046 in AD mouse models.
Caption: Logical relationship between GPI-1046 treatment and expected outcomes in AD models.
References
- 1. Protection against ischemic brain damage in rats by immunophilin ligand GPI-1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NEUROIMMUNOPHILIN GPI-1046 REDUCES ETHANOL CONSUMPTION IN PART THROUGH ACTIVATION OF GLT1 IN ALCOHOL-PREFERRING RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maintaining Pluripotency with CHIR99021
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR99021 is a potent and highly selective small molecule inhibitor of glycogen synthase kinase 3 (GSK-3).[1][2] By inhibiting GSK-3, CHIR99021 activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in regulating embryonic development and maintaining pluripotency in embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[3][4] These application notes provide detailed protocols for utilizing CHIR99021 to maintain the undifferentiated state of pluripotent stem cells, along with methods for assessing pluripotency.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
CHIR99021 functions by inhibiting both isoforms of GSK-3, GSK-3α and GSK-3β, with high potency.[2][5] In the absence of Wnt signaling, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] Inhibition of GSK-3 by CHIR99021 prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[4] Stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, many of which are involved in maintaining pluripotency.[3][6]
Quantitative Data
The following tables summarize the effects of CHIR99021 on pluripotency markers and cell viability.
Table 1: Dose-Dependent Effect of CHIR99021 on Pluripotency Gene Expression in Mouse ESCs
| CHIR99021 Concentration (µM) | Nanog Expression (Fold Change) | Pou5f1 (Oct4) Expression (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 5 | Increased | No significant change |
Data adapted from a study on mouse ES-D3 cells treated for six days.[7]
Table 2: Cytotoxicity of CHIR99021 in Mouse Embryonic Stem Cells (ES-D3)
| CHIR99021 Concentration (µM) | Cell Viability Reduction (%) | IC50 (µM) |
| 2.5 | 24.7 | \multirow{4}{*}{4.9} |
| 5.0 | 56.3 | |
| 7.5 | 61.9 | |
| 10.0 | 69.2 |
Data represents the reduction in cell viability after treatment.[7]
Experimental Protocols
Protocol 1: Preparation of CHIR99021 Stock Solution
-
To prepare a 10 mM stock solution, dissolve 2 mg of CHIR99021 (MW: 465.34 g/mol ) in 429.8 µL of sterile DMSO.[5][8]
-
Gently warm the solution at 37°C for 3-5 minutes to ensure complete dissolution.[5][8]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Maintenance of Mouse Embryonic Stem Cells (mESCs) in 2i/LIF Medium
This protocol describes the culture of mESCs in a serum-free medium containing two inhibitors (2i), CHIR99021 and PD0325901, along with Leukemia Inhibitory Factor (LIF).[7][9]
Materials:
-
N2B27 medium
-
CHIR99021 (stock solution at 3 mM in DMSO)
-
PD0325901 (stock solution at 1 mM in DMSO)
-
Leukemia Inhibitory Factor (LIF)
-
0.1% Gelatin solution
-
Accutase or Trypsin-EDTA
-
mESCs
Procedure:
-
Plate Coating: Coat tissue culture plates with 0.1% gelatin for at least 30 minutes at 37°C. Aspirate the gelatin solution before use.[10]
-
2i/LIF Medium Preparation: Prepare the complete 2i/LIF medium by supplementing N2B27 medium with 3 µM CHIR99021, 1 µM PD0325901, and 1000 U/mL LIF.[10]
-
Cell Seeding: Seed mESCs at a density of 1.0 x 10⁴ cells/cm².[11]
-
Culture and Maintenance:
-
Passaging:
-
Aspirate the medium and wash the cells with PBS.
-
Add Accutase and incubate at 37°C for 3-5 minutes until the cells detach.
-
Neutralize the Accutase with medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cells, resuspend the pellet in fresh 2i/LIF medium, and re-plate at the desired density.
-
Protocol 3: Assessment of Pluripotency by Alkaline Phosphatase (AP) Staining
AP is a hallmark of undifferentiated pluripotent stem cells.
Materials:
-
Alkaline Phosphatase Staining Kit
-
PBS
Procedure:
-
Aspirate the culture medium from the cells.
-
Rinse the cells gently with PBS.
-
Fix the cells with a fixation solution for 2 minutes at room temperature.
-
Rinse the cells again with PBS.
-
Prepare the AP staining solution according to the manufacturer's instructions.
-
Incubate the cells with the staining solution in the dark for 10-15 minutes.
-
Aspirate the staining solution and wash the cells with PBS.
-
Observe the cells under a microscope. Pluripotent colonies will stain red or purple, while differentiated cells will remain colorless.[14]
Protocol 4: Assessment of Pluripotency by Immunofluorescence for Oct4 and Nanog
Oct4 and Nanog are key transcription factors essential for maintaining pluripotency.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (anti-Oct4, anti-Nanog)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear staining)
Procedure:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and visualize using a fluorescence microscope.
Experimental Workflow
The following diagram illustrates a typical workflow for maintaining pluripotency with CHIR99021 and assessing the outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. agscientific.com [agscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 6. GSK3β inhibition and canonical Wnt signaling in mice hearts after myocardial ischemic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reprocell.com [reprocell.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. crem.bu.edu [crem.bu.edu]
- 11. Defined conditions for propagation and manipulation of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Establishing Mouse Embryonic Stem Cells to Study Histone Inheritance Pattern at Single-Cell Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. coriell.org [coriell.org]
- 14. journals.plos.org [journals.plos.org]
Application Notes and Protocols for In Vivo Administration of GPI-1046 in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
GPI-1046 is a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP-12) that has demonstrated significant neurotrophic and neuroprotective properties in various preclinical rodent models of neurological disorders. Unlike its parent compound, FK506 (tacrolimus), GPI-1046 does not inhibit calcineurin, thus avoiding the immunosuppressive side effects associated with FK506. These application notes provide a comprehensive overview of the in vivo administration of GPI-1046 in rodent models of Parkinson's disease, peripheral nerve injury, and ischemic stroke, including detailed experimental protocols and a summary of key quantitative data.
Data Presentation
The following tables summarize the quantitative data from various studies on the in vivo administration of GPI-1046 in different rodent models.
Table 1: GPI-1046 Administration in Rodent Models of Parkinson's Disease
| Rodent Model | Toxin/Lesion | GPI-1046 Dosage | Administration Route | Treatment Schedule | Key Findings |
| Mouse | MPTP (30 mg/kg, i.p. for 5 days) | 4, 10, 20, 40 mg/kg | s.c. | Daily, 30 min before each MPTP injection and for 5 subsequent days (concurrent) OR daily for 5 days starting 4 days after the last MPTP injection (post-treatment) | Dose-dependent increase in the density of tyrosine hydroxylase (TH)-positive striatal fibers. At 4 mg/kg (concurrent), more than doubled the number of spared striatal TH-positive processes.[1] |
| Rat | 6-OHDA (unilateral stereotaxic injection) | 10 mg/kg | s.c. | Daily for 5 days, starting 1 hr, 7 days, or 28 days post-lesion | Significant reduction in amphetamine-induced rotation.[1][2] Restoration of striatal dopamine to ~30% of control levels.[1] Pronounced increase in striatal TH-positive fiber density.[1] |
| Rat | 6-OHDA | 10 mg/kg/day | s.c. | Daily for 5 days | Significantly reduced the duration of amphetamine-induced circling.[2] |
| Rat | 6-OHDA | 10 mg/kg/day | s.c. | Daily for 2 weeks, starting 1 month post-surgery | No significant effect on circling responses.[2] |
Table 2: GPI-1046 Administration in a Rodent Model of Peripheral Nerve Injury
| Rodent Model | Injury Model | GPI-1046 Dosage | Administration Route | Treatment Schedule | Key Findings |
| Rat | Sciatic Nerve Crush | 3 or 10 mg/kg | s.c. | Daily, starting on the day of nerve crush until sacrifice 18 days later | Markedly augmented both the diameter and cross-sectional area of recovering nerve fibers. 7- to 8-fold higher levels of myelin compared to vehicle-treated animals.[3] |
| Rat | Sciatic Nerve Crush | 10 mg/kg | s.c. | Daily for 3 days | Enhanced the maximal regeneration distance of both motor and large myelinated sensory axons.[2] |
Table 3: GPI-1046 Administration in a Rodent Model of Ischemic Stroke
| Rodent Model | Injury Model | GPI-1046 Dosage | Administration Route | Treatment Schedule | Key Findings |
| Rat | Transient Middle Cerebral Artery Occlusion (MCAO) (90 min) | Not specified | Not specified | Treatment administered during reperfusion | Significantly reduced infarct volume at 24 hr of reperfusion. Markedly reduced number of cells positive for FKBP12, FKBP52, caspase-8, cytochrome c, and caspase-3.[4] |
Table 4: GPI-1046 Administration in a Rodent Model of Alcohol Consumption
| Rodent Model | Model | GPI-1046 Dosage | Administration Route | Treatment Schedule | Key Findings |
| Rat (Alcohol-preferring P rats) | Chronic ethanol consumption | 10 or 20 mg/kg | i.p. | Daily for 5 consecutive days | Dose-dependent reduction in ethanol intake. 20 mg/kg dose reduced ethanol intake by ~70%. Increased GLT1 levels in the nucleus accumbens core and prefrontal cortex.[5][6] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Model in Mice
This protocol describes the induction of Parkinson's-like neurodegeneration in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
GPI-1046
-
Vehicle for GPI-1046 (e.g., Intralipid)
-
Animal handling and injection equipment
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
MPTP Solution Preparation: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., for a 30 mg/kg dose in a 25g mouse, prepare a solution that allows for an injection volume of ~200 µl). Prepare fresh daily. Caution: MPTP is a potent neurotoxin. Handle with appropriate personal protective equipment (PPE) in a certified chemical fume hood.
-
GPI-1046 Preparation: Prepare GPI-1046 solution in the chosen vehicle at the desired concentrations.
-
Induction and Treatment:
-
Concurrent Dosing: Administer GPI-1046 (e.g., 4-40 mg/kg, s.c.) 30 minutes prior to each MPTP injection. Inject MPTP (30 mg/kg, i.p.) once daily for five consecutive days. Continue daily GPI-1046 administration for five days following the last MPTP injection.[1]
-
Post-Treatment Dosing: Inject MPTP (30 mg/kg, i.p.) once daily for five consecutive days. Begin daily GPI-1046 administration (e.g., 4-40 mg/kg, s.c.) four days after the final MPTP injection and continue for five days.[1]
-
-
Monitoring and Euthanasia: Monitor the animals daily for any signs of distress. Euthanize the animals at the designated endpoint (e.g., 18 days after the first MPTP injection) for tissue collection and analysis.[1]
6-OHDA-Induced Parkinson's Disease Model in Rats
This protocol outlines the unilateral lesion of the nigrostriatal pathway in rats using 6-hydroxydopamine (6-OHDA).
Materials:
-
Male Sprague-Dawley rats (250-275 g)
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
GPI-1046
-
Vehicle for GPI-1046
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week.
-
6-OHDA Solution Preparation: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation (e.g., 4 µg/µl). Prepare fresh and protect from light.
-
Stereotaxic Surgery:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB) or substantia nigra.
-
Slowly inject 6-OHDA solution (e.g., 2 µl of 10 µg/ml solution) into the target site.[1]
-
Leave the needle in place for a few minutes to allow for diffusion before slowly retracting it.
-
Suture the incision.
-
-
GPI-1046 Administration:
-
Prepare GPI-1046 in its vehicle.
-
Administer GPI-1046 (e.g., 10 mg/kg, s.c.) according to the desired treatment schedule (e.g., daily for 5 days starting 1 hour, 7 days, or 28 days post-lesion).[1]
-
-
Behavioral and Post-mortem Analysis:
-
Assess motor asymmetry using amphetamine-induced rotation testing (e.g., 3 mg/kg amphetamine, s.c.) two weeks after the final GPI-1046 injection.[1]
-
Euthanize the animals for histological (e.g., TH immunohistochemistry) and biochemical (e.g., striatal dopamine levels) analyses.
-
Sciatic Nerve Crush Injury Model in Rats
This protocol describes the induction of a peripheral nerve injury in rats.
Materials:
-
Male Sprague-Dawley rats
-
Anesthetic
-
Surgical instruments (forceps, scissors)
-
Sutures
-
GPI-1046
-
Vehicle for GPI-1046
Procedure:
-
Animal Preparation: Anesthetize the rat and shave the lateral aspect of the thigh.
-
Surgical Procedure:
-
Make a small incision to expose the sciatic nerve.
-
Carefully isolate the nerve from the surrounding tissue.
-
Using fine forceps, crush the nerve at a specific location for a defined duration (e.g., 30 seconds).
-
Ensure the crush is consistent across all animals.
-
Suture the muscle and skin layers.
-
-
GPI-1046 Administration:
-
Administer GPI-1046 (e.g., 3 or 10 mg/kg, s.c.) daily, starting on the day of the surgery.[3]
-
-
Functional and Morphological Assessment:
-
Evaluate functional recovery using methods like walking track analysis.
-
At the experimental endpoint (e.g., 18 days post-injury), euthanize the animals and collect the sciatic nerves for histological analysis of axonal regeneration and myelination.[3]
-
Transient Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol details the induction of transient focal cerebral ischemia in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic
-
Surgical microscope
-
Microvascular clips
-
Nylon monofilament suture (e.g., 4-0)
-
GPI-1046
-
Vehicle for GPI-1046
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature.
-
Surgical Procedure:
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clip the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.[4]
-
Remove the clips and close the incision.
-
-
GPI-1046 Administration:
-
Administer GPI-1046 during the reperfusion phase.
-
-
Infarct Volume and Neurological Deficit Assessment:
-
At 24 hours post-reperfusion, assess neurological deficits.
-
Euthanize the animals and perfuse the brains.
-
Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Conduct immunohistochemical analysis for markers of apoptosis and neuroinflammation.[4]
-
Visualization of Pathways and Workflows
References
- 1. modelorg.com [modelorg.com]
- 2. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]
- 6. Transient middle cerebral artery occlusion (MCAO) model and animal treatment [bio-protocol.org]
Application Notes and Protocols for CHIR99021 in Organoid Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR99021, a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK3), has become an indispensable tool in the field of regenerative medicine and developmental biology, particularly for the generation and maintenance of organoids.[1][2] By inhibiting GSK3, CHIR99021 activates the canonical Wnt/β-catenin signaling pathway, a critical pathway involved in regulating cell fate decisions, proliferation, and differentiation during embryonic development and tissue homeostasis.[2][3] This application note provides detailed protocols and quantitative data on the use of CHIR99021 for the generation of various organoid types, including cerebral, kidney, and intestinal organoids.
Mechanism of Action: Wnt Signaling Activation
CHIR99021 functions as a robust activator of the Wnt signaling pathway. In the absence of a Wnt ligand, GSK3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[2][3] The inhibition of GSK3 by CHIR99021 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin in the cytoplasm.[3] This accumulated β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of Wnt target genes, thereby influencing cellular processes essential for organoid development.[2]
Applications in Organoid Generation
CHIR99021 has been successfully employed in protocols for a diverse range of organoids, often with dose- and time-dependent effects.
Cerebral Organoids
In the generation of cerebral organoids from human pluripotent stem cells (hPSCs), CHIR99021 plays a multifaceted role. Low concentrations have been shown to increase organoid size and reduce the necrotic core by promoting cell survival and proliferation.[1][3] However, higher concentrations can have inhibitory effects on growth and neuronal differentiation.[3]
Quantitative Data Summary: CHIR99021 in Cerebral Organoids
| Parameter | DMSO (Control) | 1µM CHIR99021 | 10µM CHIR99021 | Reference |
| Organoid Size (Day 35) | 5.856 ± 0.7229 | 9.472 ± 0.8797 | 3.294 ± 0.3062 | [3][4] |
| Apoptosis (c-Cas3) | 1 ± 0.1972 | 0.7968 ± 0.1147 | 0.3282 ± 0.04979 | [4] |
| Proliferation (KI67) | 1.5-fold decrease vs 1µM | 1.5-fold increase vs DMSO | 1.6-fold reduction vs DMSO | [3] |
| NPC Marker (PAX6) | 1 ± 0.2189 | 1.834 ± 0.1585 | 0.5 ± 0.09146 | [4] |
| Neuroepithelium (E-Cad) | 1 ± 0.5046 | 0.8878 ± 0.3554 | 92.47 ± 11.34 | [3][4] |
Experimental Protocol: Cerebral Organoid Generation with CHIR99021
This protocol outlines the chronic treatment of cerebral organoids with CHIR99021 during the neuronal differentiation stage.[3]
-
Neural Induction: Initiate cerebral organoid formation from hPSCs using a dual SMAD inhibition protocol.[3][4]
-
Neuronal Differentiation: On day 14 of in vitro culture, transfer the organoids to a neuronal differentiation medium.[3][4]
-
CHIR99021 Treatment: Supplement the culture medium with the desired concentration of CHIR99021 (e.g., 1µM or 10µM) or DMSO as a vehicle control.[3][4]
-
Chronic Treatment: Continue to culture the organoids in the CHIR99021-supplemented medium, changing the medium as required by the specific protocol.[3]
-
Analysis: At day 35, harvest the organoids for analysis, including size measurement, immunohistochemistry for cell type-specific markers (e.g., PAX6, c-Cas3, KI67), and Western Blot.[3][4]
Kidney Organoids
CHIR99021 is crucial for directing the differentiation of hPSCs towards an intermediate mesoderm fate, a key step in kidney organoid formation.[5][6] It is often used in a multi-stage protocol, with varying concentrations and durations of treatment to first induce mesoderm and then promote nephrogenesis.[6][7]
Quantitative Data Summary: CHIR99021 in Kidney Organoids
| Parameter | CHIR99021 Concentration | Duration | Outcome | Reference |
| Intermediate Mesoderm Induction | 4-8 µM | 4 days | Efficient induction of intermediate mesoderm.[5] | [5] |
| Optimal Nephron Formation | 6-8 µM | 4 days | Balanced profile of podocytes, proximal tubules, and distal tubules.[5] | [5] |
| Nephrogenesis Stimulation | 5 µM | 1 hour pulse | Maximizes nephron formation in combination with FGF9 supplementation.[6] | [6] |
| Primitive Streak Induction | 8 µM | 3-4 days | Induces posterior primitive streak.[6] | [6] |
| Initial Primitive Streak Induction | 10 µM | 4 days | High efficiency induction of primitive streak cells.[8] | [8] |
Experimental Protocol: Kidney Organoid Generation
This protocol is a generalized workflow based on established methods for generating kidney organoids from hPSCs.[5][6]
-
Intermediate Mesoderm Induction: Culture hPSCs in a suitable basal medium (e.g., TeSR-E6) supplemented with 4-8 µM CHIR99021 for 4 days to induce intermediate mesoderm.[5]
-
Kidney Progenitor Expansion: On day 4, switch to a medium supplemented with 200 ng/ml FGF9 and 1 µg/ml Heparin to expand the kidney progenitor population.[5]
-
Nephrogenesis Pulse: To maximize nephron formation, pulse the organoids with 5 µM CHIR99021 for 1 hour.[6]
-
Continued Progenitor Expansion: Following the CHIR99021 pulse, continue to culture the organoids in the FGF9 and Heparin supplemented medium for an additional 5 days.[6]
-
Organoid Maturation: Subsequently, culture the organoids in a growth factor-free basal medium for further self-organization and maturation.[6]
Intestinal Organoids
In intestinal organoid cultures, CHIR99021 is a key component of the culture medium, promoting the proliferation of Lgr5+ intestinal stem cells and enhancing organoid growth.[9][10] The optimal concentration is critical, as high concentrations can be inhibitory.
Quantitative Data Summary: CHIR99021 in Intestinal Organoids
| Parameter | CHIR99021 Concentration | Outcome | Reference |
| Growth of Intestinal Spheroids (InSexp) | 1 µM | Maximized growth rate.[9] | [9] |
| Growth of InSexp | > 1 µM | Suppressed growth.[9] | [9] |
| Growth of InSexp | > 6 µM | Complete inhibition of growth.[9][11] | [9][11] |
| Self-renewal of Lgr5+ stem cells | 3 µM | In combination with Valproic Acid, promotes self-renewal and results in nearly homogeneous cultures.[10] | [10] |
| General Culture | 600 nM - 60 µM | General range for intestinal organoid culture, with a preferred range of 1 µM - 20 µM.[12] | [12] |
Experimental Protocol: Intestinal Organoid Culture with CHIR99021
This protocol describes the general maintenance of intestinal organoids with CHIR99021.
-
Crypt Isolation: Isolate intestinal crypts from tissue samples.
-
Matrigel Embedding: Embed the isolated crypts in Matrigel and plate in a 24-well plate.[10]
-
Culture Medium: After polymerization of the Matrigel, add 500 µl of culture medium (Advanced DMEM/F12) containing:
-
Maintenance: Change the culture medium every 2-3 days. Passage the organoids every 7-10 days.
Conclusion
CHIR99021 is a powerful and versatile small molecule that is essential for the robust generation and maintenance of a wide variety of organoids. Its ability to potently activate the Wnt signaling pathway allows for precise control over cellular differentiation and proliferation. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate CHIR99021 into their organoid culture workflows. It is important to note that optimal concentrations and treatment times may vary depending on the specific cell line and organoid type, and therefore empirical optimization is recommended.[6]
References
- 1. stemcell.com [stemcell.com]
- 2. reprocell.com [reprocell.com]
- 3. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3ß inhibitor CHIR 99021 modulates cerebral organoid development through dose-dependent regulation of apoptosis, proliferation, differentiation and migration | PLOS One [journals.plos.org]
- 5. Reporter‐based fate mapping in human kidney organoids confirms nephron lineage relationships and reveals synchronous nephron formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating kidney organoids from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Large-Scale Production of Kidney Organoids from Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation of human-PSC derived kidney organoids with patterned nephron segments and a de novo vascular network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Highly Expandable Intestinal Spheroids Composed of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Niche-independent high-purity cultures of Lgr5+ intestinal stem cells and their progeny - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN110691845A - A method for making intestinal organoids from pluripotent stem cells - Google Patents [patents.google.com]
Application Notes and Protocols for Studying Neurogenesis with GPI-1046
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental design of neurogenesis studies involving GPI-1046, a non-immunosuppressive ligand of the FKBP-12 protein. The information compiled is intended to guide researchers in designing robust experiments to investigate the potential neurogenic and neuroprotective properties of this compound.
Introduction
GPI-1046 was developed as a small molecule that binds to the FKBP-12 immunophilin protein without causing immunosuppression. It has been investigated for its potential to promote neuronal survival and regeneration. Studies have shown that GPI-1046 may stimulate neurite outgrowth and offer neuroprotective effects in various in vitro and in vivo models of neurological damage.[1][2] However, it is important to note that the efficacy of GPI-1046 has been a subject of debate, with some studies reporting marginal or no significant neurotrophic effects.[3][4][5] These conflicting findings underscore the need for carefully designed and controlled experiments.
Mechanism of Action
GPI-1046 is a ligand for FKBP-12, an abundant intracellular protein. While the precise mechanism of its neurotrophic action is not fully elucidated and appears to be independent of the rotamase activity of FKBP-12, it is hypothesized to involve the modulation of intracellular signaling pathways that support neuronal survival and growth.[3]
Caption: Proposed signaling pathway for GPI-1046.
Quantitative Data Summary
The following tables summarize the quantitative findings from various studies on GPI-1046.
Table 1: In Vitro Neurite Outgrowth Studies
| Cell Type | GPI-1046 Concentration | Observed Effect | Reference |
| Chicken Sensory Ganglia | 1 pM - 10 nM | Significant enhancement of neurite outgrowth, comparable to nerve growth factor at maximal stimulation. 50% maximal stimulation at 58 pM. | [1] |
| Chicken Dorsal Root Ganglia | Not specified | Marginally increased neurite outgrowth. | [4] |
| Rat Newborn Dorsal Root Ganglia | Not specified | Marginal increases in neurite outgrowth. | [3] |
Table 2: In Vivo Neuroprotection and Regeneration Studies
| Animal Model | Toxin/Injury | GPI-1046 Dosage | Key Findings | Reference |
| MPTP-treated Mice | MPTP | 4 mg/kg | More than doubled the number of spared striatal TH-positive processes. | [1] |
| 6-OHDA-lesioned Rats | 6-OHDA | 10 mg/kg s.c. | Pronounced increase in striatal TH-positive fiber density. | [1] |
| MPTP-treated Mice | MPTP | Not specified | Failed to prevent striatal dopamine depletion. | [3] |
| 6-OHDA-lesioned Rats | 6-OHDA | 10 mg/kg/day | Did not alter circling responses in a delayed treatment paradigm. No changes in TH-positive fiber density. | [4] |
| MPTP-treated Primates | MPTP | Not specified | No regenerative effects observed. | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Neurite Outgrowth Assay
This protocol is designed to assess the effect of GPI-1046 on the extension of neurites from cultured neurons.
Caption: Workflow for in vitro neurite outgrowth assay.
Materials:
-
Primary neurons (e.g., dorsal root ganglia from chick embryos or neonatal rats)
-
Poly-D-lysine or other appropriate coating for culture plates
-
Neuronal culture medium
-
GPI-1046
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software for neurite quantification
Protocol:
-
Cell Plating:
-
Coat culture plates with poly-D-lysine to promote neuronal attachment.
-
Isolate and dissociate dorsal root ganglia according to standard procedures.
-
Plate neurons at a desired density in neuronal culture medium.
-
Allow cells to attach for 24 hours.
-
-
Treatment:
-
Prepare a stock solution of GPI-1046 in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
-
Replace the culture medium with medium containing different concentrations of GPI-1046 or vehicle control.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 24-72 hours).
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Block non-specific antibody binding with 5% goat serum for 1 hour.
-
Incubate with primary antibody against a neuronal marker like β-III tubulin overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
In Vivo Parkinson's Disease Model (MPTP-induced)
This protocol describes the use of an MPTP-induced mouse model to evaluate the neuroprotective or neurorestorative effects of GPI-1046.
Caption: Workflow for in vivo MPTP model study.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
GPI-1046
-
Saline solution
-
Behavioral testing apparatus (e.g., rotarod)
-
Perfusion and tissue fixation reagents (e.g., PBS, paraformaldehyde)
-
Cryostat or vibratome for brain sectioning
-
Immunohistochemistry reagents (primary antibody against Tyrosine Hydroxylase (TH), secondary antibody, DAB substrate kit)
-
Microscope and image analysis software
Protocol:
-
MPTP Administration:
-
Administer MPTP to induce parkinsonian-like neurodegeneration. A common regimen is multiple intraperitoneal injections.
-
-
GPI-1046 Treatment:
-
Neuroprotective paradigm: Administer GPI-1046 concurrently with or shortly after MPTP administration.
-
Neurorestorative paradigm: Begin GPI-1046 treatment at a later time point after MPTP-induced damage has occurred (e.g., 7-28 days post-MPTP).[1]
-
Administer GPI-1046 via a suitable route (e.g., subcutaneous injection) at the desired dosage. Include a vehicle control group.
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test to assess motor coordination and function at baseline and various time points throughout the study.
-
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them.
-
Section the brains (e.g., striatum and substantia nigra) using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Perform immunohistochemistry for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Incubate sections with anti-TH primary antibody, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex.
-
Visualize the staining using a DAB substrate kit.
-
-
Quantification:
-
Use stereological methods to quantify the number of TH-positive neurons in the substantia nigra.
-
Measure the density of TH-positive fibers in the striatum using image analysis software.
-
Cell Viability and Neurotoxicity Assays
It is crucial to assess whether GPI-1046 has any cytotoxic effects on neuronal cells.
Table 3: Common Cell Viability Assays
| Assay | Principle | Readout |
| MTT/MTS Assay | Reduction of tetrazolium salt by metabolically active cells to a colored formazan product.[11][12] | Absorbance |
| ATP Assay | Quantification of ATP, an indicator of metabolically active cells, using a luciferase-based reaction.[11] | Luminescence |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes.[11][13] | Absorbance |
| Live/Dead Staining | Use of fluorescent dyes (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells) to differentiate cell viability.[11] | Fluorescence Microscopy |
Considerations for Experimental Design
-
Dose-Response Studies: It is essential to test a wide range of GPI-1046 concentrations to determine the optimal effective dose and to identify any potential toxicity at higher concentrations.
-
Appropriate Controls: Include vehicle controls, positive controls (e.g., known neurotrophic factors like NGF), and negative controls in all experiments.
-
Multiple Assays: Utilize a combination of in vitro and in vivo models and a variety of assays to obtain a comprehensive understanding of the effects of GPI-1046.
-
Statistical Analysis: Employ appropriate statistical methods to analyze the data and determine the significance of the observed effects.
-
Blinding: Whenever possible, experiments should be conducted in a blinded manner to avoid bias in data collection and analysis.
By following these detailed protocols and considering the key aspects of experimental design, researchers can contribute to a clearer understanding of the therapeutic potential of GPI-1046 in the context of neurogenesis and neurodegeneration.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Failure of GPI compounds to display neurotrophic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Automated quantification of neurite outgrowth orientation distributions on patterned surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. A rapid and accurate method to quantify neurite outgrowth from cell and tissue cultures: Two image analytic approaches using adaptive thresholds or machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neuroproof.com [neuroproof.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
Application Notes and Protocols: CHIR99021 Treatment for Directed Differentiation of Induced Pluripotent Stem Cells (iPSCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHIR99021, a highly potent and selective small molecule inhibitor of glycogen synthase kinase 3 (GSK3), has emerged as a critical tool in the field of stem cell biology.[1][2] By inhibiting GSK3, CHIR99021 effectively activates the canonical Wnt/β-catenin signaling pathway, a fundamental pathway governing cell fate decisions during embryonic development.[2][3] This activity makes CHIR99021 an invaluable reagent for the directed differentiation of induced pluripotent stem cells (iPSCs) into various lineages of the three primary germ layers: endoderm, mesoderm, and ectoderm.[1][3] These application notes provide detailed protocols and quantitative data for utilizing CHIR99021 to guide iPSC differentiation, offering a valuable resource for researchers in regenerative medicine, disease modeling, and drug discovery.
Mechanism of Action: Wnt Pathway Activation
CHIR99021 functions by inhibiting both isoforms of GSK3, GSK3α and GSK3β, with high potency (IC₅₀ values of 10 nM and 6.7 nM, respectively).[1] In the absence of Wnt signaling, GSK3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][3] The inhibition of GSK3 by CHIR99021 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[2][3] In the nucleus, β-catenin partners with T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, thereby influencing cell fate and differentiation.[2]
Quantitative Data Summary
The concentration and duration of CHIR99021 treatment are critical parameters that influence lineage specification. The following table summarizes typical concentrations and their resulting cell fates based on published literature. It is important to note that optimal conditions may vary depending on the specific iPSC line and culture conditions.[4][5]
| Target Lineage | CHIR99021 Concentration (µM) | Treatment Duration | Co-treatment/Other Factors | Expected Efficiency/Outcome |
| Endoderm | ||||
| Definitive Endoderm | 1 - 3 | 3 days | Activin A (100 ng/mL) | Maximally induces DE differentiation.[6] |
| Definitive Endoderm | Low concentrations | Not specified | Low Activin A concentrations | Permits mesodermal and endodermal differentiation.[7][8] |
| Mesoderm | ||||
| Mesoderm | High concentrations | Not specified | - | Directs cells towards mesodermal fates.[7][8] |
| Mesoderm | 5 | 24 hours | Serum-containing medium | Enhanced expression of mesodermal markers.[9] |
| Cardiomyocytes | 6 | 24 hours | Followed by IWP2 (Wnt inhibitor) | Biases iPSC aggregates towards the cardiac lineage.[10] |
| Cardiomyocytes | 7.5 | Not specified | RPMI/B27(-) medium | Start of differentiation.[11] |
| Cardiomyocytes | 12 | 24 hours | RPMI/B27-insulin medium | Optimal for some iPSC lines.[12] |
| Ectoderm | ||||
| Neural Crest Cells | Not specified | Not specified | FGF2 | Induces Wnt activation for neural crest survival.[13] |
Experimental Protocols
General Considerations:
-
iPSC Quality: Start with high-quality, undifferentiated iPSCs displaying typical morphology and expression of pluripotency markers.
-
Cell Density: Optimal cell confluency at the start of differentiation is crucial and can influence outcomes.[4]
-
Reagent Preparation: Prepare fresh stock solutions of CHIR99021 in DMSO and store at -20°C. Minimize freeze-thaw cycles.
-
Line-to-Line Variability: Different iPSC lines may exhibit varied responses to CHIR99021. Optimization of concentration and timing for each new cell line is recommended.[5]
Protocol 1: Directed Differentiation to Definitive Endoderm
This protocol is adapted from studies demonstrating the synergistic effect of Wnt activation and Activin A signaling for efficient definitive endoderm induction.[6][14]
Materials:
-
Undifferentiated iPSCs
-
Matrigel-coated plates
-
mTeSR1 medium (or equivalent)
-
RPMI 1640 medium
-
B27 Supplement (without insulin)
-
Activin A (100 ng/mL)
-
CHIR99021 (1-3 µM)
-
PBS
-
Accutase
Procedure:
-
Plating iPSCs: Seed iPSCs onto Matrigel-coated plates and culture in mTeSR1 medium until they reach 70-80% confluency.
-
Initiation of Differentiation (Day 0):
-
Aspirate mTeSR1 medium and wash once with PBS.
-
Add differentiation medium: RPMI 1640 supplemented with B27 (minus insulin), 100 ng/mL Activin A, and 1-3 µM CHIR99021.
-
-
Differentiation (Days 1-3):
-
Incubate the cells for 3 days. A daily medium change is typically not required for this initial phase.
-
-
Assessment of Differentiation:
-
On day 4, cells can be harvested for analysis. Successful differentiation is characterized by the expression of definitive endoderm markers such as SOX17, FOXA2, and CXCR4, and downregulation of pluripotency markers like OCT4 and NANOG.
-
Protocol 2: Directed Differentiation to Mesoderm (Cardiomyocyte Precursors)
This protocol utilizes a timed application of CHIR99021 to induce mesoderm, followed by Wnt inhibition to promote cardiomyocyte specification.[10][12]
Materials:
-
Undifferentiated iPSCs
-
Matrigel-coated plates
-
mTeSR1 medium
-
RPMI 1640 medium
-
B27 Supplement (with and without insulin)
-
CHIR99021 (6-12 µM)
-
IWP2 (Wnt inhibitor, 5 µM)
-
PBS
-
Accutase
Procedure:
-
Plating iPSCs: Culture iPSCs on Matrigel-coated plates in mTeSR1 medium until fully confluent.
-
Mesoderm Induction (Day 0):
-
Aspirate mTeSR1 medium.
-
Add RPMI 1640 with B27 (minus insulin) containing 6-12 µM CHIR99021. The optimal concentration should be determined for the specific iPSC line.
-
-
Medium Change (Day 1):
-
Exactly 24 hours later, aspirate the CHIR99021-containing medium.
-
Add fresh RPMI 1640 with B27 (minus insulin).
-
-
Wnt Inhibition (Day 3):
-
Aspirate the medium.
-
Add RPMI 1640 with B27 (minus insulin) containing 5 µM IWP2.
-
-
Cardiomyocyte Maturation (Day 5 onwards):
-
Aspirate the IWP2-containing medium.
-
Culture the cells in RPMI 1640 with B27 (with insulin). Change the medium every 2-3 days.
-
Beating cardiomyocytes can typically be observed between days 7 and 10.
-
-
Assessment of Differentiation:
-
Analyze for the expression of early mesoderm markers (e.g., Brachyury) at day 2 and cardiac-specific markers (e.g., TNNT2, NKX2.5) from day 7 onwards.
-
Protocol 3: Directed Differentiation to Ectoderm (Neural Crest Cells)
This protocol involves the activation of Wnt signaling with CHIR99021 in the context of dual SMAD inhibition to promote neural crest specification.[13]
Materials:
-
Undifferentiated iPSCs
-
Matrigel-coated plates
-
mTeSR1 medium
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
SB431542 (TGFβ inhibitor)
-
LDN193189 (BMP inhibitor)
-
CHIR99021
-
FGF2
-
PBS
-
Accutase
Procedure:
-
Neural Induction (Days 0-4):
-
Culture iPSCs in neural induction medium supplemented with dual SMAD inhibitors (e.g., 10 µM SB431542 and 100 nM LDN193189) to induce neuroectoderm. Change medium daily.
-
-
Neural Crest Specification (Days 5-10):
-
On day 5, switch to neural induction medium containing CHIR99021 (concentration to be optimized, typically 1-3 µM) and FGF2 (e.g., 20 ng/mL).
-
Continue culture with daily medium changes.
-
-
Assessment of Differentiation:
-
Analyze for the expression of neural crest markers such as SOX10, p75 (NGFR), and PAX3.
-
Conclusion
CHIR99021 is a powerful and versatile small molecule for directing the differentiation of iPSCs into a wide array of cell types. Its efficacy is highly dependent on the precise control of concentration and the timing of its application, often in combination with other signaling modulators. The protocols and data presented here provide a solid foundation for researchers to harness the potential of CHIR99021 in their specific applications, from fundamental developmental biology studies to the generation of clinically relevant cell populations for therapeutic development. Rigorous optimization for each iPSC line and experimental context remains a critical step for achieving reproducible and efficient differentiation.
References
- 1. stemcell.com [stemcell.com]
- 2. agscientific.com [agscientific.com]
- 3. reprocell.com [reprocell.com]
- 4. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparable Generation of Activin-Induced Definitive Endoderm via Additive Wnt or BMP Signaling in Absence of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The generation of definitive endoderm from human embryonic stem cells is initially independent from activin A but requires canonical Wnt-signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Initial WNT/β-Catenin Activation Enhanced Mesoderm Commitment, Extracellular Matrix Expression, Cell Aggregation and Cartilage Tissue Yield From Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guided Differentiation of Pluripotent Stem Cells into Heterogeneously Differentiating Cultures of Cardiac Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. allencell.org [allencell.org]
- 12. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Ectoderm Cells - Creative Biolabs [creative-biolabs.com]
- 14. qkine.com [qkine.com]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Integrity of GPI-1046 in Your Cell Culture Experiments
Welcome to the technical support center for GPI-1046. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of GPI-1046 in cell culture media. By ensuring the stability of this neuroimmunophilin ligand, you can achieve more reliable and reproducible experimental outcomes.
This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: I'm observing a diminished or inconsistent effect of GPI-1046 in my long-term cell culture experiments. What could be the cause?
A loss of GPI-1046 activity over time in cell culture can stem from several factors:
-
Chemical Degradation: The compound may be unstable in the aqueous, near-physiological pH environment of the cell culture media. Common degradation pathways in such environments include hydrolysis, oxidation, and photolysis.
-
Adsorption to Labware: Hydrophobic compounds can adsorb to the plastic surfaces of culture plates, flasks, and pipette tips, thereby reducing the effective concentration in the media.
-
Cellular Metabolism: The cell line you are using may metabolize GPI-1046 into inactive forms.
-
Precipitation: The solubility of GPI-1046 in the cell culture medium might be limited, causing it to precipitate out of solution, especially after freeze-thaw cycles of stock solutions.
Q2: What are the primary chemical degradation pathways for small molecules like GPI-1046 in cell culture media?
In aqueous solutions like cell culture media, the most common degradation pathways are:
-
Hydrolysis: This involves the cleavage of chemical bonds by water. Functional groups such as esters and amides are particularly susceptible.
-
Oxidation: This is a reaction involving the loss of electrons, which can be triggered by exposure to oxygen, light, or trace metal ions in the media.
-
Photolysis: Degradation can be caused by exposure to light, especially in the UV spectrum. Many components of cell culture media are light-sensitive and can generate reactive species that degrade other components.
Q3: How can I minimize the degradation of GPI-1046 during my experiments?
To maintain the stability and activity of GPI-1046, consider the following preventative measures:
-
Proper Storage: Store GPI-1046 stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter-term storage (up to 1 month), protected from light.[1]
-
Fresh Working Solutions: Prepare fresh working dilutions of GPI-1046 in your cell culture medium immediately before each experiment. Avoid storing the diluted compound in media for extended periods.
-
Minimize Light Exposure: Protect media containing GPI-1046 from direct light by using amber tubes and minimizing the time plates are outside of the incubator.
-
Use of Antioxidants: For particularly sensitive experiments, consider the addition of a cell-compatible antioxidant to the culture medium, although this should be validated for your specific cell line and assay.
-
pH Monitoring: Ensure the pH of your cell culture medium remains stable (typically between 7.2 and 7.4), as pH shifts can accelerate hydrolysis. The use of media with a robust buffering system, like HEPES, can be beneficial.
Q4: I suspect GPI-1046 is adsorbing to my plasticware. How can I mitigate this?
Adsorption to plastic surfaces can significantly lower the effective concentration of your compound. To address this:
-
Use Low-Binding Plastics: For highly sensitive assays, consider using labware specifically designed for low protein and small molecule binding.
-
Pre-treatment of Plates: In some instances, pre-incubating culture plates with a protein solution, such as bovine serum albumin (BSA), can help block non-specific binding sites.
Troubleshooting Guides
If you suspect that GPI-1046 instability is impacting your experimental results, use the following guides to diagnose and resolve the issue.
Issue 1: Reduced or No Biological Activity of GPI-1046
| Possible Cause | Troubleshooting Steps |
| Degradation in Media | 1. Assess Stability: Perform a stability study by incubating GPI-1046 in your complete cell culture medium (with and without cells) for the duration of your experiment. 2. Analyze Concentration: At various time points (e.g., 0, 6, 12, 24, 48 hours), collect aliquots of the medium and analyze the concentration of intact GPI-1046 using analytical methods like HPLC or LC-MS/MS. |
| Interaction with Serum | 1. Reduce Serum: If your cell line permits, try reducing the concentration of fetal bovine serum (FBS) in the culture medium during treatment. 2. Use Serum-Free Media: For short-term experiments, consider treating cells in a serum-free or reduced-serum medium. 3. Heat-Inactivate Serum: Heat-inactivating the FBS (e.g., 56°C for 30 minutes) can denature some enzymes that might contribute to degradation. |
| Adsorption to Plates | 1. Use Low-Binding Plates: Switch to low-protein-binding microplates for your experiments. 2. Pre-treat Plates: Pre-incubate plates with a sterile BSA solution to block non-specific binding sites before adding your cells and compound. |
| Incorrect Stock Solution Concentration | 1. Verify Stock: Re-verify the concentration of your stock solution. If possible, have it analytically confirmed. 2. Fresh Stock: Prepare a fresh stock solution from a new vial of GPI-1046 powder. |
Issue 2: High Variability Between Replicate Wells or Experiments
| Possible Cause | Troubleshooting Steps |
| Inconsistent Degradation | 1. Standardize Incubation Times: Ensure that the time between adding GPI-1046 to the media and treating the cells is consistent across all experiments. 2. Control Light Exposure: Minimize and standardize the exposure of your experimental plates to light. |
| Precipitation in Media | 1. Check Solubility: Before treating cells, prepare the final dilution of GPI-1046 in a small volume of media and visually inspect for any precipitation under a microscope. 2. Adjust Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to prevent solvent-induced precipitation. |
| Uneven Adsorption | 1. Ensure Proper Mixing: When adding the GPI-1046 working solution to the culture plates, mix thoroughly but gently to ensure a homogenous concentration in each well. |
Experimental Protocols
Protocol 1: Assessing the Stability of GPI-1046 in Cell Culture Medium
Objective: To determine the concentration of intact GPI-1046 in cell culture medium over time.
Materials:
-
GPI-1046
-
Complete cell culture medium (the same formulation used in your experiments)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare a working solution of GPI-1046 in your complete cell culture medium at the final concentration used in your experiments.
-
Aliquot the solution into multiple sterile, low-binding microcentrifuge tubes, with one tube for each time point.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Immediately freeze the sample at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the concentration of intact GPI-1046 in each sample using a validated HPLC or LC-MS/MS method.
-
Plot the concentration of GPI-1046 as a function of time to determine its stability profile in your specific experimental conditions.
Visualizing Potential Issues and Solutions
To further aid in troubleshooting, the following diagrams illustrate the potential degradation pathways and a logical workflow for addressing GPI-1046 instability.
Caption: Potential chemical degradation pathways for GPI-1046 in cell culture media.
Caption: A troubleshooting workflow for addressing GPI-1046 instability in cell culture.
References
Technical Support Center: Optimizing CHIR99021 Concentration to Reduce Off-Target Effects
Welcome to the technical support center for CHIR99021. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of CHIR99021 concentration to minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CHIR99021 and what is its primary mechanism of action?
CHIR99021 is a small molecule that is a highly potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3).[1][2][3][4] GSK-3 is a key enzyme in the Wnt/β-catenin signaling pathway.[1][2][3] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for degradation by the proteasome.[1][2] By inhibiting GSK-3, CHIR99021 prevents the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1][5][6] In the nucleus, β-catenin acts as a transcriptional coactivator with TCF/LEF transcription factors to activate Wnt target gene expression.[1][2][5]
Q2: What are the common applications of CHIR99021 in research?
CHIR99021 is widely used in stem cell biology and regenerative medicine. Its primary applications include:
-
Maintenance of pluripotency: Promoting the self-renewal of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).[1]
-
Directed differentiation: Guiding the differentiation of pluripotent stem cells into various lineages, such as cardiomyocytes and neurons.[1][4][6]
-
Somatic cell reprogramming: Facilitating the reprogramming of somatic cells into iPSCs.[4]
-
Cancer research: Modulating Wnt signaling to study its role in cancer cell behavior.[1]
Q3: What are the potential off-target effects of CHIR99021?
While CHIR99021 is highly selective for GSK-3, off-target effects can occur, particularly at higher concentrations.[7] These can include:
-
Cytotoxicity: High concentrations can lead to cellular stress, apoptosis, or necrosis.[7]
-
Inhibition of other kinases: Although it shows little activity against a large panel of other kinases, some off-target kinase inhibition may occur at supra-optimal doses.[4][6]
-
Disruption of other cellular processes: GSK-3 is involved in a wide array of cellular functions beyond Wnt signaling, including metabolism and cell proliferation, which can be disrupted by its complete inhibition.[7]
Q4: What is a recommended starting concentration range for CHIR99021?
The optimal concentration of CHIR99021 is highly cell-type and application-dependent. However, a general starting range for most cell culture applications is between 0.1 µM and 15 µM .[1][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[3]
Troubleshooting Guide
Issue 1: High Levels of Cell Death or Cytotoxicity
| Possible Cause | Troubleshooting Step |
| CHIR99021 concentration is too high. | Perform a dose-response experiment to determine the lowest effective concentration. Start with a broad range (e.g., 0.1 µM to 20 µM) and assess cell viability using an MTT assay or similar method.[3][8] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%.[3] If necessary, prepare a more concentrated stock solution of CHIR99021 to minimize the volume of DMSO added.[3] |
| Precipitation of CHIR99021. | Pre-warm the cell culture medium to 37°C before adding the thawed CHIR99021 stock solution.[3] Mix thoroughly after addition to prevent precipitation.[1] |
Issue 2: Inconsistent or No Observable On-Target Effects (e.g., no increase in β-catenin)
| Possible Cause | Troubleshooting Step |
| CHIR99021 concentration is too low. | Increase the concentration of CHIR99021. Refer to your dose-response data to select a higher, non-toxic concentration.[7] |
| GSK-3 pathway is not active under basal conditions. | Confirm the basal activity of the GSK-3 pathway in your cell model. GSK-3 is often constitutively active, but this can vary.[7] |
| Incorrect timing of treatment and analysis. | The stabilization of downstream targets like β-catenin can be transient. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal time point for analysis.[7] |
| Compound degradation. | Ensure proper storage of CHIR99021 stock solutions (aliquoted at -20°C, protected from light) to prevent degradation from repeated freeze-thaw cycles.[1][3] |
Data Presentation
Table 1: Recommended Starting Concentration Ranges of CHIR99021 for Various Applications
| Application | Cell Type | Recommended Starting Concentration (µM) | Reference(s) |
| Maintenance of Mouse ESC Pluripotency | Mouse Embryonic Stem Cells | 3 | [9] |
| Differentiation of hPSCs to Cardiomyocytes | Human Pluripotent Stem Cells | 7.5 - 15 | [6][9] |
| Differentiation of hPSCs to Definitive Endoderm | Human Induced Pluripotent Stem Cells | 1 - 3 | [10] |
| Expansion of Hematopoietic Stem Cells | Mouse Hematopoietic Stem Cells | 0.5 | [11] |
| Osteogenic Differentiation | Bone Marrow Stromal Cells | 0.1 - 5 | [12] |
Table 2: Example Dose-Response Data for CHIR99021 on Cell Viability
| CHIR99021 Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | ~100 |
| 2.5 | ~100 |
| 5 | ~100 |
| 10 | ~100 |
| 20 | < 100 |
Data adapted from a study on Human Tenon's Fibroblasts (HTFs). Viability was assessed after 24, 48, and 72 hours. A significant decrease in viability was observed at 20 µM.[8]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of CHIR99021 (Dose-Response Assay)
Objective: To identify the lowest concentration of CHIR99021 that elicits the desired biological effect without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
CHIR99021 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent or other cell viability assay kit
-
Phosphate-buffered saline (PBS)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow cells to adhere overnight.[3]
-
Preparation of CHIR99021 Dilutions: Prepare a series of dilutions of the CHIR99021 stock solution in complete cell culture medium. A suggested starting range is 0 (vehicle control), 0.1, 0.5, 1, 2.5, 5, 10, 15, and 20 µM.[3] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.[3]
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of CHIR99021.[3]
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves incubating with MTT reagent for 3-4 hours, followed by solubilization of the formazan crystals and measurement of absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the CHIR99021 concentration to determine the IC50 for cytotoxicity.
-
Parallel On-Target Analysis: In parallel, treat cells in a separate plate (e.g., 6-well format) with the same concentrations of CHIR99021.[7] At the desired time point, lyse the cells and perform a Western blot to analyze the levels of a downstream target, such as stabilized β-catenin, to determine the minimum effective concentration.[7]
Protocol 2: Western Blot for β-catenin Stabilization
Objective: To qualitatively or quantitatively assess the on-target effect of CHIR99021 by measuring the accumulation of β-catenin.
Materials:
-
Cell lysate from CHIR99021-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to compare the relative levels of β-catenin between different treatment conditions.
Visualizations
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand or CHIR99021.
Caption: Experimental workflow for optimizing CHIR99021 concentration.
Caption: Troubleshooting logic for common CHIR99021 experimental issues.
References
- 1. reprocell.com [reprocell.com]
- 2. agscientific.com [agscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. stemcell.com [stemcell.com]
- 5. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
troubleshooting GPI-1046 inconsistent results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the neurotrophic compound GPI-1046.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or inconsistent results with GPI-1046 in my neurite outgrowth assays?
A1: Inconsistent results with GPI-1046 are a known issue and can stem from several factors. Published literature itself presents conflicting data, with some studies showing potent neurotrophic effects at picomolar concentrations, while others report only marginal or no activity.[1] Key factors contributing to this variability include:
-
Cell Type and Lineage: The responsiveness to GPI-1046 can be highly dependent on the specific neuronal cell type and even the passage number or clonal variant of a cell line (e.g., PC12 cells).[2]
-
Experimental Conditions: Minor variations in cell culture conditions, such as seeding density, serum concentration, and the type of substrate coating (e.g., collagen, laminin, poly-D-lysine), can significantly impact neurite outgrowth and the observed effect of GPI-1046.
-
Compound Stability and Handling: Ensure proper storage and handling of the GPI-1046 compound. Repeated freeze-thaw cycles or prolonged exposure to light can degrade the compound. Prepare fresh dilutions for each experiment.
-
Assay Endpoint and Quantification: The time point for assessing neurite outgrowth and the method of quantification (e.g., manual tracing, automated image analysis) can influence the results. It is crucial to have a standardized and objective method for measuring neurite length and complexity.
Q2: What is the proposed mechanism of action for GPI-1046, and how might this contribute to inconsistent results?
A2: GPI-1046 is an immunophilin ligand that binds to the FK506-binding protein 12 (FKBP12).[3] Unlike its parent compound FK506, GPI-1046 does not suppress the immune system by inhibiting calcineurin. The binding of GPI-1046 to FKBP12 is thought to modulate downstream signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway. FKBP12 is a known inhibitor of the TGF-β type I receptor; by binding to FKBP12, GPI-1046 may disrupt this inhibition and promote signaling that supports neuronal survival and growth. However, the precise downstream targets and the full extent of the signaling cascade are not fully elucidated, which may contribute to the variability observed in different experimental systems. Some studies have also suggested that the neuroprotective effects of immunophilin ligands may be independent of the FKBP12 pathway.[4]
Q3: Are there known species-specific differences in the efficacy of GPI-1046?
A3: Yes, there is evidence of species-specific differences. While several studies have reported neurotrophic and neuroprotective effects of GPI-1046 in rodent models, a study in MPTP-treated primates did not show regenerative effects. This suggests that the trophic effects of GPI-1046 on dopaminergic neurons may differ between species. Researchers should consider this when translating findings from rodent models to other systems.
Troubleshooting Guides
Issue 1: No significant neurite outgrowth observed with GPI-1046 treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Cell Culture Conditions | Ensure that the basal neurite outgrowth in your control group is healthy. Optimize cell seeding density, as both sparse and overly confluent cultures can inhibit proper neurite extension. Verify the appropriate substrate coating for your cell type (e.g., collagen IV for PC12 cells, poly-D-lysine and laminin for primary neurons). |
| Incorrect GPI-1046 Concentration | Perform a dose-response experiment to determine the optimal concentration of GPI-1046 for your specific cell line and assay conditions. Effective concentrations have been reported in the picomolar to nanomolar range. |
| Cell Line Unresponsiveness | Consider that your specific cell line or primary neuron type may not be responsive to GPI-1046. If possible, test a different cell line that has been reported to respond to GPI-1046, such as chick dorsal root ganglia.[3] |
| Compound Inactivity | Ensure the integrity of your GPI-1046 stock. Purchase from a reputable supplier and prepare fresh dilutions from a stock solution for each experiment. |
Issue 2: High variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell shearing and distribute cells evenly across the well. Allow plates to sit at room temperature for a few minutes before placing them in the incubator to promote even cell settling. |
| "Edge Effects" in Multi-well Plates | To minimize evaporation and temperature gradients in the outer wells of a multi-well plate, fill the outer wells with sterile PBS or media without cells. |
| Variability in Reagent Addition | Use calibrated pipettes and ensure consistent timing and technique when adding reagents, including GPI-1046 and any neurotrophic factors or toxins. |
| Subjective Quantification | Employ automated image analysis software for unbiased quantification of neurite length, branching, and number of neurites. If performing manual tracing, ensure the researcher is blinded to the treatment groups. |
Quantitative Data Summary
The following tables summarize quantitative data from selected studies on the effects of GPI-1046. Note that experimental conditions vary between studies, which may account for differences in observed efficacy.
Table 1: In Vitro Effects of GPI-1046 on Neurite Outgrowth
| Cell Type | GPI-1046 Concentration | Observed Effect | Reference |
| Chick Dorsal Root Ganglia | 1 pM - 10 nM | Significant enhancement of neurite outgrowth, with 50% maximal stimulation at 58 pM.[3] | Steiner et al. (1997) |
| Chick Dorsal Root Ganglia | Not specified | Marginally increased neurite outgrowth.[1] | Harper et al. (1999) |
| PC12 Cells | Not specified | Ineffective at increasing neurite outgrowth. | Lyons et al. (1999) |
Table 2: In Vivo Effects of GPI-1046 in Rodent Models
| Animal Model | GPI-1046 Dosage | Observed Effect | Reference |
| Rat Sciatic Nerve Crush | 3 or 10 mg/kg s.c. daily | Markedly augmented diameter and cross-sectional area of recovering nerve fibers. | Steiner et al. (1997) |
| Mouse MPTP Model | 4 mg/kg s.c. | More than doubled the number of spared striatal TH-positive processes. | Steiner et al. (1997) |
| Rat 6-OHDA Model | 10 mg/kg/day for 5 days | Significantly reduced the duration of amphetamine-induced circling.[1] | Harper et al. (1999) |
Experimental Protocols
Detailed Protocol for Neurite Outgrowth Assay in PC12 Cells
This protocol is a composite of best practices for assessing neurite outgrowth in PC12 cells and can be adapted for testing GPI-1046.
1. Cell Culture and Plating:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Coat 96-well plates with 50 µg/mL collagen type IV and allow them to dry overnight in a sterile hood.
-
Harvest PC12 cells and plate them at a density of 2 x 10^4 cells/well in low-serum medium (e.g., 1% horse serum).
-
Allow cells to attach for 24 hours.
2. GPI-1046 Treatment:
-
Prepare a stock solution of GPI-1046 in DMSO.
-
Serially dilute GPI-1046 in low-serum medium to the desired final concentrations (e.g., ranging from 1 pM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest GPI-1046 dose).
-
Carefully remove the plating medium from the cells and replace it with the medium containing the different concentrations of GPI-1046 or vehicle control.
3. Neurite Outgrowth Assessment:
-
Incubate the cells for 48-72 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain the cells with an antibody against a neuronal marker, such as beta-III tubulin, followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Acquire images using a high-content imaging system.
4. Quantification:
-
Use an automated image analysis software to quantify neurite outgrowth. Key parameters to measure include:
-
Total neurite length per neuron
-
Number of primary neurites per neuron
-
Number of branch points per neuron
-
Percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter)
-
Visualizations
Caption: Proposed signaling pathway of GPI-1046.
Caption: Troubleshooting workflow for inconsistent GPI-1046 results.
References
- 1. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
CHIR99021 toxicity in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of CHIR99021 in long-term cell culture. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is CHIR99021 and how does it work?
CHIR99021 is a small molecule that is a highly selective and potent inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a key enzyme in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates the transcription of Wnt target genes. This activation of the Wnt pathway is crucial for maintaining pluripotency in stem cells and directing their differentiation into various lineages.
Q2: What are the common applications of CHIR99021 in long-term cell culture?
CHIR99021 is widely used in long-term cell culture for several applications, including:
-
Maintenance of pluripotency: In combination with other small molecules, CHIR99021 can help maintain the undifferentiated state of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs).
-
Directed differentiation: By activating the Wnt pathway, CHIR99021 can guide the differentiation of pluripotent stem cells into specific lineages, such as cardiomyocytes and neurons.
-
Somatic cell reprogramming: CHIR99021 can enhance the efficiency of reprogramming somatic cells into iPSCs.
-
Studying the role of Wnt signaling: As a specific activator of the Wnt pathway, CHIR99021 is a valuable tool for investigating the roles of this signaling cascade in various biological processes.
Q3: What is the recommended concentration range for CHIR99021 in long-term culture?
The optimal concentration of CHIR99021 can vary significantly depending on the cell type, the specific application, and the duration of the treatment. Generally, a working concentration between 0.1 µM and 10 µM is used. For long-term maintenance of human pluripotent stem cells (hPSCs), a low dosage of 100 nM has been shown to be effective in maintaining genomic stability. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How should I prepare and store CHIR99021 stock solutions?
To prepare a stock solution, dissolve CHIR99021 powder in high-purity, anhydrous DMSO to a concentration of 10 mM. To aid dissolution, you can warm the solution to 37°C for 3-5 minutes. It is crucial to aliquot the stock solution into single-use tubes and store them at -20°C, protected from light, to avoid repeated freeze-thaw cycles.
Q5: What are the potential signs of CHIR99021 toxicity in long-term cell culture?
Signs of toxicity can vary between cell types but may include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells.
-
Changes in cell morphology: Cells may appear stressed, rounded up, or detached from the culture surface. In some cases of directed differentiation, an increase in cell death was observed at higher concentrations.
-
Loss of pluripotency: For stem cell cultures, a decrease in the expression of pluripotency markers (e.g., OCT4, NANOG) may be observed.
-
Spontaneous differentiation: The appearance of differentiated cells in a culture that is intended to be maintained in a pluripotent state.
-
Genomic instability: Long-term culture of pluripotent stem cells can lead to the acquisition of chromosomal abnormalities. The source and purity of CHIR99021 can impact the frequency of such events.
Troubleshooting Guides
Issue 1: Precipitation of CHIR99021 in Culture Medium
Possible Causes:
-
Improper stock solution preparation: The compound may not be fully dissolved in DMSO.
-
Temperature shock: Adding a cold stock solution to warm culture medium can cause the compound to precipitate.
-
High final DMSO concentration: The final concentration of DMSO in the culture medium should not exceed 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.
-
Media instability: Preparing large batches of CHIR99021-supplemented media and storing it for extended periods can lead to precipitation.
Solutions:
-
Ensure complete dissolution of the stock solution: Warm the 10 mM DMSO stock solution to 37°C for 3-5 minutes to ensure CHIR99021 is fully dissolved.
-
Pre-warm the culture medium: Always warm your basal culture medium to 37°C before adding the CHIR99021 stock solution.
-
Maintain a low final DMSO concentration: Dilute the stock solution sufficiently to keep the final DMSO concentration below 0.5%.
-
Prepare fresh supplemented media: It is best to prepare CHIR99021-supplemented media fresh for each use.
-
Filter the supplemented media: After adding CHIR99021, filter the media through a 0.2 µm low protein-binding filter.
Issue 2: Inconsistent Experimental Results and Lot-to-Lot Variability
Possible Causes:
-
Variability in CHIR99021 purity: Different batches or sources of CHIR99021 can have varying purity levels and may contain impurities that affect experimental outcomes. One study found that impurities in CHIR99021 from a particular vendor led to increased aneuploidy in rat embryonic stem cells.
-
Cell culture confluency: The density of the cell culture can significantly impact the cellular response to CHIR99021 and the efficiency of differentiation.
-
Cell line-specific differences: Different cell lines can have varying sensitivities to CHIR99021.
Solutions:
-
Source high-purity CHIR99021: Purchase CHIR99021 from a reputable supplier that provides a certificate of analysis with purity data for each lot.
-
Test new lots: Before starting a long-term experiment, it is advisable to test a new lot of CHIR99021 to ensure it produces consistent results with previous batches.
-
Standardize cell culture confluency: Maintain a consistent cell seeding density and confluency at the start of each experiment to minimize variability. For some differentiation protocols, starting at a confluency of less than 70% is recommended.
-
Optimize for your cell line: Perform dose-response experiments to determine the optimal CHIR99021 concentration for each new cell line.
Issue 3: Unexpected Differentiation or Loss of Pluripotency in Long-Term Stem Cell Culture
Possible Causes:
-
Suboptimal CHIR99021 concentration: The concentration of CHIR99021 may be too high or too low to effectively maintain pluripotency.
-
Genomic instability: Long-term culture can lead to the accumulation of genetic abnormalities that may affect the differentiation potential of the cells.
-
Other culture conditions: Factors other than CHIR99021, such as the quality of other media components or the passaging technique, can influence pluripotency.
Solutions:
-
Optimize CHIR99021 concentration: For long-term maintenance of hPSCs, consider using a lower concentration of CHIR99021 (e.g., 100 nM) which has been shown to help maintain euploidy.
-
Regularly monitor genomic stability: Periodically perform karyotyping or other methods to assess the genomic integrity of your long-term cultures.
-
Assess pluripotency markers: Regularly check the expression of key pluripotency markers (e.g., OCT4, SOX2, NANOG) by immunocytochemistry or flow cytometry.
-
Maintain good cell culture practices: Use high-quality reagents, follow standardized protocols for passaging, and regularly test for mycoplasma contamination.
Quantitative Data Summary
| Parameter | Cell Type | Concentration Range | Outcome | Reference |
| IC50 | Mouse Embryonic Stem Cells (ES-D3) | 4.9 µM | Cytotoxicity | |
| IC50 | Mouse Embryonic Stem Cells (ES-CCE) | >10 µM | Cytotoxicity | |
| Maintenance of Pluripotency | Human Pluripotent Stem Cells | 100 nM | Prevention of aneuploidy in long-term culture | |
| Directed Differentiation | Human Embryonic Stem Cells | 1-3 µM | Generation of motor neuron progenitors | |
| Directed Differentiation | Human Induced Pluripotent Stem Cells | 6-8 µM | Generation of kidney organoids | |
| Reversal of Senescence | Late-Passage Mesenchymal Stem Cells | 10 µM | Restoration of differentiation potential |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CHIR99021 Stock Solution
-
Bring the vial of CHIR99021 powder and a vial of anhydrous DMSO to room temperature.
-
Gently tap the CHIR99021 vial to ensure all the powder is at the bottom.
-
Assuming a molecular weight of 465.34 g/mol , add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of CHIR99021, add 214.9 µL of DMSO).
-
To facilitate dissolution, warm the vial at 37°C for 3-5 minutes and vortex gently.
-
Visually inspect the solution to ensure that all the powder has dissolved.
-
Aliquot the 10 mM stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Supplementing Cell Culture Medium with CHIR99021
-
Thaw an aliquot of the 10 mM CHIR99021 stock solution at 37°C.
-
Pre-warm the required volume of basal cell culture medium to 37°C.
-
Add the appropriate volume of the CHIR99021 stock solution to the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.
-
Mix the supplemented medium gently but thoroughly by inverting the tube or bottle several times.
-
To prevent any potential precipitation, filter the final supplemented medium through a 0.2 µm low protein-binding sterile filter before adding it to the cells.
-
Use the freshly prepared medium immediately.
Signaling Pathway and Workflow Diagrams
Caption: CHIR99021 inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.
Caption: A stepwise workflow for troubleshooting common issues with CHIR99021 in cell culture.
Technical Support Center: Improving the In Vivo Bioavailability of GPI-1046
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the neurotrophic agent GPI-1046 in in vivo studies. The focus is on strategies to enhance its bioavailability and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is GPI-1046 and why is its bioavailability a concern?
A1: GPI-1046 is a non-immunosuppressive immunophilin ligand that binds to the FK506 binding protein 12 (FKBP12). It has demonstrated neurotrophic properties in various preclinical models. While some studies have reported "excellent bioavailability" and oral activity, GPI-1046 is a lipophilic compound (LogP ≈ 1.54), which can lead to poor aqueous solubility and consequently, variable absorption and bioavailability in in vivo studies.[1] This variability can affect the reproducibility of experimental results.
Q2: What are the known physicochemical properties of GPI-1046?
| Property | Value/Remark | Source |
| Molecular Weight | 360.45 g/mol | N/A |
| LogP | 1.54 | N/A |
| Aqueous Solubility | Not reported, expected to be low. | N/A |
| Permeability (e.g., Caco-2) | Not reported, but its ability to cross the blood-brain barrier suggests moderate to high permeability.[1] | N/A |
| Solubility in Organic Solvents | Soluble in DMSO. | N/A |
Q3: Are there any reported pharmacokinetic data for GPI-1046?
A3: While some studies mention oral activity, specific pharmacokinetic parameters such as oral bioavailability (F%), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and half-life (t1/2) are not publicly available for GPI-1046 in common preclinical species like rats or monkeys. Researchers should consider conducting pilot pharmacokinetic studies with their chosen formulation and route of administration to determine these critical parameters. The table below provides a template for summarizing such data once obtained.
| Species | Route | Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Rat | Oral | e.g., 10 | e.g., 2% HPMC | Data not available | Data not available | Data not available | Data not available |
| Rat | S.C. | 10 | Intralipid | Data not available | Data not available | Data not available | N/A |
| Monkey | Oral | e.g., 5 | e.g., Gelatin capsule | Data not available | Data not available | Data not available | Data not available |
Q4: What is the proposed mechanism of neurotrophic action for GPI-1046?
A4: GPI-1046 exerts its neurotrophic effects by binding to FKBP12. Unlike immunosuppressants such as FK506, the neurotrophic activity of GPI-1046 is largely independent of calcineurin inhibition.[2][3] The binding of GPI-1046 to FKBP12 is thought to modulate downstream signaling pathways, potentially including the Transforming Growth Factor-β (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are involved in neuronal survival, growth, and differentiation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with GPI-1046.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or variable efficacy in in vivo models. | Poor Bioavailability: The compound may not be adequately absorbed to reach therapeutic concentrations at the target site. | 1. Optimize Formulation: Utilize bioavailability-enhancing formulations such as lipid-based delivery systems (e.g., Intralipid, SEDDS), solid dispersions, or nanoparticle formulations. See the Experimental Protocols section for details. 2. Change Route of Administration: Consider subcutaneous (S.C.) or intraperitoneal (I.P.) injection to bypass first-pass metabolism. If oral administration is necessary, ensure the formulation is optimized for gastrointestinal absorption. 3. Verify Dose: The dose may be insufficient. Conduct a dose-response study. |
| Inconsistent Dosing: Inaccurate preparation of the dosing solution or suspension can lead to variable dosing. | 1. Ensure Homogeneity: For suspensions, ensure vigorous and consistent mixing before each administration. For solutions, ensure the compound is fully dissolved. 2. Fresh Preparations: Prepare dosing formulations fresh daily to avoid degradation or precipitation. | |
| Species Differences: The neurotrophic effects of GPI-1046 have shown conflicting results, with positive outcomes in some rodent studies but a lack of efficacy in primate models.[5][6] | 1. Careful Model Selection: Be aware of the potential for species-specific differences in metabolism and efficacy. 2. Consider Alternative Compounds: If consistent effects are not observed, exploring other neurotrophic agents may be necessary. | |
| Precipitation of GPI-1046 in aqueous buffers or dosing vehicles. | Low Aqueous Solubility: GPI-1046 is lipophilic and has poor solubility in water. | 1. Use of Co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into the final vehicle. Be mindful of the final concentration of the organic solvent to avoid toxicity. A common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[7] 2. Lipid-Based Formulations: Formulating GPI-1046 in a lipid emulsion like Intralipid can improve its solubility and stability in an aqueous environment. |
| Difficulty in achieving desired concentration in dosing solution. | Saturation Limit Reached: The concentration of GPI-1046 may exceed its solubility limit in the chosen vehicle. | 1. Solubility Testing: Perform preliminary solubility studies of GPI-1046 in various pharmaceutically acceptable vehicles. 2. Formulation Optimization: Test different ratios of co-solvents and surfactants to enhance solubility. The use of cyclodextrins can also be explored. |
Experimental Protocols
1. Preparation of GPI-1046 in Intralipid for Subcutaneous (S.C.) Injection
This protocol is adapted from a study that utilized an "Intralipid vehicle" for the subcutaneous administration of GPI-1046 in rats.[1]
-
Materials:
-
GPI-1046 powder
-
Sterile 20% Intralipid intravenous fat emulsion
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of GPI-1046 powder in a sterile microcentrifuge tube.
-
Add a small volume of 20% Intralipid to the tube. The exact ratio of GPI-1046 to Intralipid should be optimized based on the desired final concentration and stability.
-
Vortex the mixture vigorously for 2-3 minutes to ensure the powder is well-dispersed.
-
If necessary, sonicate the mixture in a water bath for 5-10 minutes to aid in the formation of a homogenous emulsion.
-
Dilute the mixture to the final desired concentration with sterile PBS.
-
Vortex again to ensure a uniform emulsion.
-
Visually inspect the formulation for any signs of precipitation or phase separation before administration.
-
Administer the formulation subcutaneously to the experimental animals.
-
2. Preparation of GPI-1046 in a Co-solvent Vehicle for Oral or Parenteral Administration
This protocol is based on a common vehicle used for poorly soluble compounds for in vivo studies.
-
Materials:
-
GPI-1046 powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Prepare a stock solution of GPI-1046 in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved.
-
In a separate sterile tube, combine the required volumes of the vehicle components. A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
To prepare the final dosing solution, add the GPI-1046 stock solution to the pre-mixed vehicle to achieve the desired final concentration.
-
For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, add 50 µL of a 50 mg/mL GPI-1046 stock in DMSO to 950 µL of the vehicle (containing PEG300, Tween-80, and saline in the appropriate ratios).
-
Vortex the final solution thoroughly to ensure homogeneity.
-
This formulation can be used for oral gavage or parenteral injections. The final concentration of DMSO should be kept as low as possible and its potential effects on the experiment should be considered.
-
Visualizations
Caption: Proposed signaling pathway of GPI-1046.
Caption: Experimental workflow for in vivo studies with GPI-1046.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FKBP Ligands—Where We Are and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and antioxidant properties of FKBP-binding immunophilin ligands are independent on the FKBP12 pathway in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of BMP Signaling by FKBP12 Ligands Synergizes with Inhibition of CXCR4 to Accelerate Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failure of GPI compounds to display neurotrophic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Batch-to-Batch Variability of CHIR99021
Welcome to the technical support center for CHIR99021. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the batch-to-batch variability of CHIR99021, a potent GSK-3 inhibitor and Wnt signaling activator. Consistent performance of this small molecule is critical for reproducible results in stem cell culture, regenerative medicine, and cancer research.
Frequently Asked Questions (FAQs)
Q1: What is CHIR99021 and what is its primary mechanism of action?
A1: CHIR99021 is an aminopyrimidine derivative that is a highly selective and potent inhibitor of glycogen synthase kinase 3 (GSK-3).[1][2] It inhibits both GSK-3α and GSK-3β isoforms with IC50 values in the low nanomolar range (GSK-3β: ~6.7 nM, GSK-3α: ~10 nM).[1][2] GSK-3 is a key component of the "β-catenin destruction complex." By inhibiting GSK-3, CHIR99021 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the stabilization and nuclear accumulation of β-catenin, which then activates the canonical Wnt signaling pathway by associating with TCF/LEF transcription factors to regulate target gene expression.[3][4]
Q2: What are the common applications of CHIR99021 in research?
A2: CHIR99021 is widely used in various research applications, particularly in stem cell biology. These applications include:
-
Maintenance of pluripotency: It is a key component of "2i" and "3i" media formulations for maintaining mouse and human embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) in a naive or ground state.[1][5]
-
Directed differentiation: It is used to direct the differentiation of pluripotent stem cells into various lineages, such as cardiomyocytes and neurons.[1][2]
-
Cell reprogramming: It facilitates the chemical reprogramming of somatic cells into iPSCs.[1]
-
Organoid formation: It is used in protocols for generating various types of organoids, including intestinal and brain organoids.[2][6]
Q3: How should I dissolve and store CHIR99021 to ensure its stability?
A3: Proper handling and storage are crucial for maintaining the activity of CHIR99021.
-
Dissolving: CHIR99021 is soluble in DMSO.[1][7] To prepare a stock solution, dissolve the powder in high-purity DMSO to a concentration of 10 mM.[3][] Gentle warming to 37°C for 3-5 minutes can aid dissolution.[3][]
-
Storage: Store the lyophilized powder at -20°C under desiccating conditions for up to 12 months.[6] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to 6 months.[9] The final concentration of DMSO in cell culture media should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.[10]
Troubleshooting Guide
Q4: My experimental results are inconsistent across different batches of CHIR99021. What are the likely causes?
A4: Inconsistent results are a common problem and can often be attributed to the following factors:
-
Purity and Impurities: The most significant cause of batch-to-batch variability is the purity of the compound and the presence of unidentified impurities. Even if the stated purity is high (e.g., >98%), the nature of the remaining impurities can have biological activity. A study on rat embryonic stem cells showed that a batch of CHIR99021 with ≥95% purity caused increased aneuploidy due to the presence of unexpected synthetic small molecules.[9] These impurities can have off-target effects or even enhance the intended activity in an uncontrolled manner.[9]
-
Potency (Activity): The actual biological activity of different batches can vary. This can be due to differences in the manufacturing process, leading to slight variations in the final product that may not be apparent from basic purity analysis.
-
Solubility and Stability: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to degradation of the compound, reducing its effective concentration.[] Incomplete dissolution of the powder can also lead to a lower than expected concentration in your experiments.
-
Supplier and Lot Number: Always source small molecules from reputable suppliers and record the lot number for every experiment.[11] This is crucial for tracing back issues to a specific batch.
Q5: I am not observing the expected downstream effects of GSK-3 inhibition (e.g., increased β-catenin levels or target gene expression). What should I check?
A5: If you are not seeing the expected biological effect, consider the following troubleshooting steps:
-
Confirm Compound Activity: The primary suspect is the activity of your current batch of CHIR99021. It is highly recommended to qualify each new batch with a functional assay (see Experimental Protocols section).
-
Optimize Concentration: The optimal concentration of CHIR99021 is highly cell-type and context-dependent.[] Perform a dose-response experiment (e.g., 0.1 µM to 15 µM) to determine the optimal concentration for your specific cell line and desired outcome.[]
-
Check Baseline Wnt Pathway Activity: The canonical Wnt/β-catenin pathway must be active at a basal level in your cells for an inhibitor of a negative regulator (GSK-3) to have an effect. You can assess baseline pathway activity by measuring the expression of known Wnt target genes like AXIN2 or LEF1.[6]
-
Timing of Treatment and Analysis: The stabilization of β-catenin can be transient.[] Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal time point for observing the desired effect. β-catenin levels can be upregulated within 30 minutes of Wnt stimulation and peak around 6-8 hours.[12]
-
Cell Culture Conditions: Factors such as cell density, passage number, and serum batch can all influence cellular response to small molecules.[][13] Maintain consistent cell culture practices to ensure reproducibility.
Q6: I am observing unexpected cytotoxicity with CHIR99021 treatment. What could be the reason?
A6: While CHIR99021 is generally well-tolerated at effective concentrations, cytotoxicity can occur due to:
-
High Concentrations: Excessively high concentrations can lead to off-target effects and cellular stress.[] It is crucial to perform a dose-response curve to find the optimal concentration that provides the desired biological effect without compromising cell viability.
-
Impurities: Toxic impurities from the synthesis process in a particular batch can cause cell death.
-
Cell Type Sensitivity: Different cell lines have varying sensitivities to GSK-3 inhibition. Some cell types may be more reliant on basal GSK-3 activity for survival.
-
Prolonged Treatment: Continuous, long-term exposure to high concentrations of CHIR99021 may be detrimental to some cell types.
Data Presentation
Table 1: CHIR99021 Quality Control Parameters
| Parameter | Recommended Specification | Method of Analysis | Potential Impact of Deviation |
| Purity | ≥ 98% | HPLC-UV | Lower purity can lead to reduced potency and off-target effects from impurities. |
| Identity | Conforms to reference standard | Mass Spectrometry (MS), NMR | Incorrect compound will lead to complete failure of the experiment. |
| Appearance | White to off-white solid | Visual Inspection | Significant color deviation may indicate degradation or contamination. |
| Solubility | Clear solution at 10 mM in DMSO | Visual Inspection | Incomplete solubility results in a lower effective concentration. |
Table 2: Troubleshooting Inconsistent Experimental Outcomes
| Issue | Possible Cause | Recommended Action |
| Reduced potency (higher concentration needed) | Compound degradation; Low purity of the new batch. | Aliquot stock solutions; Qualify new batch with a functional assay (e.g., Western blot for β-catenin). |
| Increased off-target effects or cytotoxicity | Presence of toxic impurities; Concentration too high. | Qualify new batch for purity (HPLC) and activity; Perform a dose-response curve to determine optimal concentration. |
| Variable differentiation efficiency | Inconsistent CHIR99021 activity; Variations in cell culture (density, passage number). | Qualify each new batch of CHIR99021; Standardize cell culture protocols. |
| No effect observed | Inactive compound; Suboptimal concentration or timing; Low basal Wnt pathway activity. | Test a new batch/lot; Perform dose-response and time-course experiments; Confirm basal Wnt pathway activity. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a CHIR99021 batch. It is based on standard reverse-phase HPLC principles for small molecule analysis.
1. Instrumentation and Consumables:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
CHIR99021 reference standard and test sample.
2. Sample and Standard Preparation:
-
Accurately weigh and dissolve the CHIR99021 reference standard and the test batch in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter before injection.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
4. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the retention time of the main peak in the test sample to the reference standard to confirm identity. The area under the peak is proportional to the concentration of the compound.
Protocol 2: Functional Activity Assay - Western Blot for β-Catenin Stabilization
This protocol determines the biological activity of a CHIR99021 batch by measuring the accumulation of β-catenin in cells.
1. Cell Culture and Treatment:
-
Plate a responsive cell line (e.g., HEK293T, mouse ESCs) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a range of CHIR99021 concentrations (e.g., 0, 1, 3, 10 µM) from the new batch and a previously validated batch (if available) for 6 hours. Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample (e.g., 20 µg per lane) and prepare them with Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To normalize for protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin).
4. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
A "good" batch of CHIR99021 should show a dose-dependent increase in β-catenin levels. Compare the dose-response curve of the new batch to the validated batch.
Protocol 3: Functional Activity Assay - TCF/LEF Reporter Assay
This assay measures the activation of the canonical Wnt pathway by quantifying the transcriptional activity of TCF/LEF.
1. Cell Culture and Transfection:
-
Co-transfect HEK293T cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a constitutively expressed Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Plate the transfected cells into a 96-well white, clear-bottom plate.
2. Cell Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing a serial dilution of CHIR99021 from the new and a validated batch. Include a vehicle control.
-
Incubate the cells for 16-24 hours.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of reporter activity relative to the vehicle control.
-
Plot the dose-response curves for the new and validated batches of CHIR99021 and compare their EC50 values. A potent batch of CHIR99021 should induce a significant, dose-dependent increase in luciferase activity.
Mandatory Visualization
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of CHIR99021 on GSK-3.
Caption: A logical workflow for troubleshooting inconsistent experimental results with CHIR99021.
Caption: Workflow for the qualification and validation of a new batch of CHIR99021.
References
- 1. CHIR-99021 | CT99021 | Wnt/β-catenin activator | TargetMol [targetmol.com]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feedback in the β-catenin destruction complex imparts bistability and cellular memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to activate and detect Wnt signaling? [web.stanford.edu]
- 5. stemcell.com [stemcell.com]
- 6. benchchem.com [benchchem.com]
- 7. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Cultivating Consistency: Tips and Tricks for Successful Cell Cultures [sigmaaldrich.com]
- 12. Kinetics of Wnt-Driven β-Catenin Stabilization Revealed by Quantitative and Temporal Imaging | PLOS One [journals.plos.org]
- 13. Laduviglusib | CHIR99021 | GSK-3α/β inhibitor | Wnt/β-catenin activator | inducer of autophagy | CAS 252917-06-9 | Buy Laduviglusib from Supplier InvivoChem [invivochem.com]
Technical Support Center: GPI-1046 Experiments
Welcome to the technical support center for GPI-1046. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the neurotrophic immunophilin ligand, GPI-1046.
Frequently Asked Questions (FAQs)
Q1: My GPI-1046 is not dissolving properly. How should I prepare my stock solution?
A1: GPI-1046 is known to be soluble in DMSO. For a 10 mM stock solution, dissolve the compound in DMSO. You can also prepare a stock solution of up to 100 mg/mL in DMSO. For in vivo studies, further dilution in vehicles like a mix of DMSO, PEG300, Tween-80, and saline is often necessary. Always ensure your final DMSO concentration in cell culture media is non-toxic to your cells, typically below 0.5%.
Q2: I am not observing any neurite outgrowth in my cell culture experiment. What could be the reason?
A2: Several factors could contribute to a lack of neurite outgrowth. First, verify the viability and health of your neuronal cells. Ensure that the GPI-1046 concentration is within the effective range; studies have shown effects at concentrations ranging from picomolar to low micromolar.[1] Also, confirm the stability of your GPI-1046 solution, as improper storage can lead to degradation. Finally, consider the specific cell line you are using, as responses to neurotrophic factors can be cell-type dependent.
Q3: My in vivo experiment in a primate model is not showing the same neuroregenerative effects as reported in rodent models. Is this expected?
A3: Yes, this is a possibility that has been observed in preclinical studies. While GPI-1046 has shown promising neuroregenerative effects in rodent models of neurodegenerative diseases, some studies in non-human primate models have not replicated these findings.[2] This highlights potential species-specific differences in the metabolism of or response to GPI-1046.
Q4: How should I store my GPI-1046 stock solution?
A4: For long-term storage, it is recommended to store GPI-1046 stock solutions at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is acceptable for up to one month. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use.
Troubleshooting Guides
In Vitro Neurite Outgrowth Assay
Problem: No significant difference in neurite length between control and GPI-1046 treated cells.
| Potential Cause | Troubleshooting Step |
| Incorrect GPI-1046 Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Effective concentrations in literature range from pM to µM.[1] |
| Compound Instability | Prepare fresh dilutions of GPI-1046 from a properly stored stock solution for each experiment. |
| Cell Health Issues | Ensure cells are healthy, properly seeded, and not overly confluent. Perform a viability assay to confirm cell health. |
| Inadequate Incubation Time | Optimize the incubation time with GPI-1046. Typically, neurite outgrowth is assessed after 24-72 hours. |
| Issues with Imaging and Analysis | Verify that your imaging and analysis software are correctly calibrated and that the parameters for neurite tracing are appropriate. |
In Vivo Animal Model of Neurodegeneration
Problem: Lack of functional recovery or neuroprotection in GPI-1046 treated animals.
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing or Administration Route | Review the literature for appropriate dosing and administration routes for your specific animal model and disease indication. Subcutaneous or oral administration has been used in rodent models. |
| Poor Bioavailability | Although GPI-1046 is reported to have good bioavailability, consider pharmacokinetic studies to ensure adequate exposure in your animal model.[1] |
| Timing of Treatment | The therapeutic window for neuroprotection can be narrow. Optimize the timing of GPI-1046 administration relative to the induction of the neurodegenerative insult. |
| Model-Specific Differences | Be aware of the potential for species-specific differences in efficacy, as noted between rodent and primate models.[2] |
| Variability in Disease Induction | Ensure consistent and reproducible induction of the neurodegenerative phenotype in your animal model. |
Experimental Protocols
In Vitro Neurite Outgrowth Assay Protocol
This protocol provides a general framework for assessing the effect of GPI-1046 on neurite outgrowth in a neuronal cell line (e.g., PC12 or SH-SY5Y).
-
Cell Seeding:
-
Coat 96-well plates with an appropriate substrate (e.g., poly-L-lysine or laminin) to promote neuronal adhesion.
-
Seed neuronal cells at a density that allows for individual cell morphology analysis after the desired incubation period.
-
-
GPI-1046 Preparation and Treatment:
-
Prepare a stock solution of GPI-1046 in DMSO (e.g., 10 mM).
-
On the day of the experiment, serially dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Replace the cell culture medium with the medium containing different concentrations of GPI-1046. Include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for 24-72 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Immunostaining and Imaging:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Stain for a neuronal marker (e.g., β-III tubulin) to visualize neurites and a nuclear stain (e.g., DAPI) to identify individual cells.
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
-
Analysis:
-
Use an automated image analysis software to quantify neurite length, number of neurites per cell, and branching.
-
Normalize the neurite outgrowth data to the number of cells.
-
In Vivo Neuroprotection Protocol (Rodent Model)
This protocol outlines a general procedure for evaluating the neuroprotective effects of GPI-1046 in a rodent model of Parkinson's disease induced by a neurotoxin like MPTP or 6-OHDA.
-
Animal Model and Grouping:
-
Acclimate animals to the housing conditions.
-
Divide animals into experimental groups: Sham (no neurotoxin, vehicle treatment), Neurotoxin + Vehicle, and Neurotoxin + GPI-1046 (at various doses).
-
-
GPI-1046 Administration:
-
Prepare GPI-1046 in a suitable vehicle for in vivo administration (e.g., a mix of DMSO, PEG300, Tween-80, and saline).
-
Administer GPI-1046 via the desired route (e.g., subcutaneous injection or oral gavage) at the predetermined dosage and frequency. Administration can be prophylactic (before neurotoxin), concurrent, or therapeutic (after neurotoxin).
-
-
Neurotoxin Administration:
-
Administer the neurotoxin (e.g., MPTP or 6-OHDA) according to the established protocol for your model to induce dopaminergic neuron degeneration.
-
-
Behavioral Assessment:
-
Perform relevant behavioral tests to assess motor function (e.g., rotarod test, cylinder test, or amphetamine-induced rotation test) at baseline and at various time points after neurotoxin administration.
-
-
Histological and Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue and process for immunohistochemistry to stain for markers of dopaminergic neurons (e.g., tyrosine hydroxylase).
-
Quantify the number of surviving dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.
-
Alternatively, brain tissue can be used for biochemical analyses such as HPLC to measure dopamine and its metabolites.
-
Visualizations
Caption: Simplified signaling pathway of GPI-1046.
Caption: In Vitro Neurite Outgrowth Assay Workflow.
Caption: In Vivo Neuroprotection Experiment Workflow.
References
Technical Support Center: Reducing CHIR99021 Cytotoxicity in Primary Cell Cultures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of CHIR99021 in primary cell cultures. Our goal is to help you mitigate cytotoxicity and achieve reliable, reproducible experimental outcomes.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with CHIR99021 in a question-and-answer format.
Q1: I am observing high levels of cytotoxicity in my primary cells even at concentrations reported to be safe in the literature. What are the potential causes?
A1: Several factors can contribute to unexpected cytotoxicity with CHIR99021 in primary cell cultures:
-
Cell Type-Specific Sensitivity: Primary cells are notoriously more sensitive than immortalized cell lines. The optimal concentration of CHIR99021 is highly dependent on the specific primary cell type you are using. A concentration that is well-tolerated by one primary cell type may be toxic to another.
-
High Concentration: While CHIR99021 is a potent inhibitor of GSK-3, excessively high concentrations can lead to off-target effects and cellular stress, ultimately causing apoptosis or necrosis.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cells.
-
Solvent Toxicity: CHIR99021 is typically dissolved in DMSO. The final concentration of DMSO in your culture medium should not exceed 0.5%, as higher concentrations can be toxic to primary cells.[2][3]
-
Suboptimal Culture Conditions: The overall health of your primary cells plays a significant role in their ability to tolerate chemical treatments. Factors such as passage number, confluency, and media quality can all impact experimental outcomes.
-
Oxidative Stress: CHIR99021 has been shown to affect mitochondrial function and can induce oxidative stress in some cell types, which can contribute to cytotoxicity.[4][5]
Q2: How can I determine the optimal, non-toxic concentration of CHIR99021 for my specific primary cell culture?
A2: A dose-response experiment is essential to identify the optimal concentration. Here is a general workflow:
-
Select a Concentration Range: Based on literature for similar cell types, choose a broad range of CHIR99021 concentrations to test. A common starting range is 0.1 µM to 15 µM.[3]
-
Cell Seeding: Plate your primary cells at their optimal seeding density in a multi-well plate.
-
Treatment: The following day, treat the cells with the different concentrations of CHIR99021. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest CHIR99021 concentration).
-
Incubation: Incubate the cells for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a reliable cell viability assay, such as MTT, LDH, or Annexin V/PI staining, to determine the percentage of viable cells at each concentration.
-
Analyze Data: Plot cell viability against CHIR99021 concentration to determine the highest concentration that does not significantly impact cell viability.
Below is a workflow diagram for optimizing CHIR99021 concentration.
Caption: A flowchart outlining the key steps for determining the optimal non-toxic concentration of CHIR99021 in primary cell cultures.
Q3: Are there any co-treatment strategies to reduce CHIR99021-induced cytotoxicity?
A3: Yes, co-treatment with antioxidants can be an effective strategy to mitigate CHIR99021-induced cytotoxicity, which may be linked to oxidative stress.
-
N-acetylcysteine (NAC): NAC is a potent antioxidant that has been shown to reduce apoptosis in human induced pluripotent stem cells (iPSCs) when co-treated with CHIR99021.[6]
-
Vitamin E: As a lipophilic antioxidant, Vitamin E has been shown to reduce the cytotoxicity of certain drugs and mitigate oxidative stress.[7][8]
It is recommended to perform a dose-response experiment for the chosen antioxidant to determine its optimal concentration for reducing cytotoxicity without affecting the desired activity of CHIR99021.
Q4: My cells are undergoing apoptosis after CHIR99021 treatment. How can I confirm and quantify this?
A4: The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
By using flow cytometry to analyze cells stained with both Annexin V and PI, you can quantify the different cell populations.
Data Presentation
The following tables summarize reported concentrations and cytotoxic effects of CHIR99021 in various cell types. Note that these are starting points, and optimization for your specific primary cell type is crucial.
Table 1: Recommended Working Concentrations of CHIR99021 for Various Applications
| Cell Type | Application | Effective Concentration (µM) | Reference |
| Human iPSCs | Differentiation into hematopoietic progenitors | 4 | [9] |
| Human Tenon Fibroblasts | Inhibition of TGF-β-induced fibrosis | 5 - 10 | [10] |
| Mouse Embryonic Stem Cells | Maintenance of pluripotency | 3 | [11] |
| Primary Low-Grade Glioma Cells | Enrichment of glioma stem-like cells | 0.1 | [12] |
| Mouse Bone Marrow Stromal Cells (ST2) | Osteogenic differentiation | 2.5 - 5 | [13] |
| Human Pluripotent Stem Cells | Cardiac differentiation | >6 | [14] |
Table 2: IC50 Values of CHIR99021 in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| ES-D3 | Mouse Embryonic Stem Cells | 4.9 | [15] |
| VA-ES-BJ | Human Epithelioid Sarcoma | 100 (for significant effect) | |
| NEPS | Human Epithelioid Sarcoma | 50 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of CHIR99021 concentrations and a vehicle control for the desired duration.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes and carefully collect the supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Collection: After treatment, collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.
Signaling Pathway and Workflow Diagrams
Wnt/β-catenin Signaling Pathway
CHIR99021 is a potent inhibitor of GSK-3, a key negative regulator of the Wnt/β-catenin signaling pathway. Inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of Wnt target genes.
Caption: A diagram illustrating the canonical Wnt/β-catenin signaling pathway and the inhibitory effect of CHIR99021 on GSK-3.
References
- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. reprocell.com [reprocell.com]
- 4. CHIR99021 Maintenance of the Cell Stemness by Regulating Cellular Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Vitamin E Decreases Cytotoxicity and Mitigates Inflammatory and Oxidative Stress Responses in a Ferret Organotypic Brain Slice Model of Neonatal Hypoxia-Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unraveling the Inconsistencies of Cardiac Differentiation Efficiency Induced by the GSK3β Inhibitor CHIR99021 in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPI-1046 and Other Neurotrophic Factors
This guide provides a comprehensive comparison of the synthetic immunophilin ligand GPI-1046 with established neurotrophic factors, namely Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF). It is designed for researchers, scientists, and drug development professionals interested in the mechanisms and therapeutic potential of these molecules in the context of neuronal survival, regeneration, and neuroprotection.
Overview of Neurotrophic Agents
Neurotrophic factors are a family of proteins that play a crucial role in the survival, development, and function of neurons.[1] Their therapeutic potential in neurodegenerative diseases and nerve injury has been extensively studied.[2] GPI-1046 is a non-immunosuppressive ligand of the FK506-binding protein 12 (FKBP12) that has demonstrated neurotrophic properties.[3] Unlike the large protein nature of traditional neurotrophic factors, GPI-1046 is a small, orally active molecule, which presents a potential advantage for drug delivery to the central nervous system.[4]
Comparative Efficacy Data
The following tables summarize the available quantitative and qualitative data comparing the efficacy of GPI-1046 with other neurotrophic factors in various experimental models.
Table 1: In Vitro Neurite Outgrowth
| Compound | Assay System | Potency (EC50) | Efficacy | Citation(s) |
| GPI-1046 | Chicken Sensory Ganglia | 58 pM | Maximal stimulation comparable to NGF | [3] |
| Chicken Dorsal Root Ganglia | Not specified | Marginally increased neurite outgrowth | [5] | |
| PC12 Cells | >1000 nM | Little to no effect on neurite outgrowth | [6] | |
| NGF | Chicken Sensory Ganglia | Not specified | Robust neurite outgrowth | [3][5] |
| PC12 Cells | Not specified | Induces robust neurite outgrowth | [1][7] |
Table 2: In Vivo Neuroprotection and Regeneration
| Compound | Animal Model | Key Findings | Citation(s) |
| GPI-1046 | MPTP Mouse Model (Parkinson's) | - Spared more than twice the number of striatal dopamine neurons compared to vehicle. - Two- to three-fold higher striatal innervation densities when administered post-lesion. | [4] |
| 6-OHDA Rat Model (Parkinson's) | - Reduced amphetamine-induced circling behavior. - No significant change in tyrosine hydroxylase-positive fiber density in some studies. | [5] | |
| Sciatic Nerve Crush (Rat) | - Markedly augmented diameter and cross-sectional area of recovering nerve fibers. - 7- to 8-fold higher myelin levels compared to vehicle. | [3] | |
| MPTP Primate Model (Parkinson's) | - No regenerative effects observed. | [8] | |
| BDNF | Rodent Models of Parkinson's | - Protects nigrostriatal dopaminergic neurons. | [9] |
| GDNF | Rodent Models of Parkinson's | - More effective than BDNF in protecting nigrostriatal dopaminergic neurons and correcting behavioral deficits. | [10] |
Signaling Pathways
The mechanisms of action for GPI-1046 and other neurotrophic factors involve distinct signaling cascades.
GPI-1046 Signaling
GPI-1046 exerts its effects by binding to the intracellular protein FKBP12.[3] The downstream signaling from this interaction is not as fully elucidated as for traditional neurotrophic factors. Evidence suggests multiple potential mechanisms:
-
Induction of Neurotrophic Factors : Studies have shown that GPI-1046 can increase the content of GDNF in the substantia nigra.[11]
-
Antioxidant Effects : GPI-1046 has been shown to prevent apoptotic cell death by increasing intracellular levels of the antioxidant glutathione (GSH).
-
Modulation of Intracellular Calcium : As a ligand for FKBP12, which is associated with intracellular calcium release channels, GPI-1046 may modulate calcium homeostasis.
BDNF Signaling
BDNF primarily signals through the Tropomyosin receptor kinase B (TrkB). This binding leads to receptor dimerization and autophosphorylation, initiating several downstream cascades critical for neuronal survival, growth, and synaptic plasticity.
GDNF Signaling
GDNF signals through a multicomponent receptor complex consisting of the GDNF family receptor alpha-1 (GFRα1) and the RET proto-oncogene, a receptor tyrosine kinase. This interaction is crucial for the survival of dopaminergic neurons.[10]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neurite Outgrowth Assay (Chick Sensory Ganglia)
This assay is used to quantify the ability of a compound to promote the extension of neurites from cultured neurons.
-
Ganglia Dissection and Culture : Dorsal root ganglia are dissected from chick embryos and placed in a culture medium.
-
Treatment : Increasing concentrations of the test compound (e.g., GPI-1046) or a positive control (e.g., NGF) are added to the cultures.
-
Incubation : Cultures are incubated for a defined period (e.g., 48 hours) to allow for neurite extension.
-
Quantification : Neurite outgrowth is quantified by counting the number of neurites that extend beyond a certain length relative to the diameter of the ganglion explant.[3]
MPTP Mouse Model of Parkinson's Disease
This model is used to assess the neuroprotective and neuro-restorative effects of compounds on dopaminergic neurons in vivo.
-
MPTP Administration : Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
Treatment Regimen :
-
Neuroprotection : The test compound (e.g., GPI-1046) is administered concurrently with MPTP.
-
Neuro-restoration : The test compound is administered after the MPTP-induced lesion has been established.
-
-
Behavioral Assessment : Motor function is assessed using tests such as amphetamine- or apomorphine-induced rotation.
-
Histological Analysis : Brains are sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the density of dopaminergic fibers in the striatum.[4]
6-OHDA Rat Model of Parkinson's Disease
This is another widely used toxin-based model of Parkinson's disease.
-
6-OHDA Injection : The neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the substantia nigra or the medial forebrain bundle of rats.
-
Treatment : The test compound is administered either before or after the 6-OHDA lesion.
-
Behavioral Testing : Rotational behavior in response to dopamine agonists is measured to assess the extent of the lesion and any functional recovery.
-
Immunohistochemistry : Brain tissue is analyzed for the density of TH-positive fibers and the number of surviving dopaminergic neurons in the substantia nigra.[5]
Conclusion
GPI-1046 represents a promising class of small molecule neurotrophic agents with a distinct mechanism of action compared to traditional protein-based neurotrophic factors. While some preclinical data, particularly in rodent models of Parkinson's disease and nerve injury, demonstrate its potent neurotrophic and regenerative effects, other studies have shown more modest or even negligible effects, especially in different in vitro systems and in a primate model.[5][6][8] This highlights the need for further research to fully understand its therapeutic potential and the contexts in which it is most effective. The oral bioavailability of GPI-1046 remains a significant potential advantage over protein neurotrophic factors, which face challenges with delivery across the blood-brain barrier.[4] Future studies should focus on direct, quantitative comparisons with other neurotrophic factors in a wider range of models and on further elucidating its downstream signaling pathways to better predict its clinical utility.
References
- 1. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapamycin, but not FK506 and GPI-1046, increases neurite outgrowth in PC12 cells by inhibiting cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nerve Growth Factor-mediated Neurite Outgrowth via Regulation of Rab5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Brain-Derived Neurotrophic Factor (BDNF) Preserves the Functional Integrity of Neural Networks in the β-Amyloidopathy Model in vitro [frontiersin.org]
- 10. GDNF: a glial cell line-derived neurotrophic factor for midbrain dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to GSK-3 Inhibitors in Stem Cell Culture: CHIR99021 vs. The Alternatives
In the dynamic field of stem cell research, the precise control of cellular fate is paramount. Glycogen Synthase Kinase 3 (GSK-3) inhibitors have emerged as indispensable tools for maintaining pluripotency, directing differentiation, and enhancing cellular reprogramming. Among these, CHIR99021 has gained widespread popularity for its high potency and specificity. This guide provides an objective comparison of CHIR99021 with other commonly used GSK-3 inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the optimal compound for their specific needs.
The Central Role of GSK-3 in Stem Cell Biology
Glycogen Synthase Kinase 3 is a serine/threonine kinase that acts as a key negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of Wnt ligands, GSK-3 phosphorylates β-catenin, targeting it for proteasomal degradation. This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus, where it would otherwise activate target genes involved in cell proliferation and fate decisions.
Inhibition of GSK-3 blocks the phosphorylation of β-catenin, leading to its stabilization, nuclear accumulation, and the subsequent activation of Wnt target genes.[1] This mimics the effect of Wnt signaling and is crucial for maintaining the pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), as well as for directing their differentiation into various lineages such as cardiomyocytes and neurons.
Comparative Analysis of GSK-3 Inhibitors
The selection of a GSK-3 inhibitor for stem cell culture requires careful consideration of its potency, specificity, and potential off-target effects. This section provides a head-to-head comparison of CHIR99021 with other widely used GSK-3 inhibitors: BIO (6-bromoindirubin-3'-oxime), Tideglusib, and Kenpaullone.
Data Presentation: Quantitative Comparison of GSK-3 Inhibitors
The following tables summarize the key quantitative data for each inhibitor, providing a clear comparison of their performance in various assays.
Table 1: Potency and Specificity of GSK-3 Inhibitors
| Inhibitor | Target(s) | IC50 (GSK-3β) | IC50 (GSK-3α) | Off-Target Kinases (Notable) |
| CHIR99021 | GSK-3α/β | 6.7 nM | 10 nM | Highly selective, minimal off-target effects reported |
| BIO | GSK-3α/β | 5 nM | Not widely reported | CDK1, CDK2, CDK5 |
| Tideglusib | GSK-3β | 60 nM | >10 µM | Selective for GSK-3β over other kinases |
| Kenpaullone | GSK-3β | 230 nM | Not widely reported | CDK1 (IC50 = 400 nM), CDK2 (IC50 = 700 nM), CDK5 (IC50 = 850 nM) |
Table 2: Performance in Stem Cell Culture
| Inhibitor | Typical Working Concentration (Stem Cells) | Observed Cytotoxicity | Effect on Pluripotency (Example) |
| CHIR99021 | 3 - 10 µM | Low toxicity in mouse ESCs.[2] | Enhances expression of Oct4 and Sox2 in human dental pulp stem cells.[3] |
| BIO | 0.5 - 5 µM | Higher toxicity compared to CHIR99021 in mouse ESCs.[2] | Can maintain pluripotency, but at a narrow concentration window due to toxicity. |
| Tideglusib | 100 nM - 1 µM | Low cytotoxicity in human dental pulp stem cells at effective concentrations.[3] | Enhances expression of Nanog in human dental pulp stem cells.[3] |
| Kenpaullone | 1 - 10 µM | Can induce apoptosis at higher concentrations. | Used in combination with other factors to generate iPSCs. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of GSK-3 inhibitors in stem cell culture.
Cell Viability and Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent effect of GSK-3 inhibitors on the viability and metabolic activity of stem cells.
Materials:
-
Stem cells of interest
-
Complete stem cell culture medium
-
GSK-3 inhibitors (CHIR99021, BIO, Tideglusib, Kenpaullone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well tissue culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed stem cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the GSK-3 inhibitors in complete culture medium.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Wnt/β-catenin Signaling Pathway Activation using TCF/LEF Luciferase Reporter Assay
Objective: To quantify the activation of the Wnt/β-catenin signaling pathway in response to GSK-3 inhibitor treatment.
Materials:
-
Stem cells of interest
-
TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
GSK-3 inhibitors
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the stem cells with the TCF/LEF luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells into a 96-well plate.
-
Allow the cells to recover for 24 hours.
-
Treat the cells with various concentrations of the GSK-3 inhibitors. Include a positive control (e.g., Wnt3a conditioned medium) and a negative control (vehicle).
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway and the action of CHIR99021.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparing GSK-3 inhibitors.
Logical Relationship Diagram
Caption: A comparative overview of key features of GSK-3 inhibitors.
Conclusion: Choosing the Right Inhibitor for Your Research
The selection of a GSK-3 inhibitor is a critical decision that can significantly impact the outcome of stem cell experiments.
-
CHIR99021 stands out as a superior choice for most applications due to its exceptional potency, high specificity, and low cytotoxicity.[2] Its reliability in maintaining pluripotency and directing differentiation makes it a gold standard in many protocols.
-
BIO , while highly potent, exhibits greater cytotoxicity, which necessitates careful dose-response optimization to avoid unwanted cell death.[2]
-
Tideglusib offers a good safety profile and selectivity for GSK-3β, making it a viable alternative, particularly in studies where isoform-specific inhibition is desired.[3]
-
Kenpaullone is less potent and has known off-target effects on CDKs, which could confound experimental results. However, it has been successfully used in specific contexts, such as iPSC generation.
Ultimately, the choice of inhibitor should be guided by the specific experimental goals, the cell type being used, and a thorough understanding of the compound's pharmacological profile. For researchers seeking robust and reproducible results with minimal off-target concerns, CHIR99021 remains the inhibitor of choice in the majority of stem cell culture applications.
References
Unraveling the Neuroprotective Potential of GPI-1046: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of the immunophilin ligand GPI-1046 across various neuronal cell lines. It synthesizes available experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows to aid in the evaluation of GPI-1046 as a potential therapeutic agent.
The non-immunosuppressive immunophilin ligand GPI-1046 has been investigated for its neurotrophic and neuroprotective properties, with some studies suggesting its potential as a therapeutic agent for neurodegenerative diseases. This guide consolidates and compares the findings from multiple in vitro studies to provide a comprehensive overview of its efficacy.
Comparative Efficacy of GPI-1046 in Promoting Neurite Outgrowth
GPI-1046 has shown varied efficacy in promoting neurite outgrowth, a key process in neuronal development and regeneration. The following table summarizes the quantitative data from studies on different primary cells and cell lines.
| Cell Type | Assay | GPI-1046 Concentration | Observed Effect | Comparison to Alternatives | Reference |
| Chick Dorsal Root Ganglia (DRG) | Neurite Outgrowth Assay | 1 pM - 10 nM | Significant enhancement of neurite outgrowth, with an EC50 of 58 pM. | Maximal effect is comparable to that of Nerve Growth Factor (NGF).[1] | [1] |
| Chick Dorsal Root Ganglia (DRG) | Neurite Outgrowth Assay | Not specified | Marginally increased neurite outgrowth. | Effect was significantly less robust than that of Nerve Growth Factor (NGF).[2] | [2] |
| PC12 Cells | Neurite Outgrowth Assay | 0.1 - 1000 nM | Little to no effect on neurite outgrowth, both in the presence and absence of NGF. | Rapamycin, another immunophilin ligand, markedly increased neurite outgrowth in the presence of NGF.[3] | [3] |
Neuroprotective Effects of GPI-1046 Against Various Insults
The ability of GPI-1046 to protect neurons from toxic insults has been a key area of investigation. The data, however, presents a conflicting picture of its neuroprotective capabilities.
| Cell Type | Neurotoxic Insult | GPI-1046 Concentration | Outcome | Comparison to Alternatives | Reference |
| Rat Cortical Neurons | HIV-1 Tat protein | Not specified | Potent neuroprotective effects. | Partially mitigated Tat-induced oxidative stress.[4] | [4] |
| Dopaminergic Neurons | 1-methyl-4-phenylpyridinium (MPP+) | Not specified | Failed to protect against MPP+-induced toxicity. | - | [2] |
| Rat Cortical Neurons | Experimentally induced apoptosis | Not specified | Failed to protect against apoptosis. | - | [2] |
| Substantia Nigra Neurons (in vivo) | Axotomy (transection of the medial forebrain bundle) | 12.5 or 25 mg/kg | Ineffective in preventing neuronal death. | FK506, an immunosuppressive immunophilin ligand, significantly reduced neuronal death.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Neurite Outgrowth Assay in Dorsal Root Ganglia (DRG)
This protocol is adapted from established methods for assessing neurite extension in primary neuronal cultures.
-
Cell Culture: Dorsal root ganglia are dissected from chick embryos and cultured on a suitable substrate, such as collagen or laminin-coated plates.
-
Treatment: GPI-1046 is added to the culture medium at various concentrations (e.g., from 1 pM to 10 µM). A positive control, such as Nerve Growth Factor (NGF), and a negative control (vehicle) are included.
-
Incubation: The cultures are incubated for a defined period, typically 24-48 hours, to allow for neurite extension.
-
Fixation and Staining: The cells are fixed with 4% paraformaldehyde and stained with neuronal markers, such as β-III tubulin, to visualize the neurons and their processes.
-
Imaging and Analysis: Images of the neurons are captured using a microscope, and neurite length is quantified using image analysis software. The number of neurites per cell and the length of the longest neurite are common metrics.
Neuroprotection Assay in SH-SY5Y Cells against MPP+ Toxicity
This protocol outlines a common method for evaluating the neuroprotective effects of compounds against a neurotoxin relevant to Parkinson's disease research.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum. For differentiation into a more neuron-like phenotype, retinoic acid can be added to the culture medium for several days prior to the experiment.
-
Pre-treatment: Cells are pre-treated with various concentrations of GPI-1046 for a specific duration (e.g., 1-24 hours) before the addition of the neurotoxin.
-
Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), a potent neurotoxin, is added to the culture medium at a pre-determined toxic concentration (e.g., 1-2 mM) to induce cell death.
-
Incubation: The cells are incubated with the neurotoxin and GPI-1046 for 24-48 hours.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which quantifies the release of lactate dehydrogenase from damaged cells.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of GPI-1046.
Caption: Workflow for in vitro neuroprotection assays.
Caption: A potential signaling pathway for GPI-1046.
Conclusion
The available in vitro data on the neuroprotective effects of GPI-1046 is mixed. While some studies report potent neurotrophic activity, particularly in primary sensory neurons, others indicate marginal or no effect in cell lines such as PC12 and in models of toxin-induced neuronal death.[1][2][3] The discrepancy in findings may be attributable to differences in the cell types used, experimental conditions, or the specific neuronal insults investigated.
The proposed mechanism of action for GPI-1046's neurotrophic effects appears to be independent of its binding to FKBP12's rotamase domain and the subsequent inhibition of calcineurin, distinguishing it from immunosuppressive immunophilin ligands like FK506.[6] Evidence suggests that GPI-1046 may exert its effects by upregulating neurotrophic factors such as Glial Cell Line-Derived Neurotrophic Factor (GDNF), which in turn can activate pro-survival signaling cascades.[7][8]
Further research is required to clarify the definitive neuroprotective efficacy of GPI-1046, elucidate its precise mechanism of action, and identify the specific neuronal populations and pathological conditions where it may offer therapeutic benefits. Direct, quantitative comparisons with a broader range of neuroprotective agents in standardized in vitro models would be invaluable in determining its relative potency and potential clinical utility.
References
- 1. Neurotrophic immunophilin ligands stimulate structural and functional recovery in neurodegenerative animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the neurotrophic effects of GPI-1046 on neuron survival and regeneration in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunophilin ligand FK506, but not GPI-1046, protects against neuronal death and inhibits c-Jun expression in the substantia nigra pars compacta following transection of the rat medial forebrain bundle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Immunosuppressive (FK506) and non-immunosuppressive (GPI1046) immunophilin ligands activate neurotrophic factors in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of CHIR99021 and BIO (6-bromoindirubin-3'-oxime)
In the realm of molecular biology and stem cell research, the precise manipulation of cellular signaling pathways is paramount. Among the most critical of these is the Wnt/β-catenin pathway, a key regulator of cell fate, proliferation, and differentiation. At the heart of this pathway lies Glycogen Synthase Kinase 3 (GSK-3), a serine/threonine kinase that acts as a crucial negative regulator. Its inhibition has become a cornerstone of various research applications, from maintaining pluripotency in stem cells to investigating potential therapeutic avenues for a range of diseases.
This guide provides a comprehensive comparative analysis of two of the most widely used small molecule inhibitors of GSK-3: CHIR99021 and BIO (6-bromoindirubin-3'-oxime). We will delve into their mechanisms of action, target specificity, and performance in key experimental assays, supported by quantitative data and detailed protocols to aid researchers in making informed decisions for their experimental designs.
Mechanism of Action: A Tale of Two Inhibitors
Both CHIR99021 and BIO function by inhibiting the activity of GSK-3, thereby preventing the phosphorylation and subsequent degradation of β-catenin.[1][2] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates the transcription of Wnt target genes.[3] However, their mode of inhibition and selectivity profiles exhibit notable differences.
CHIR99021 is a highly potent and selective ATP-competitive inhibitor of GSK-3.[1] It targets both GSK-3α and GSK-3β isoforms with high affinity.[1][4] Its specificity is a key advantage, as it shows minimal off-target effects on a wide range of other kinases, making it a "cleaner" tool for studying the specific roles of GSK-3.[5]
BIO (6-bromoindirubin-3'-oxime) is also an ATP-competitive inhibitor of GSK-3.[6][7] While it is a potent inhibitor of GSK-3α/β, it demonstrates a more promiscuous kinase binding profile compared to CHIR99021.[5][6] It has been shown to inhibit other kinases, such as cyclin-dependent kinases (CDKs), at concentrations not far above those required for GSK-3 inhibition.[6][7] This broader activity can be a confounding factor in experiments aimed at dissecting GSK-3-specific functions.
Quantitative Comparison: Potency, Selectivity, and Cellular Effects
The following tables summarize the key quantitative differences between CHIR99021 and BIO, providing a clear overview of their performance characteristics.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 | Selectivity Notes |
| CHIR99021 | GSK-3α | 10 nM | Highly selective for GSK-3 over a broad panel of other kinases.[8] |
| GSK-3β | 6.7 nM | ||
| BIO | GSK-3α/β | 5 nM | Also inhibits CDK1 (IC50 = 320 nM), CDK5 (IC50 = 80 nM), and TYK2 (IC50 = 30 nM).[2][6] |
Table 2: Cellular Activity and Cytotoxicity
| Inhibitor | Assay | Effective Concentration/EC50 | Cytotoxicity |
| CHIR99021 | Wnt/β-catenin pathway activation (mouse embryonic stem cells) | ~3 µM | Low toxicity observed in mouse embryonic stem cells.[9] |
| Maintenance of pluripotency (mouse embryonic stem cells) | 3-10 µM | ||
| BIO | Wnt/β-catenin pathway activation (mouse embryonic stem cells) | ~0.5-2 µM | Higher toxicity compared to CHIR99021 in mouse embryonic stem cells.[9] |
| Maintenance of pluripotency (human and mouse embryonic stem cells) | 0.5-5 µM |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway with points of intervention for CHIR99021 and BIO.
Caption: General experimental workflow for comparing the efficacy of GSK-3 inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to compare CHIR99021 and BIO.
In Vitro GSK-3β Kinase Assay
This assay directly measures the ability of the inhibitors to block the enzymatic activity of recombinant GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., pre-phosphorylated peptide)
-
CHIR99021 and BIO (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or a commercial non-radioactive kinase assay kit (e.g., ADP-Glo™)
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, GSK-3β enzyme, and the substrate peptide.
-
Add varying concentrations of CHIR99021, BIO, or DMSO (vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (either [γ-³²P]ATP or cold ATP depending on the detection method).
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Stop the reaction.
-
For radioactive assay: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assay: Follow the manufacturer's protocol to measure the amount of ADP produced, typically using a luminescence-based readout.
-
Calculate the percentage of GSK-3β inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]
Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This cell-based assay quantifies the activation of the Wnt/β-catenin signaling pathway.
Materials:
-
Cells stably or transiently transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOP Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP Flash).
-
A co-transfected plasmid expressing Renilla luciferase for normalization.
-
CHIR99021 and BIO (dissolved in DMSO)
-
Cell culture medium and reagents
-
Dual-luciferase reporter assay system
Procedure:
-
Seed the transfected cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of CHIR99021, BIO, or DMSO for a specified duration (e.g., 24-72 hours).[9]
-
Lyse the cells according to the dual-luciferase assay manufacturer's protocol.
-
Measure the firefly (TOP/FOP Flash) and Renilla luciferase activities using a luminometer.
-
Normalize the TOP Flash and FOP Flash luciferase activities to the Renilla luciferase activity.
-
Calculate the fold induction of Wnt/β-catenin signaling by dividing the normalized TOP Flash activity by the normalized FOP Flash activity for each treatment condition.[11]
-
Compare the fold induction between CHIR99021 and BIO treated cells.
Western Blot Analysis of β-catenin and Phospho-GSK-3β
This technique is used to assess the levels of total β-catenin and the phosphorylation status of GSK-3β, which is an indicator of its inactivation.
Materials:
-
Cells of interest
-
CHIR99021 and BIO (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against total β-catenin, phospho-GSK-3β (Ser9), total GSK-3β, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with CHIR99021, BIO, or DMSO for the desired time.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control. An increase in total β-catenin and phospho-GSK-3β (Ser9) levels indicates GSK-3 inhibition.[10]
Conclusion: Choosing the Right Tool for the Job
Both CHIR99021 and BIO are potent inhibitors of GSK-3 and effective activators of the Wnt/β-catenin pathway. However, the choice between them should be guided by the specific requirements of the experiment.
CHIR99021 stands out for its high selectivity and low cytotoxicity .[9] This makes it the preferred choice for studies where minimizing off-target effects is crucial for accurately interpreting the role of GSK-3. Its well-defined activity and safety profile have made it a gold-standard reagent in stem cell biology for maintaining pluripotency and directing differentiation.[3]
BIO , while a potent GSK-3 inhibitor, exhibits a broader kinase inhibition profile and higher cytotoxicity .[5][6][9] Researchers should be mindful of its potential off-target effects, particularly when using higher concentrations. However, its long history of use and established role in maintaining embryonic stem cell self-renewal still make it a relevant tool, especially when its broader activity might be of interest or when direct comparisons with historical data are necessary.[2]
Ultimately, a careful consideration of the experimental context, including the cell type, desired outcome, and the need for target specificity, will determine whether the highly selective CHIR99021 or the broader-acting BIO is the more appropriate tool for unlocking the complexities of GSK-3 signaling.
References
- 1. agscientific.com [agscientific.com]
- 2. selleckchem.com [selleckchem.com]
- 3. reprocell.com [reprocell.com]
- 4. Glycogen Synthase Kinase-3 Inhibition by CHIR99021 Promotes Alveolar Epithelial Cell Proliferation and Lung Regeneration in the Lipopolysaccharide-Induced Acute Lung Injury Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
confirming the upregulation of presenilin-1 by GPI-1046 using western blot
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroimmunophilin ligand GPI-1046 and an alternative compound, Nicotinamide Riboside (NR), in their ability to upregulate Presenilin-1 (PS-1), a key protein involved in neuronal function and implicated in neurodegenerative diseases. This document offers supporting experimental data, detailed protocols for Western blot analysis, and visual diagrams of the experimental workflow and related signaling pathways.
Performance Comparison: GPI-1046 vs. Nicotinamide Riboside
The following table summarizes the experimental findings on the upregulation of Presenilin-1 by GPI-1046 and Nicotinamide Riboside. While direct quantitative comparison from a single study is unavailable, data from separate studies indicate that both compounds lead to an increase in Presenilin-1 levels.
| Compound | Model System | Method of Detection | Result | Citation |
| GPI-1046 | Striatum of 6-hydroxydopamine-lesioned rats | Western Blot | Over-expression of PS-1 protein confirmed | [1] |
| Nicotinamide Riboside (NR) | Whole brain of high-fat diet-fed mice | Western Blot & Gene Expression Analysis | ~1.5-fold increase in PS-1 gene expression | [2] |
Note: The result for GPI-1046 is qualitative ("over-expressed") as specific densitometry data was not provided in the cited study.[1] The result for Nicotinamide Riboside is an estimation based on the graphical representation of gene expression data.[2]
Unraveling the Mechanism: The Role of Presenilin-1
Presenilin-1 is the catalytic subunit of the γ-secretase complex, which is involved in the processing of multiple transmembrane proteins, including the Amyloid Precursor Protein (APP). The upregulation of Presenilin-1 can have significant implications for neuronal health and function. Research suggests that the neurotrophic effects of GPI-1046 may be mediated through its upregulation of Presenilin-1, which in turn can restore NMDA receptor-mediated synaptic transmission.[1]
References
A Comparative Guide to GPI-1046 and Other NMDA Receptor Modulators for the Research Professional
This guide provides a detailed comparison of GPI-1046 and other prominent N-methyl-D-aspartate (NMDA) receptor modulators for researchers, scientists, and drug development professionals. The information presented herein is based on available experimental data to facilitate an objective evaluation of their distinct mechanisms and potential therapeutic applications.
Executive Summary
GPI-1046 is a non-immunosuppressive neuroimmunophilin ligand that has demonstrated neuroprotective and neuroregenerative properties.[1][2][3] Unlike traditional NMDA receptor modulators, GPI-1046 does not directly bind to the NMDA receptor. Instead, its primary mechanism of action involves the upregulation of presenilin-1 (PS-1), which in turn restores NMDA receptor-mediated synaptic transmission.[4] This indirect action contrasts sharply with other classes of NMDA receptor modulators, such as antagonists and allosteric modulators, which physically interact with the receptor to alter its function. This guide will explore these differences, presenting available quantitative data, experimental methodologies, and visual representations of the underlying biological pathways.
Mechanism of Action: An Indirect versus Direct Modulation
The fundamental difference between GPI-1046 and other NMDA receptor modulators lies in their mechanism of action.
GPI-1046: Indirect Modulation via Presenilin-1 Upregulation
Experimental evidence suggests that GPI-1046's effect on NMDA receptor function is a downstream consequence of its interaction with immunophilins, leading to an increase in the expression of PS-1.[4] PS-1 is known to be critical for normal NMDA receptor function.[4] Studies have shown that in models of neurodegeneration where NMDA receptor-mediated synaptic transmission is impaired, treatment with GPI-1046 can restore this function without altering the expression of NMDA receptor subunits themselves.[4]
Direct NMDA Receptor Modulators
In contrast, other modulators directly interact with the NMDA receptor complex, which is a heterotetramer typically composed of GluN1 and GluN2 subunits.[5][6] These modulators can be broadly categorized as follows:
-
Competitive Antagonists: These molecules bind to the glutamate or glycine binding sites on the GluN2 and GluN1 subunits, respectively, preventing agonist binding and subsequent channel activation.
-
Non-competitive Channel Blockers: These agents, such as MK-801 and memantine, bind within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[7]
-
Allosteric Modulators: These compounds bind to sites on the receptor distinct from the agonist binding sites or the channel pore to either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) receptor function.[5][8] For example, ifenprodil is a selective inhibitor that binds to the interface between the GluN1 and GluN2B subunits.[5][6]
Comparative Data on Functional Outcomes
Due to its indirect mechanism of action, traditional pharmacological metrics such as binding affinity (Kd) and potency (IC50/EC50) at the NMDA receptor are not applicable to GPI-1046. Therefore, a comparison of functional outcomes is more appropriate. The following table summarizes the effects of GPI-1046 and representative direct-acting NMDA receptor modulators.
| Modulator | Class | Mechanism of Action | Reported Functional Effects on NMDA Receptor | Key Experimental Findings |
| GPI-1046 | Neuroimmunophilin Ligand | Indirectly restores NMDA receptor function via upregulation of Presenilin-1.[4] | Restores NMDA-mediated synaptic transmission in lesioned striatal brain slices.[4] | Treatment with GPI-1046 in rats with 6-hydroxydopamine lesions restored NMDA-mediated synaptic transmission to near-normal levels.[4] |
| Ifenprodil | Negative Allosteric Modulator | Binds to the GluN1/GluN2B subunit interface, inhibiting receptor function.[5][6] | Reduces NMDA receptor-mediated currents, particularly in neurons expressing GluN2B subunits. | Induces closure of the GluN2B amino-terminal domain, leading to inhibition of channel gating.[6] |
| Memantine | Non-competitive Channel Blocker | Blocks the NMDA receptor ion channel in an open state. | Reduces excessive Ca2+ influx through the NMDA receptor channel. | Shows voltage-dependent block and relatively fast unblocking kinetics. |
| D-Cycloserine | Co-agonist | Acts as a partial agonist at the glycine binding site on the GluN1 subunit.[9] | Enhances NMDA receptor function, particularly when the glycine site is not saturated. | Can potentiate NMDA receptor-mediated currents in various experimental systems. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the cited data. Below are summaries of key experimental protocols used to characterize the effects of these modulators.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the ion currents flowing through the NMDA receptor channels in individual neurons.
-
Objective: To assess the effect of a compound on NMDA receptor-mediated synaptic currents.
-
Methodology:
-
Prepare acute brain slices or cultured neurons.
-
A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior ("whole-cell" configuration).
-
The neuron is voltage-clamped at a specific membrane potential (e.g., -70 mV).
-
NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by blocking AMPA and GABA receptors.
-
The compound of interest (e.g., GPI-1046, ifenprodil) is applied to the bath, and changes in the amplitude and kinetics of the NMDA receptor-mediated EPSCs are recorded and analyzed.
-
-
Data Output: Changes in current amplitude, decay kinetics, and frequency of spontaneous or evoked NMDA receptor-mediated events.
Molecular Biology: Quantitative PCR (qPCR)
This technique is used to measure the expression levels of specific messenger RNA (mRNA), such as that for presenilin-1.
-
Objective: To determine if a compound alters the gene expression of proteins that may influence NMDA receptor function.
-
Methodology:
-
Isolate total RNA from tissue or cell samples (e.g., striatum from GPI-1046-treated and control animals).
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Amplify the cDNA using gene-specific primers (e.g., for PS-1 and a housekeeping gene) in the presence of a fluorescent dye that binds to double-stranded DNA.
-
Monitor the fluorescence signal in real-time as the DNA is amplified.
-
Quantify the relative abundance of the target mRNA by comparing its amplification to that of the housekeeping gene.
-
-
Data Output: Fold-change in mRNA expression levels between different experimental groups.
Conclusion
GPI-1046 represents a novel approach to modulating NMDA receptor function. Its indirect mechanism, mediated by the upregulation of presenilin-1, distinguishes it from traditional NMDA receptor modulators that act via direct binding. This unique mode of action may offer a different therapeutic window and side-effect profile, which warrants further investigation. For researchers in the field, understanding these fundamental differences is critical for designing experiments and interpreting results in the context of drug discovery and development for neurological disorders. The choice between an indirect modulator like GPI-1046 and a direct-acting compound will depend on the specific pathological mechanisms being targeted and the desired therapeutic outcome.
References
- 1. The immunophilin ligand GPI-1046 does not have neuroregenerative effects in MPTP-treated monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrictimes.com [psychiatrictimes.com]
- 3. Neuroprotective and antiretroviral effects of the immunophilin ligand GPI 1046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPI-1046 increases presenilin-1 expression and restores NMDA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A conserved structural mechanism of NMDA receptor inhibition: A comparison of ifenprodil and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulators that target NMDA receptors rectify loss-of-function GRIN variants associated with neurological and neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of UN 1046 (Helium, Compressed)
For laboratory personnel, including researchers, scientists, and drug development professionals, the proper disposal of UN 1046, identified as compressed helium, is crucial for maintaining a safe work environment.[1][2] Adherence to established safety protocols and regulatory guidelines is paramount. This document provides essential safety and logistical information for the operational handling and disposal of compressed helium cylinders.
Disposal Procedures and Safety Precautions
The primary method for the disposal of unused or residual compressed helium is to return the cylinder to the supplier.[1][3] It is critical not to attempt to dispose of remaining quantities of the gas yourself.[1][3] In emergency situations requiring immediate disposal, the gas should be slowly and safely discharged to the atmosphere in a well-ventilated area, preferably outdoors.[1]
Key Handling and Storage Guidelines:
-
Cylinders should always be transported in a secure, upright position in a well-ventilated vehicle; never in a passenger compartment.[1]
-
Store cylinders upright in a secure, well-ventilated, and weather-protected area.[1][4]
-
Storage areas should not exceed 52°C (125°F) and should be free of combustible materials and away from heavily trafficked areas and emergency exits.[1][3]
-
Always use a suitable hand truck for moving cylinders; do not drag, roll, or slide them.[1]
-
Protect cylinders from physical damage and ensure valve protection caps are in place when not in use.[1]
-
A "first in, first out" inventory system is recommended to prevent long-term storage of full cylinders.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| UN Number | 1046 | [1][2][3][4] |
| DOT Hazard Class | 2.2 (Non-flammable Gas) | [1][3][4] |
| Molecular Weight | 4.00 | [1] |
| Boiling Point | -268.9°C (-452.1°F) | [1] |
| Gas Density | 0.165 kg/m ³ (0.0103 lb/ft³) at 21.1°C (70°F) and 1 atm | [1] |
| Maximum Storage Temperature | 52°C (125°F) | [1][3] |
Experimental Protocols
The provided documentation does not contain experimental protocols related to the disposal of Helium as it is a stable, non-reactive gas.[1] The primary "protocol" for disposal is procedural and focuses on safe handling and return to the supplier.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a UN 1046 (Helium) cylinder.
Important Considerations:
-
Helium is a simple asphyxiant and can displace oxygen in enclosed spaces, leading to rapid suffocation.[1][5] Ensure adequate ventilation and monitor oxygen levels, which should not fall below 19.5%.[1]
-
In case of a leak, evacuate the area, increase ventilation, and use a self-contained breathing apparatus (SCBA) if necessary.[1][3]
-
Waste materials must be disposed of in accordance with national and local regulations.[5] Always leave chemicals in their original containers and do not mix them with other waste.[5]
References
Essential Safety and Handling Protocols for UN1046 (Helium, Compressed Gas)
Disclaimer: The following guidance is based on the assumption that "MC 1046" refers to the substance with the United Nations number UN1046, which is Helium, a compressed gas. The initial search did not yield a specific chemical designated "this compound." If "this compound" identifies a different substance, this information is not applicable, and the user should consult the specific Safety Data Sheet (SDS) for that product.
This document provides essential safety and logistical information for the handling and disposal of personal protective equipment (PPE) when working with UN1046 (Helium). The primary hazard associated with helium is its nature as a simple asphyxiant, which can displace oxygen in the air to levels that can cause dizziness, unconsciousness, or death.[1][2][3]
Operational Plan for Handling and PPE
1. Risk Assessment and Area Ventilation:
-
Before handling helium cylinders, conduct a thorough risk assessment of the work area.
-
Ensure adequate ventilation to prevent the accumulation of high concentrations of helium gas.[1][2][3]
-
Oxygen levels in the work area should be continuously monitored to ensure they do not fall below 19.5%.[1]
2. Personal Protective Equipment (PPE) Selection and Use:
| Equipment Type | Specifications and Conditions for Use |
| Respiratory Protection | General Use: None required in well-ventilated areas.[1] Emergency Situations: In areas where the oxygen concentration is below 19.5%, a Self-Contained Breathing Apparatus (SCBA) or a positive-pressure airline with a mask and escape pack must be used.[1] Air-purifying respirators are not effective and will not provide protection.[1] |
| Eye Protection | Safety glasses are recommended when handling cylinders to protect from mechanical injury.[2] |
| Hand Protection | Cold-insulating gloves should be worn to protect against the extreme cold of rapidly expanding gas, which can cause frostbite.[3] |
| Foot Protection | Safety shoes are recommended when handling heavy cylinders to prevent foot injuries.[1][2] |
| Body Protection | Protective clothing is recommended to prevent skin contact with rapidly expanding gas.[3] |
3. Cylinder Handling and Storage:
-
Cylinders should always be transported in a secure, upright position in a well-ventilated vehicle.[1]
-
Never lift a cylinder by its cap.[1]
-
Secure cylinders at all times during use.[1]
-
Use a pressure-reducing regulator or a separate control valve to safely discharge gas from the cylinder.[1]
-
Install a check valve to prevent reverse flow into the cylinder.[1]
-
Do not overheat cylinders to increase the discharge rate.[1]
-
Store cylinders in a well-ventilated area, preferably outdoors, and protect them from direct sunlight and temperatures exceeding 52°C (125°F).[4]
4. Emergency Procedures:
-
In case of fire: Helium is nonflammable. Use an appropriate extinguishing agent for the surrounding fire. If possible, remove helium cylinders from the fire area or cool them with water to prevent rupture.[1]
-
In case of inhalation: Move the victim to an uncontaminated area. If breathing has stopped, apply artificial respiration. Keep the victim warm and at rest, and seek medical attention.[2]
5. Disposal of Contaminated PPE:
-
For unused product or empty containers, contact the supplier for return and disposal instructions.[2] Do not attempt to dispose of residual gas.[1]
-
Handle uncleaned containers in the same manner as the product itself.
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling UN1046 (Helium).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
